molecular formula C70H106N18O24S B12388142 Leptin (116-130) (human)

Leptin (116-130) (human)

Katalognummer: B12388142
Molekulargewicht: 1615.8 g/mol
InChI-Schlüssel: YUWVNLMTEGHKIG-OPDXBULCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Leptin (116-130) (human) is a useful research compound. Its molecular formula is C70H106N18O24S and its molecular weight is 1615.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Leptin (116-130) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Leptin (116-130) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C70H106N18O24S

Molekulargewicht

1615.8 g/mol

IUPAC-Name

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C70H106N18O24S/c1-32(2)18-43(62(103)78-42(15-16-54(94)95)60(101)87-56(36(8)92)68(109)82-44(19-33(3)4)63(104)80-47(23-55(96)97)65(106)85-50(29-91)70(111)112)77-53(93)26-74-59(100)49(28-90)84-57(98)35(7)76-61(102)45(21-37-24-73-41-13-10-9-12-39(37)41)81-67(108)52-14-11-17-88(52)69(110)48(20-34(5)6)83-64(105)46(22-38-25-72-31-75-38)79-66(107)51(30-113)86-58(99)40(71)27-89/h9-10,12-13,24-25,31-36,40,42-52,56,73,89-92,113H,11,14-23,26-30,71H2,1-8H3,(H,72,75)(H,74,100)(H,76,102)(H,77,93)(H,78,103)(H,79,107)(H,80,104)(H,81,108)(H,82,109)(H,83,105)(H,84,98)(H,85,106)(H,86,99)(H,87,101)(H,94,95)(H,96,97)(H,111,112)/t35-,36+,40-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-/m0/s1

InChI-Schlüssel

YUWVNLMTEGHKIG-OPDXBULCSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O

Kanonische SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CS)NC(=O)C(CO)N

Herkunft des Produkts

United States

Foundational & Exploratory

The Biological Activity of Human Leptin Fragment (116-130): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The human leptin fragment (116-130), a synthetically derived peptide segment of the larger leptin protein, has garnered significant attention for its diverse biological activities that often mirror or, in some cases, diverge from the parent hormone. This guide provides an in-depth technical overview of the core biological functions of leptin (116-130), with a focus on its neuroprotective, metabolic, and endocrine effects. The information presented herein is intended to support further research and development of this promising therapeutic agent.

Core Biological Activities

Human leptin (116-130) has demonstrated a range of biological effects in both in vitro and in vivo models. These activities are primarily centered around neuroprotection, cognitive enhancement, and modulation of endocrine and metabolic systems.

Neuroprotective and Cognitive-Enhancing Effects

A significant body of research highlights the potential of leptin (116-130) as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.[1][2] The fragment has been shown to mimic the neuroprotective actions of full-length leptin by preventing amyloid-β (Aβ)-induced synaptic disruption and neuronal cell death.[1][3][4] Furthermore, leptin (116-130) enhances hippocampal synaptic plasticity, a cellular mechanism underlying learning and memory, and improves performance in episodic-like memory tasks.[1][3][4] This is achieved, in part, by promoting the trafficking of AMPA receptors to the synapse.[3][5]

Endocrine and Metabolic Modulation

Leptin (116-130) has been observed to influence the endocrine system, though its effects can differ between in vivo and in vitro settings. In vivo studies have shown that it can stimulate the secretion of luteinizing hormone (LH) and prolactin.[6][7] Conversely, in vitro experiments have demonstrated an inhibitory effect on LH and follicle-stimulating hormone (FSH) secretion.[8][9][10] The fragment also directly inhibits testosterone (B1683101) secretion from testicular tissue.[8][9] In terms of metabolic function, intraperitoneal administration of leptin (116-130) has been reported to reduce food intake and body weight gain in animal models.[11][12][13] Interestingly, some evidence suggests that these metabolic effects may not be mediated by the long form of the leptin receptor (OB-Rb), the primary receptor for full-length leptin in the hypothalamus.[11][13]

Angiogenic and Proliferative Properties

While the pro-angiogenic activity of full-length leptin is well-established[14], the specific role of the 116-130 fragment in angiogenesis is an area of ongoing investigation. However, it has been noted to have mitogenic activity on vascular endothelial cells.[15] Additionally, leptin (116-130) has been shown to increase the proliferation of CD4(+)CD25(-) T cells.[15]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activity of human leptin (116-130).

Table 1: Neuroprotective Effects of Leptin (116-130) on SH-SY5Y Cells

TreatmentCell Viability AssayOutcomeReference
10 µM Aβ1–42 + 0.1 nM Leptin (116-130)Crystal Violet29.4 ± 9.4% increase in cell number[5]
10 µM Aβ1–42 + 10 nM Leptin (116-130)Crystal Violet51.8 ± 6.3% increase in cell number[5]
5 µM CuCl2 + 0.1 nM Leptin (116-130)Crystal Violet27.8 ± 10.6% increase in cell number[4]
5 µM CuCl2 + 10 nM Leptin (116-130)Crystal Violet39.9 ± 13.5% increase in cell number[4]
10 µM Aβ1–42 + 0.1 nM Leptin (116-130)LDH Release26.7 ± 17.3% decrease in LDH release[4]
10 µM Aβ1–42 + 10 nM Leptin (116-130)LDH Release46.6 ± 9% decrease in LDH release[4]

Table 2: Effects of Leptin (116-130) on Hormone Secretion

Experimental ModelHormone MeasuredTreatmentEffectReference
Fasted Adult Male Rats (in vivo)LH15 µg i.c.v. Leptin (116-130)Increased pulse frequency, mean levels, pulse amplitude, and net secretion.[6]
Fasted Adult Male Rats (in vivo)Prolactin15 µg i.c.v. Leptin (116-130)Increased pulse frequency, trough levels, mean levels, and net secretion.[6]
Incubated Rat Hemi-pituitaries (in vitro)LH and FSH10⁻⁹–10⁻⁵ M Leptin (116-130) amideSignificantly decreased secretion at all doses.[8][9]
Rat Testis (in vitro)Testosterone10⁻⁹–10⁻⁵ M Leptin (116-130) amideDose-dependent inhibition of basal and hCG-stimulated secretion, significant from 10⁻⁷ M.[8][9]

Signaling Pathways

The biological effects of leptin (116-130) are mediated through the activation of specific intracellular signaling cascades. Notably, in neuronal cells, the fragment has been shown to activate the STAT3 and PI3-kinase pathways, both of which are critical for its neuroprotective effects.[3] Inhibition of these pathways negates the protective actions of leptin (116-130).[3]

Leptin_116_130_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Leptin_116_130 Leptin (116-130) Receptor Receptor Leptin_116_130->Receptor PI3K PI3-Kinase Receptor->PI3K STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt Gene_Expression Gene Expression (e.g., for Neuroprotection) Akt->Gene_Expression Leads to pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->Gene_Expression Leads to

Caption: Signaling pathway of Leptin (116-130).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in the literature.

In Vitro Neuroprotection Assay

This protocol is based on methodologies used to assess the neuroprotective effects of leptin (116-130) against Aβ-induced toxicity in SH-SY5Y human neuroblastoma cells.[4][5]

  • Cell Culture: SH-SY5Y cells are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with a medium containing the desired concentrations of Aβ1-42 (e.g., 10 µM) and leptin (116-130) (e.g., 0.1 nM, 10 nM). Control wells receive either vehicle or Aβ1-42 alone.

  • Incubation: The cells are incubated for a further 24-48 hours.

  • Cell Viability Assessment:

    • Crystal Violet Assay: The medium is removed, and cells are fixed with 4% paraformaldehyde for 15 minutes. After washing with PBS, cells are stained with 0.1% crystal violet solution for 30 minutes. The stain is then solubilized with 10% acetic acid, and the absorbance is measured at 590 nm.

    • LDH Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is measured using a commercially available kit according to the manufacturer's instructions.

Experimental_Workflow start Start culture Culture SH-SY5Y Cells start->culture plate Plate Cells in 96-well Plates culture->plate treat Treat with Aβ1-42 and/or Leptin (116-130) plate->treat incubate Incubate for 24-48h treat->incubate assay Assess Cell Viability (Crystal Violet or LDH Assay) incubate->assay end End assay->end

Caption: In Vitro Neuroprotection Assay Workflow.

Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol is based on the methodology for assessing synaptic plasticity in rat hippocampal slices.[16]

  • Hippocampal Slice Preparation: Adult male Sprague-Dawley rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (400 µm) are prepared using a vibratome and allowed to recover for at least 1 hour.

  • Electrophysiological Recordings: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.

  • Baseline Recording: A stable baseline of fEPSPs is recorded for 20 minutes.

  • Leptin (116-130) Application: Leptin (116-130) (e.g., 25 nM) is bath-applied for 20 minutes.

  • Post-Application Recording: fEPSPs are recorded for at least 60 minutes post-application to measure changes in synaptic strength.

  • LTP Induction: In some experiments, high-frequency stimulation (HFS) is delivered to induce LTP, and the effect of leptin (116-130) on the magnitude of this plasticity is assessed.

Conclusion

The human leptin fragment (116-130) exhibits a compelling profile of biological activities, particularly in the realms of neuroprotection and cognitive enhancement. Its ability to activate key signaling pathways and modulate neuronal and endocrine function underscores its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action, particularly its receptor interactions and downstream signaling events in various cell types. The data and protocols presented in this guide serve as a foundational resource for scientists and researchers dedicated to advancing our understanding and application of this intriguing peptide.

References

An In-depth Technical Guide to the Neuronal Mechanism of Action of Leptin (116-130) (human)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core mechanism of action of the human leptin fragment (116-130) in neurons. It details the signaling pathways, experimental evidence, and quantitative data supporting its role in synaptic plasticity and neuroprotection.

Core Mechanism of Action: Emulating Full-Length Leptin

The human leptin fragment (116-130) has been identified as a bioactive peptide that mirrors the neuroprotective and cognitive-enhancing effects of the full-length leptin molecule.[1][2][3][4][5] Its primary mechanism of action in neurons involves the activation of key intracellular signaling cascades that modulate synaptic function and promote cell survival.[1][2]

Activation of Pro-Survival Signaling Pathways

Leptin (116-130) exerts its neuroprotective effects by activating two critical signaling pathways: the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway and the phosphoinositide 3-kinase (PI3K)-Akt pathway.[1][2][6][7] Upon binding to its receptor, believed to be a short isoform of the leptin receptor (ObR), leptin (116-130) initiates a phosphorylation cascade.[8]

  • JAK-STAT Pathway: The fragment stimulates the phosphorylation of STAT3.[1][2] This activation is crucial for its neuroprotective actions, as inhibition of STAT3 blocks these effects.[2]

  • PI3K-Akt Pathway: Leptin (116-130) also leads to the phosphorylation of Akt, a downstream target of PI3K.[1][2] Inhibition of PI3K similarly negates the neuroprotective benefits of the peptide.[2]

These pathways are fundamental in mediating neuronal survival and protecting against insults such as amyloid-β (Aβ) toxicity.[1][2][7]

Modulation of Synaptic Plasticity

A key aspect of leptin (116-130)'s mechanism of action is its ability to enhance synaptic plasticity, a cellular correlate of learning and memory.[1][3][9]

  • AMPA Receptor Trafficking: The peptide promotes the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, specifically the GluA1 subunit, to the synapse.[1][2][3][10] This is a critical step for strengthening synaptic connections.

  • Long-Term Potentiation (LTP): Leptin (116-130) facilitates N-methyl-D-aspartate (NMDA) receptor-dependent hippocampal synaptic plasticity, leading to a persistent increase in synaptic efficacy.[1] This effect is observed in adult hippocampal slices and is crucial for memory formation.[2]

  • Neurotransmitter Release: The fragment has been shown to increase presynaptic transmitter release, further contributing to enhanced synaptic transmission.[11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of leptin (116-130) on neuronal function.

Parameter MeasuredCell/Tissue TypeTreatmentResultReference
Synaptophysin StainingHippocampal NeuronsLeptin (116-130)122 ± 9% of control[1]
GluA1-Synaptophysin ColocalizationHippocampal NeuronsLeptin (116-130)Increase to 64 ± 4.9%[1]
Surface GluA1 ExpressionHippocampal NeuronsLeptin (116-130)Prevents Aβ-induced reduction (97 ± 4% of control)[2]
LDH Release (Neuroprotection)SH-SY5Y Cells0.1 nM Leptin (116-130) + Aβ₁₋₄₂26.7 ± 17.3% decrease[2]
LDH Release (Neuroprotection)SH-SY5Y Cells10 nM Leptin (116-130) + Aβ₁₋₄₂46.6 ± 9% decrease[2]
STAT3 PhosphorylationSH-SY5Y Cells1 nM Leptin (116-130)Marked increase in pSTAT3/pan STAT3 ratio[1][2]
Akt PhosphorylationSH-SY5Y Cells1 nM Leptin (116-130)Marked increase in pAkt/pan Akt ratio[1][2]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Electrophysiological Recordings for Long-Term Potentiation (LTP)
  • Tissue Preparation: Transverse hippocampal slices (400 µm) are prepared from adult rats using a vibratome and allowed to recover for at least 1 hour.[12]

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.[12]

  • Experimental Procedure:

    • A stable baseline of fEPSPs is recorded for 20 minutes.

    • Leptin (116-130) (e.g., 25 nM) is bath-applied for 20 minutes.[12]

    • High-frequency stimulation (HFS) is delivered to induce LTP.

    • fEPSPs are recorded for at least 60 minutes post-HFS to measure the change in synaptic strength.[12]

Immunocytochemistry for AMPA Receptor (GluA1) Trafficking
  • Cell Culture: Primary hippocampal neuronal cultures are prepared from embryonic rat brains.[12]

  • Treatment: Neurons are treated with Leptin (116-130) (e.g., 25 nM).[12]

  • Staining and Visualization:

    • Surface GluA1 subunits are labeled with specific primary antibodies.

    • Secondary antibodies conjugated to a fluorescent marker are used for detection.

    • Images are acquired using a confocal microscope.[12]

  • Quantification: The intensity and number of GluA1 clusters are quantified to assess changes in receptor trafficking to the neuronal surface.[12]

Cell Viability Assay (LDH Release)
  • Cell Line: SH-SY5Y human neuroblastoma cells are commonly used.

  • Treatment: Cells are exposed to a neurotoxic agent (e.g., Aβ₁₋₄₂) with or without co-application of Leptin (116-130) at various concentrations (e.g., 0.1 nM, 10 nM).[2]

  • Measurement: Lactate dehydrogenase (LDH) release into the culture medium is quantified using a commercially available colorimetric assay kit. Increased LDH release is indicative of cell death.

Protein Phosphorylation Analysis (ELISA)
  • Cell Treatment and Lysis: SH-SY5Y cells are treated with Leptin (116-130) (e.g., 1 nM for 3 hours) or left untreated.[2] Cells are then lysed to extract proteins.

  • ELISA Procedure:

    • Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for phosphorylated and total STAT3 and Akt are used.

    • Protein extracts are added to the wells of the ELISA plate.

    • The ratio of phosphorylated protein to total protein is calculated to determine the activation of the respective signaling pathways.[2]

Signaling Pathway and Experimental Workflow Diagrams

Leptin_116_130_Signaling_Pathway cluster_downstream Downstream Effects Leptin Leptin (116-130) ObR Leptin Receptor (ObR) Leptin->ObR JAK2 JAK2 ObR->JAK2 Activation PI3K PI3K JAK2->PI3K STAT3 STAT3 JAK2->STAT3 Akt Akt PI3K->Akt Phosphorylation pAkt p-Akt PI3K->pAkt Neuroprotection Neuroprotection (Anti-Apoptosis) pAkt->Neuroprotection AMPAR GluA1 Trafficking to Synapse pAkt->AMPAR pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Neuroprotection LTP Enhanced LTP AMPAR->LTP SynapticPlasticity Synaptic Plasticity LTP->SynapticPlasticity

Caption: Signaling pathways activated by Leptin (116-130) in neurons.

LTP_Experimental_Workflow Prep Prepare Hippocampal Slices (400 µm) Recover Slice Recovery (>1 hr) Prep->Recover Baseline Record Baseline fEPSPs (20 min) Recover->Baseline Treatment Bath Apply Leptin (116-130) (20 min) Baseline->Treatment HFS Induce LTP (High-Frequency Stimulation) Treatment->HFS PostHFS Record Post-HFS fEPSPs (>60 min) HFS->PostHFS Analysis Analyze Change in Synaptic Strength PostHFS->Analysis

Caption: Experimental workflow for measuring Long-Term Potentiation (LTP).

AMPA_Trafficking_Workflow Culture Culture Primary Hippocampal Neurons Treat Treat with Leptin (116-130) Culture->Treat Label Label Surface GluA1 with Antibodies Treat->Label Visualize Visualize with Confocal Microscopy Label->Visualize Quantify Quantify Intensity and Number of GluA1 Clusters Visualize->Quantify

References

The Anorexigenic Function of Leptin Fragment 116-130: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptin, an adipocyte-derived hormone, is a critical regulator of energy homeostasis. Its effects on appetite and body weight are primarily mediated through the long form of the leptin receptor (OB-Rb) in the hypothalamus. However, research into leptin fragments has revealed that specific shorter peptide sequences may retain biological activity, offering potential therapeutic advantages. This technical guide focuses on leptin fragment 116-130 (LEP(116-130)), an active domain of the native leptin molecule. We will delve into its function in appetite regulation, explore its signaling mechanisms, provide quantitative data from key studies, and detail the experimental protocols used to elucidate its effects. This document serves as a comprehensive resource for researchers and professionals in the fields of metabolic disease and drug development.

Introduction to Leptin Fragment 116-130

Leptin fragment 116-130 is a synthetic peptide amide corresponding to amino acid residues 116-130 of the mouse leptin protein.[1][2] Studies have demonstrated that this fragment can mimic some of the anorexigenic and weight-reducing effects of the full-length leptin molecule.[3][4] A key area of investigation has been its mechanism of action, with evidence suggesting it may function independently of the canonical OB-Rb pathway, presenting a novel avenue for therapeutic intervention in conditions of leptin resistance.[5][6]

Quantitative Data on the Effects of Leptin Fragment 116-130

The following tables summarize the quantitative outcomes from key in vivo studies investigating the effects of LEP(116-130) on food intake and body weight in mouse models.

Table 1: Effect of LEP(116-130) on Body Weight in ob/ob Mice

Treatment GroupDuration of TreatmentDaily Dosage (ip)Mean Change in Body WeightReference
Vehicle Control28 days-+14.7%[7]
LEP(116-130)28 days1 mg-3.4%[7]
Vehicle Control7 days-+~5 g[4]
LEP(116-130)7 days1 mg-~8.5 g[4]

Table 2: Effect of LEP(116-130) on Food Intake in ob/ob Mice

Treatment GroupDuration of TreatmentDaily Dosage (ip)Reduction in Food IntakeReference
LEP(116-130)28 days1 mg15%[4][7]
LEP(116-130)7 days1 mg/day28.3%[1]

Signaling Pathways of Leptin Fragment 116-130

While full-length leptin primarily signals through the JAK2-STAT3 pathway upon binding to OB-Rb, studies suggest that LEP(116-130) may utilize alternative or downstream components of this cascade, potentially bypassing the need for direct OB-Rb activation. Research indicates that LEP(116-130) can induce the phosphorylation of STAT3 and Akt, suggesting the involvement of the PI3K-Akt signaling pathway.[8]

Below are diagrams illustrating the proposed signaling pathways.

Leptin_Fragment_116-130_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LEP(116-130) Leptin Fragment 116-130 Receptor Putative Receptor LEP(116-130)->Receptor PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt pAkt pAkt Akt->pAkt pSTAT3 pSTAT3 STAT3->pSTAT3 Appetite_Suppression Anorexigenic Effects (Reduced Food Intake) pSTAT3->Appetite_Suppression pAkt->Appetite_Suppression

Caption: Proposed signaling cascade of Leptin Fragment 116-130.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of LEP(116-130).

Peptide Preparation and Administration

Objective: To prepare and administer LEP(116-130) to mice for in vivo studies.

Materials:

  • Lyophilized Leptin Fragment 116-130 (mouse)[9]

  • Sterile, pyrogen-free 0.9% saline solution[10]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile insulin (B600854) syringes with 28-30 gauge needles[11]

  • 70% ethanol (B145695) swabs[12]

Procedure:

  • Reconstitution: Aseptically reconstitute the lyophilized LEP(116-130) peptide in sterile 0.9% saline to the desired stock concentration. Gently vortex to ensure complete dissolution.

  • Dose Calculation: Calculate the volume of the peptide solution required for each mouse based on its body weight and the target dosage (e.g., 1 mg per mouse).

  • Animal Restraint: Restrain the mouse firmly but gently by the scruff of the neck to expose the abdomen.[12]

  • Injection Site Preparation: Disinfect the lower right quadrant of the mouse's abdomen with a 70% ethanol swab.[11][12]

  • Intraperitoneal (IP) Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ. Inject the calculated volume of the peptide solution.[11][13]

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Measurement of Food Intake

Objective: To quantify the effect of LEP(116-130) on food consumption in mice.

Materials:

  • Individually housed mouse cages

  • Standard chow pellets

  • Sensitive weighing scale (accurate to 0.01 g)

Procedure:

  • Acclimation: Individually house the mice for at least 3-5 days prior to the experiment to acclimate them to the new environment and reduce stress.[14]

  • Baseline Measurement: For 3 consecutive days before the start of the treatment, measure and record the 24-hour food intake for each mouse to establish a stable baseline. Provide a pre-weighed amount of food and weigh the remaining food and any spillage at the same time each day.

  • Treatment Period: Administer LEP(116-130) or vehicle control as described in Protocol 4.1.

  • Daily Food Intake Measurement: Continue to measure and record the 24-hour food intake for each mouse throughout the treatment period.

  • Data Analysis: Calculate the average daily food intake for each treatment group and compare it to the baseline measurements and the vehicle control group.

Experimental_Workflow Start Start Acclimation Animal Acclimation (3-5 days) Start->Acclimation Baseline Baseline Data Collection (Food Intake & Body Weight) Acclimation->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Treatment Daily IP Injection (LEP(116-130) or Vehicle) Grouping->Treatment Data_Collection Daily Measurement (Food Intake & Body Weight) Treatment->Data_Collection 28 days Analysis Data Analysis and Statistical Comparison Treatment->Analysis Data_Collection->Treatment End End Analysis->End

Caption: General workflow for in vivo studies of LEP(116-130).

In Vitro STAT3 Phosphorylation Assay

Objective: To determine if LEP(116-130) can induce the phosphorylation of STAT3 in a cell-based assay.

Materials:

  • Hypothalamic cell line (e.g., N42)

  • Cell culture medium and supplements

  • Leptin Fragment 116-130

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture the hypothalamic cells to ~80% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Treat the cells with varying concentrations of LEP(116-130) for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against phospho-STAT3. Subsequently, strip the membrane and re-probe with an antibody against total STAT3 to ensure equal protein loading.

  • Detection: Incubate the membrane with the HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and calculate the ratio of phospho-STAT3 to total STAT3 for each treatment condition.

Conclusion

Leptin fragment 116-130 has demonstrated significant anorexigenic and weight-reducing effects in preclinical models. The evidence suggesting a mechanism of action that may be independent of the long-form leptin receptor makes it a compelling candidate for further investigation, particularly in the context of leptin resistance, a common feature of obesity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and other leptin-derived peptides. Further studies are warranted to fully elucidate its signaling pathways and to evaluate its efficacy and safety in more advanced models.

References

An In-depth Technical Guide to the Signaling Pathway Activation of Leptin (116-130)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways activated by the leptin fragment (116-130). It delves into the current understanding of its mechanism of action, presents quantitative data from key studies, and offers detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, metabolism, and drug development.

Introduction

Leptin, a 16 kDa peptide hormone primarily secreted by adipocytes, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and cognitive processes. The bioactive fragment, Leptin (116-130), has garnered significant interest as it appears to mimic many of the neuroprotective and cognitive-enhancing effects of the full-length leptin molecule[1][2][3]. This has positioned Leptin (116-130) as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease[1][2][3][4]. This guide focuses on the intracellular signaling cascades initiated by this peptide fragment.

Mechanism of Action: A Point of Contention

The precise mechanism by which Leptin (116-130) exerts its effects is a subject of ongoing research and some debate.

Evidence for Leptin Receptor (OB-Rb) Independent Signaling:

A significant study by Grasso et al. (1999) suggests that the effects of Leptin (116-130) may not be mediated by the long form of the leptin receptor (OB-Rb). Their in vitro bioassays demonstrated that Leptin (116-130) was unable to compete with an alkaline phosphatase-leptin fusion protein for binding to the OB-R[5][6][7]. Furthermore, the peptide did not activate signal transduction via OB-Rb in their experimental setup. These findings point towards a potential OB-Rb-independent mechanism of action[5][6][7].

Evidence Suggesting Involvement of Leptin Receptor Signaling Pathways:

Conversely, a substantial body of research indicates that Leptin (116-130) activates downstream signaling pathways that are canonical to full-length leptin's action, strongly implying an interaction with the leptin receptor signaling cascade. Studies have shown that Leptin (116-130) treatment leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway[1][8][9][10]. These pathways are well-established mediators of leptin's effects in the central nervous system. The signaling pathways activated by leptin (116-130) are reported to mirror those of the full-length molecule, including the JAK/STAT, MAPK, and PI3K/Akt signaling cascades[10].

While direct binding assays in some studies have been negative, the activation of these specific downstream effectors suggests that Leptin (116-130) may interact with the leptin receptor or a closely related receptor complex in a manner not detected by conventional binding competition assays, or that it acts on a different receptor that converges on the same signaling pathways.

Core Signaling Pathways Activated by Leptin (116-130)

Leptin (116-130) has been demonstrated to activate two primary signaling cascades that are crucial for its neuroprotective and synaptic plasticity-modulating effects: the JAK2/STAT3 pathway and the PI3K/Akt pathway.

The JAK2/STAT3 Signaling Pathway

Upon activation, the leptin receptor (or a related receptor complex) is believed to recruit and activate Janus kinase 2 (JAK2). JAK2 then phosphorylates STAT3, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. This pathway is pivotal for mediating many of leptin's central effects. Treatment with Leptin (116-130) has been shown to increase the phosphorylation of STAT3, suggesting an improvement in leptin signaling[11].

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical downstream effector of leptin signaling, involved in cell survival, growth, and metabolism. Leptin (116-130) has been shown to induce the phosphorylation of Akt, the central kinase in this pathway[1][8]. The activation of this pathway is implicated in the neuroprotective actions of the peptide fragment.

Below is a diagram illustrating the proposed signaling pathways of Leptin (116-130).

Leptin_116_130_Signaling_Pathway Leptin (116-130) Signaling Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LR Leptin Receptor (OB-Rb) or related complex JAK2 JAK2 LR->JAK2 Activates PI3K PI3K LR->PI3K Activates Leptin_116_130 Leptin (116-130) Leptin_116_130->LR Binds (?) STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt Downstream\nEffectors Downstream Effectors pAkt->Downstream\nEffectors Activates Gene_Expression Target Gene Expression pSTAT3_dimer->Gene_Expression Regulates MTT_Assay_Workflow Cell Viability (MTT) Assay Workflow A Seed SH-SY5Y cells in 96-well plate B Pre-treat with Leptin (116-130) for 24h A->B C Add Amyloid-β (1-42) for 24h B->C D Add MTT solution and incubate for 4h C->D E Remove medium and add DMSO D->E F Measure absorbance at 570 nm E->F G Calculate cell viability F->G Western_Blot_Workflow Western Blotting Workflow for p-STAT3/p-Akt A Cell treatment with Leptin (116-130) and lysis B Protein quantification (BCA assay) A->B C SDS-PAGE and transfer to PVDF membrane B->C D Blocking and primary antibody incubation (p-STAT3, p-Akt, total STAT3, total Akt, loading control) C->D E Secondary antibody incubation and ECL detection D->E F Image acquisition and band densitometry E->F G Data analysis: Normalize phospho-protein to total protein F->G

References

A Technical Guide to the Discovery and History of the Leptin (116-130) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of the biologically active leptin fragment, Leptin (116-130). The document details the initial identification of this peptide, its significant in vivo effects on energy homeostasis, and the current understanding of its unique signaling pathway. Quantitative data from key studies are presented in tabular format, and detailed protocols for pivotal experiments are provided to facilitate reproducibility and further research.

Discovery and Initial Characterization

The discovery of the Leptin (116-130) peptide was a direct result of strategic efforts to identify the functional domains of the full-length 167-amino acid leptin protein. The impetus for this research stemmed from the characterization of the C57BL/6J ob/ob mouse, a widely used model for obesity and type 2 diabetes. In these mice, a single base mutation at codon 105 of the ob gene introduces a premature stop codon, leading to the production of a truncated and biologically inactive form of leptin.[1][2][3] This observation strongly suggested that the domains responsible for leptin's biological activity were located in the C-terminal portion of the protein, downstream of residue 104.[2][3]

To test this hypothesis, researchers synthesized a series of six overlapping peptide amides corresponding to amino acid residues 106–167 of mouse leptin.[1][2] These synthetic fragments were then administered to female ob/ob mice to assess their in vivo effects on body weight and food intake.

The results were compelling. Three of the peptide amides, LEP-(106–120), LEP-(116–130), and LEP-(126–140), demonstrated significant biological activity, causing a marked reduction in body weight gain compared to vehicle-treated control mice.[1][2][3] Of these, LEP-(116-130) was identified as the most potent fragment, inducing the most substantial weight loss and reduction in food consumption.[1][3][4] This seminal work localized a key active site of the leptin molecule to the 116-130 amino acid sequence and established this peptide as a promising candidate for further investigation as a leptin mimetic.

Subsequent research further refined the active core of this peptide to the N-terminal sequence from residues 116-122, a heptapeptide (B1575542) named OB3 .[5] Structure-activity relationship studies led to the development of an even more potent analog, [D-Leu-4]-OB3 , in which the L-leucine at position 4 was replaced with its D-isoform, enhancing its stability and biological effects.[5]

In Vivo Physiological Effects

The primary and most well-documented physiological effects of Leptin (116-130) and its analogs are the regulation of energy balance and glucose homeostasis. These effects have been demonstrated in both leptin-deficient (ob/ob) and leptin-receptor-deficient (db/db) mouse models.

Effects on Body Weight and Food Intake

Daily intraperitoneal administration of Leptin (116-130) at a dose of 1 mg/day in ob/ob mice leads to a rapid and significant reduction in body weight and food intake.[1][2][3] The most dramatic effects are observed within the first week of treatment.[1][2] Over a 28-day period, while control animals gain a substantial amount of weight, mice treated with Leptin (116-130) maintain a lower body weight, with some studies showing a net weight loss compared to their starting weight.[1][2][3] Food intake is also consistently reduced by approximately 15% over the course of treatment.[1][2]

Effects on Glucose Homeostasis

Leptin (116-130) and its more potent analog, [D-Leu-4]-OB3, have demonstrated significant anti-hyperglycemic effects.[5][6] Notably, these peptides are effective in reducing blood glucose levels in db/db mice, which are resistant to the effects of full-length leptin due to a lack of functional long-form leptin receptors (Ob-Rb).[5][6] This finding was an early and crucial indicator that the peptide operates through a mechanism distinct from the canonical Ob-Rb pathway.

Other Reported Biological Activities

Beyond metabolic control, research has indicated that Leptin (116-130) possesses a range of other biological activities that mimic the pleiotropic effects of the native hormone. These include:

  • Reproductive Function: The peptide has been shown to influence the secretion of luteinizing hormone (LH) and prolactin (PRL).[7]

  • Adrenal Function: It can impact steroid secretion and the proliferative activity of the adrenal cortex.[4]

  • Cognitive Function: In models of Alzheimer's disease, Leptin (116-130) has been shown to mirror the neuroprotective and cognitive-enhancing actions of leptin, including preventing amyloid-β-induced synaptic damage and promoting synaptic plasticity.[8][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of Leptin (116-130) in female C57BL/6J ob/ob mice.

Table 1: Effect of Leptin (116-130) on Body Weight in ob/ob Mice

Treatment GroupDose (per day)DurationChange in Body Weight (7 days)% Change in Body Weight (7 days)Change in Body Weight (28 days)% Change in Body Weight (28 days)Reference(s)
Vehicle Control-28 days+3.9 g+6.9%+8.2 g+14.7%[1][3]
Leptin (116-130) 1 mg (i.p.)28 days-8.5 g -13.8% -2.1 g -3.4% [1][3]
Leptin (106-120)1 mg (i.p.)28 days-7.0 g-12.3%+1.0 g+1.8%[1][3]
Leptin (126-140)1 mg (i.p.)28 days-5.8 g-9.8%+2.5 g+4.2%[1][3]

Table 2: Effect of Leptin (116-130) on Food Intake in ob/ob Mice

Treatment GroupDose (per day)DurationAverage Reduction in Food IntakeReference(s)
Vehicle Control-28 days0%[1][2]
Leptin (116-130) 1 mg (i.p.)28 days~15% [1][2]
Leptin (106-120)1 mg (i.p.)28 days~15%[1][2]
Leptin (126-140)1 mg (i.p.)28 days~15%[1][2]

Signaling and Mechanism of Action

A pivotal and surprising discovery in the study of Leptin (116-130) is that its metabolic effects are not mediated by the long-form leptin receptor, Ob-Rb, which is the primary signaling isoform for full-length leptin in the hypothalamus.[6][11]

Evidence for an Ob-Rb-Independent Pathway
  • In Vitro Bioassays: Competitive binding assays showed that Leptin (116-130) was unable to displace an alkaline phosphatase-leptin fusion protein from the Ob-Rb receptor. Furthermore, in cell lines expressing Ob-Rb and a STAT-inducible reporter gene, the peptide failed to activate signal transduction.[6][11]

  • In Vivo Studies in db/db Mice: The db/db mouse model has a mutation that renders the Ob-Rb receptor non-functional. The demonstration that Leptin (116-130) could still exert its effects on body weight and blood glucose in these mice provided strong evidence for a mechanism of action that bypasses Ob-Rb.[6][11]

Proposed Signaling Pathway

While the precise receptor for Leptin (116-130) has not been definitively identified, the current leading hypothesis is that it may act through one of the short isoforms of the leptin receptor (e.g., Ob-Ra). These isoforms share the same extracellular ligand-binding domain as Ob-Rb but have truncated intracellular domains.

Despite not binding to Ob-Rb in the same manner as full-length leptin, the more potent analog, [D-Leu-4]-OB3, has been shown to activate key downstream signaling molecules that are also part of the canonical leptin pathway. In a concentration-dependent manner, this peptide induces the phosphorylation of:

  • ERK1/2 (Extracellular signal-regulated kinase)

  • STAT3 (Signal transducer and activator of transcription 3) at both Tyrosine 705 and Serine 727

  • PI-3K p85 (Phosphoinositide 3-kinase)

This suggests that although the initial receptor interaction is different, the peptide can engage with cellular machinery to produce leptin-like downstream effects. The mechanism for reducing food intake, however, does appear to require a functional leptin receptor system, as this effect was absent in db/db mice.[6]

G cluster_plasma cluster_cell Target Cell (e.g., Neuron) cluster_nucleus Nucleus cluster_key lep116130 Leptin (116-130) or [D-Leu-4]-OB3 receptor Alternative Receptor (e.g., Short Isoform Ob-Ra?) lep116130->receptor Binds jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates (Tyr705) erk ERK1/2 jak->erk pi3k PI3K jak->pi3k p_stat3 p-STAT3 stat3->p_stat3 gene_exp Gene Expression (Metabolic Regulation) p_stat3->gene_exp Translocates & Regulates Transcription p_erk p-ERK1/2 erk->p_erk p_erk->gene_exp p_pi3k p-PI3K pi3k->p_pi3k p_pi3k->gene_exp key_node Solid Arrow: Direct Activation/Phosphorylation Dashed Arrow: Pathway Activation

Caption: Proposed signaling pathway for Leptin (116-130) and its analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of Leptin (116-130).

Protocol: In Vivo Assessment of Peptide Activity in ob/ob Mice

This protocol describes the foundational experiment used to identify the biological activity of leptin fragments.

Objective: To determine the effect of synthetic leptin peptides on body weight and food intake in a leptin-deficient mouse model.

Materials:

  • Female C57BL/6J ob/ob mice (6-8 weeks old)

  • Synthetic Leptin (116-130) amide, purified to >95% by HPLC

  • Sterile vehicle (e.g., 0.9% saline or phosphate-buffered saline)

  • Metabolic cages for individual housing and food intake measurement

  • Calibrated scale for daily body weight measurement

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatization: House mice individually in metabolic cages for at least 3-5 days prior to the experiment to acclimate them to the environment and to obtain baseline body weight and food intake measurements.

  • Group Allocation: Randomly assign mice to treatment groups (n=6 per group), e.g., Vehicle Control and Leptin (116-130).

  • Peptide Preparation: Dissolve the lyophilized Leptin (116-130) peptide in the sterile vehicle to a final concentration that allows for the administration of 1 mg of peptide in a standard injection volume (e.g., 100-200 µL).

  • Daily Measurements and Injections: For 28 consecutive days, perform the following daily at the same time each day: a. Record the body weight of each mouse. b. Measure and record the amount of food consumed over the previous 24 hours. c. Administer the prepared peptide solution (1 mg/mouse) or an equivalent volume of vehicle via i.p. injection.

  • Data Analysis: a. Calculate the daily change in body weight for each mouse relative to its starting weight (Day 0). b. Calculate the average daily food intake for each group. c. Use statistical analysis (e.g., repeated measures ANOVA) to compare the body weight and food intake between the treatment and control groups over the 28-day period. A p-value < 0.05 is typically considered significant.

G cluster_loop Daily for 28 Days start Start: Acclimatize ob/ob mice in metabolic cages (3-5 days) baseline Measure Baseline: - Body Weight - Food Intake start->baseline grouping Randomly assign mice to groups: - Vehicle Control (n=6) - Leptin (116-130) (n=6) baseline->grouping measure_weight 1. Record Body Weight grouping->measure_weight measure_food 2. Measure 24h Food Intake inject 3. Administer i.p. injection: - Vehicle or 1mg Peptide analysis Data Analysis: - Calculate % change in body weight - Compare groups using ANOVA inject->analysis end End: Determine peptide efficacy analysis->end

References

The Role of Leptin Fragment 116-130 in Neurodegenerative Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing challenge to global health. Emerging research has identified the adipokine leptin as a potential therapeutic agent due to its neuroprotective and cognitive-enhancing properties. However, the pleiotropic effects of the full-length leptin protein pose challenges for its therapeutic application. This has led to the investigation of smaller, bioactive fragments, with Leptin (116-130) emerging as a promising candidate. This technical guide provides an in-depth overview of the current state of research on Leptin (116-130), focusing on its mechanisms of action, preclinical efficacy in models of neurodegenerative disease, and detailed experimental protocols to facilitate further investigation. While the majority of research has centered on Alzheimer's disease, this guide also explores the potential implications for Parkinson's and Huntington's diseases, highlighting critical areas for future research.

Introduction: The Promise of a Leptin Fragment

Leptin, a 16 kDa hormone primarily secreted by adipose tissue, is well-known for its role in regulating energy homeostasis. Beyond its metabolic functions, leptin exerts significant influence on the central nervous system, including the hippocampus, a region critical for learning and memory. Studies have demonstrated that leptin can enhance synaptic plasticity, promote neuronal survival, and mitigate the pathological hallmarks of Alzheimer's disease (AD).[1][2][3][4]

The therapeutic potential of full-length leptin is hampered by its large size, which can limit its blood-brain barrier permeability, and its diverse physiological roles, which could lead to off-target effects. The identification of bioactive fragments that retain the neuroprotective properties of the parent molecule offers a more targeted therapeutic approach. Leptin (116-130), a 15-amino-acid peptide fragment, has been shown to mirror the cognitive-enhancing and neuroprotective actions of native leptin, particularly in the context of AD.[1][2][3][4]

Leptin (116-130) in Alzheimer's Disease Research

The bulk of current research on Leptin (116-130) focuses on its potential as a therapeutic agent for Alzheimer's disease. The fragment has demonstrated efficacy in cellular and animal models by counteracting the detrimental effects of amyloid-beta (Aβ), a key pathological hallmark of AD.

Mechanism of Action: Signaling Pathways

Leptin (116-130) exerts its neuroprotective effects through the activation of key intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][5][6]

// Nodes Leptin [label="Leptin (116-130)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LepR [label="Leptin Receptor (LepR)", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK2 [label="JAK2", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT3 [label="pSTAT3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; pAkt [label="pAkt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection\n(Increased Cell Survival)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SynapticPlasticity [label="Enhanced Synaptic Plasticity\n(Increased AMPA Receptor Trafficking)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Leptin -> LepR [label="Binds to"]; LepR -> JAK2 [label="Activates"]; JAK2 -> STAT3 [label="Phosphorylates"]; STAT3 -> pSTAT3; JAK2 -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> pAkt; PTEN -> PI3K [arrowhead=tee, label="Inhibits"]; Leptin -> PTEN [arrowhead=tee, label="Inhibits"]; pSTAT3 -> Neuroprotection; pAkt -> Neuroprotection; pAkt -> SynapticPlasticity; }

Caption: Signaling pathway of Leptin (116-130) leading to neuroprotection.

Quantitative Data on the Efficacy of Leptin (116-130) in Alzheimer's Disease Models

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Leptin (116-130) in models of Alzheimer's disease.

Table 1: Neuroprotective Effects of Leptin (116-130) against Amyloid-β Toxicity

Experimental ModelTreatmentOutcome MeasureResultReference
SH-SY5Y cellsAβ (1-42) + Leptin (116-130) (0.1 nM)Cell Viability29.4 ± 9.4% increase[1]
SH-SY5Y cellsAβ (1-42) + Leptin (116-130) (10 nM)Cell Viability51.8 ± 6.3% increase[1]
SH-SY5Y cellsAβ (1-42) + Leptin (22-56) (10 nM)Cell ViabilityNo significant effect[1]

Table 2: Effects of Leptin (116-130) on Synaptic Plasticity and AMPA Receptor Trafficking

Experimental ModelTreatmentOutcome MeasureResultReference
Adult rat hippocampal slicesLeptin (116-130) (25 nM)Long-Term Potentiation (LTP)136 ± 5.5% of baseline[7]
Cultured hippocampal neuronsLeptin (116-130) (50 nM)Surface GluA1 Expression160 ± 6% of control[1]
Cultured hippocampal neuronsLeptin (22-56) (50 nM)Surface GluA1 Expression98 ± 4% of control (no significant change)[1]
Cultured hippocampal neuronsAβ (1-42) + Leptin (116-130)Surface GluA1 Expression97 ± 4% of control (prevented Aβ-induced reduction)[1]

Table 3: Activation of Pro-Survival Signaling Pathways by Leptin (116-130)

Experimental ModelTreatmentOutcome MeasureResultReference
SH-SY5Y cellsLeptin (116-130)Phosphorylated STAT3 / Total STAT3Marked increase (P < 0.01)[1]
SH-SY5Y cellsLeptin (116-130)Phosphorylated Akt / Total AktMarked increase (P < 0.01)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of Leptin (116-130) to facilitate reproducibility and further investigation.

In Vitro Neuroprotection Assay

Objective: To assess the ability of Leptin (116-130) to protect neuronal cells from Aβ-induced toxicity.

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Protocol:

    • Culture SH-SY5Y cells in standard medium.

    • Prepare oligomeric Aβ (1-42) by incubating the peptide at 4°C for 24 hours.

    • Treat cells with Aβ (1-42) (typically 10 µM) in the presence or absence of Leptin (116-130) at various concentrations (e.g., 0.1 nM, 10 nM) for 24-48 hours.

    • Assess cell viability using a standard MTT or LDH assay.

  • Controls:

    • Vehicle-treated cells (negative control).

    • Cells treated with Aβ (1-42) alone (positive control for toxicity).

    • Cells treated with a scrambled peptide or an inactive leptin fragment like Leptin (22-56) to demonstrate specificity.

Electrophysiology: Long-Term Potentiation (LTP) Measurement

Objective: To determine the effect of Leptin (116-130) on synaptic plasticity in hippocampal slices.

  • Animal Model: Adult male Sprague-Dawley rats.[8]

  • Protocol:

    • Prepare acute transverse hippocampal slices (400 µm) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).[8]

    • Allow slices to recover for at least 1 hour in aCSF.[8]

    • Record field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.[8]

    • Establish a stable baseline of fEPSPs for 20 minutes.[8]

    • Bath-apply Leptin (116-130) (e.g., 25 nM) for 20 minutes.[8]

    • Induce LTP using a high-frequency stimulation (HFS) protocol.

    • Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation of synaptic strength.[8]

LTP_Workflow

Caption: Experimental workflow for assessing LTP in hippocampal slices.

Immunocytochemistry for AMPA Receptor Trafficking

Objective: To visualize and quantify the effect of Leptin (116-130) on the surface expression of GluA1-containing AMPA receptors.

  • Cell Culture: Primary hippocampal neuronal cultures from embryonic rat brains.[8]

  • Protocol:

    • Treat mature neuronal cultures with Leptin (116-130) (e.g., 25-50 nM) for a specified duration (e.g., 20 minutes).[8]

    • Fix the cells with paraformaldehyde.

    • Without permeabilizing the cells, incubate with a primary antibody targeting an extracellular epitope of the GluA1 subunit.

    • Incubate with a fluorescently labeled secondary antibody.

    • Visualize and capture images using a confocal microscope.

    • Quantify the intensity and number of GluA1 clusters on the neuronal surface.[8]

Western Blotting for Signaling Pathway Activation

Objective: To measure the activation of STAT3 and Akt by Leptin (116-130).

  • Cell Line: SH-SY5Y cells or primary neuronal cultures.

  • Protocol:

    • Treat cells with Leptin (116-130) for various time points.

    • Lyse the cells and collect protein extracts.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated STAT3 (pSTAT3), total STAT3, phosphorylated Akt (pAkt), and total Akt.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect chemiluminescence and quantify band intensities.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

Leptin (116-130) in Other Neurodegenerative Diseases: Avenues for Future Research

While the evidence for the therapeutic potential of Leptin (116-130) in Alzheimer's disease is compelling, its role in other neurodegenerative conditions like Parkinson's and Huntington's disease is largely unexplored.

Parkinson's Disease (PD)

Full-length leptin has been shown to exert neuroprotective effects in cellular and animal models of PD by protecting dopaminergic neurons from toxins like 6-hydroxydopamine (6-OHDA) and MPTP.[5][9] The underlying mechanisms involve the activation of pro-survival signaling pathways, including the MAPK/ERK pathway.[5] Given that Leptin (116-130) activates similar downstream signaling cascades (PI3K/Akt), it is plausible that this fragment could also offer protection in PD models.

Future Research Directions:

  • Investigate the direct effects of Leptin (116-130) on the survival of dopaminergic neurons in vitro (e.g., primary ventral midbrain cultures or LUHMES cells) exposed to PD-related neurotoxins.

  • Evaluate the in vivo efficacy of Leptin (116-130) in rodent models of PD, such as the 6-OHDA or MPTP models, assessing both motor function and dopaminergic neuron survival.

  • Explore the impact of Leptin (116-130) on α-synuclein aggregation and clearance, a key pathological feature of PD.

Huntington's Disease (HD)

Research on the role of leptin in Huntington's disease is still in its early stages. Some studies have reported altered leptin levels in HD patients and mouse models.[9] The R6/2 mouse model is a commonly used tool for studying HD pathology.[8] There is currently no direct evidence for the therapeutic efficacy of either full-length leptin or its fragments in HD.

Future Research Directions:

  • Examine the effects of Leptin (116-130) on neuronal survival and mutant huntingtin protein aggregation in cellular and animal models of HD (e.g., R6/2 or zQ175 mice).

  • Investigate whether Leptin (116-130) can modulate the altered energy metabolism observed in HD.

Future_Research

Caption: Potential avenues for future research on Leptin (116-130).

Conclusion and Future Perspectives

Leptin (116-130) has emerged as a highly promising therapeutic candidate for Alzheimer's disease, effectively mirroring the neuroprotective and cognitive-enhancing effects of the full-length leptin protein in preclinical models. Its ability to activate pro-survival signaling pathways, enhance synaptic plasticity, and protect against Aβ-induced toxicity underscores its potential as a targeted and safer alternative to leptin-based therapies.

The detailed experimental protocols provided in this guide are intended to facilitate further research and validation of these findings. While the current body of evidence is heavily skewed towards Alzheimer's disease, the mechanistic overlap in neurodegenerative processes suggests that the therapeutic potential of Leptin (116-130) may extend to Parkinson's and Huntington's diseases. Future research in these areas is crucial to fully elucidate the therapeutic scope of this promising peptide fragment. The continued investigation of Leptin (116-130) and other leptin-mimetics holds significant promise for the development of novel treatments for a range of devastating neurodegenerative disorders.

References

An In-depth Technical Guide to Human Leptin Peptide 116-130: Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the human leptin peptide fragment 116-130, a region of the full-length leptin protein that has garnered significant interest for its potential therapeutic applications. This document details the peptide's amino acid sequence, explores its known and putative structures, outlines its biological functions with a focus on signaling pathways, and provides detailed experimental protocols for its synthesis, purification, and biological evaluation. All quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

Leptin, a 16 kDa adipokine, is a critical regulator of energy homeostasis, appetite, and metabolism. The peptide fragment corresponding to amino acids 116-130 of human leptin has been identified as a biologically active region that may mimic some of the effects of the full-length hormone. This guide serves as a technical resource for researchers investigating the therapeutic potential of this peptide.

Peptide Sequence and Physicochemical Properties

The primary structure of human leptin peptide 116-130 and its murine counterpart are detailed below. Variations in the amino acid sequence between species can influence biological activity and receptor interaction.

Table 1: Amino Acid Sequence of Leptin Peptide 116-130
SpeciesSequence (from N-terminus to C-terminus)
HumanH-Ser-Cys-His-Leu-Pro-Trp-Ala-Ser-Gly-Leu-Glu-Thr-Leu-Asp-Ser-OH[1]
MouseSer-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2[2][3]

Note: The C-terminus of the commercially available mouse peptide is often amidated (-NH2) to increase stability.

Table 2: Physicochemical Properties of Mouse Leptin Peptide 116-130
PropertyValue
Molecular FormulaC64H109N19O24S[2][3]
Molecular Weight~1560.7 g/mol [3]

Structural Characteristics

While the three-dimensional structure of the full-length human leptin protein has been determined by NMR spectroscopy[4], revealing a four-helix bundle cytokine, specific structural data for the isolated human leptin 116-130 fragment is not extensively available in the public domain. Studies on other peptide fragments suggest that they may adopt secondary structures such as β-turns or remain largely disordered in solution, with the conformation potentially being influenced by the local environment and receptor binding.

Future Research Direction: Elucidating the precise secondary and tertiary structure of the human leptin 116-130 peptide through techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy is a critical next step to understanding its structure-activity relationship.

Biological Activity and Signaling Pathways

The mouse leptin peptide 116-130 has been shown to reduce body weight gain and food intake in animal models.[5][6][7][8] These effects are believed to be mediated through interaction with cellular signaling pathways also activated by the full-length leptin protein.

Leptin and its fragments are known to activate several key signaling cascades, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) pathways.[4][9][10]

JAK/STAT Signaling Pathway

The canonical leptin signaling pathway involves the activation of JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in appetite and energy expenditure.

Leptin_JAK_STAT_Signaling Leptin Leptin (116-130) LeptinR Leptin Receptor Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (Appetite Regulation) Nucleus->Gene_Expression

Leptin JAK/STAT Signaling Pathway
PI3K Signaling Pathway

Leptin can also activate the PI3K pathway, which is involved in various cellular processes, including cell survival and metabolism.[11][12] This pathway can be activated downstream of the leptin receptor and JAK2.

Leptin_PI3K_Signaling Leptin Leptin (116-130) LeptinR Leptin Receptor Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 Activation IRS IRS Proteins JAK2->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation Akt Akt PI3K->Akt Activation Cellular_Responses Cellular Responses (Metabolism, Survival) Akt->Cellular_Responses

Leptin PI3K Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of human leptin peptide 116-130.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The standard method for synthesizing peptides of this length is Fmoc-based solid-phase peptide synthesis (SPPS).[13]

SPPS_Workflow Start Start with Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle for Each Amino Acid Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final Amino Acid Precipitation Precipitation (Cold Ether) Cleavage->Precipitation End Crude Peptide Precipitation->End

Fmoc Solid-Phase Peptide Synthesis Workflow

Protocol Details:

  • Resin Selection: A suitable resin, such as Rink Amide resin for a C-terminally amidated peptide or Wang resin for a C-terminal carboxylic acid, is chosen.[14]

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in dimethylformamide (DMF).[15]

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the peptide chain.

  • Repeat: Steps 2-4 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[13]

  • Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized to obtain the crude peptide powder.

Peptide Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified to homogeneity using RP-HPLC.[16][17][18]

Protocol Details:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide. The optimal gradient will need to be determined empirically but a common starting point is a gradient from 5% to 65% Solvent B over 30-60 minutes.

  • Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure peptide.

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide.

In Vivo Evaluation of Biological Activity

The biological activity of the synthesized peptide can be assessed in animal models, such as ob/ob mice, which are leptin-deficient and exhibit obesity and hyperglycemia.[5][7][8]

Protocol Details:

  • Animals: Age- and weight-matched female ob/ob mice are used.

  • Peptide Administration: The purified peptide is dissolved in a sterile vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection. A typical dose for the mouse leptin 116-130 peptide is 1 mg per mouse per day.[5]

  • Measurements:

    • Body Weight: Measured daily.

    • Food Intake: Measured daily.

    • Water Intake: Measured daily.

  • Duration: The study is typically conducted over a period of several weeks.

  • Data Analysis: Changes in body weight and food intake are compared between the peptide-treated group and a vehicle-treated control group. Statistical significance is determined using appropriate statistical tests (e.g., t-test, ANOVA).

Table 3: Representative In Vivo Study Parameters for Mouse Leptin 116-130
ParameterDescription
Animal ModelFemale C57BL/6J ob/ob mice[5][6][8]
PeptideMouse Leptin (116-130) amide[5]
Dose1 mg/mouse/day[5]
Administration RouteIntraperitoneal (i.p.) injection[5]
Duration28 days[5]
Primary EndpointsBody weight change, food intake[5]

Conclusion

The human leptin peptide 116-130 represents a promising area of research for the development of novel therapeutics for metabolic disorders. This guide has provided a comprehensive overview of its sequence, potential structure, and biological function, along with detailed experimental protocols to facilitate further investigation. Future research should focus on elucidating the precise three-dimensional structure of this peptide and further characterizing its interaction with leptin receptors and downstream signaling pathways to fully realize its therapeutic potential.

References

Leptin (116-130): A Promising Therapeutic Avenue for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic strategies. Emerging research has identified the leptin system as a potential target for intervention. Leptin, a pleiotropic hormone primarily known for its role in regulating energy metabolism, also exerts significant neuroprotective and cognitive-enhancing effects. However, the therapeutic utility of the full-length leptin protein is hampered by its large size and potential for peripheral side effects. This has led to the investigation of smaller, bioactive fragments. This technical guide focuses on Leptin (116-130), a peptide fragment that has been shown to mirror the beneficial central nervous system effects of its parent molecule, positioning it as a compelling candidate for AD therapeutic development. This document provides a comprehensive overview of the preclinical evidence, molecular mechanisms, and experimental protocols related to Leptin (116-130) in the context of Alzheimer's disease.

Core Therapeutic Hypotheses

Leptin (116-130) is being investigated as a potential therapeutic for Alzheimer's disease based on its demonstrated ability to:

  • Enhance Synaptic Plasticity: By promoting mechanisms of long-term potentiation (LTP), a cellular correlate of learning and memory, Leptin (116-130) may counteract the synaptic deficits characteristic of early AD.

  • Promote Neuroprotection: The peptide has shown a capacity to protect neurons from the toxic insults of amyloid-beta (Aβ), a hallmark pathology of AD, thereby potentially slowing disease progression.

  • Improve Cognitive Function: Preclinical studies indicate that Leptin (116-130) can enhance performance in memory-related tasks, suggesting a potential to alleviate the cognitive symptoms of AD.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of Leptin (116-130) in models relevant to Alzheimer's disease.

Table 1: Effects of Leptin (116-130) on Hippocampal Synaptic Plasticity and Memory

ParameterModel SystemTreatmentOutcomeStatistical Significance
Long-Term Potentiation (LTP)Adult Rat Hippocampal Slices25 nM Leptin (116-130)Increase in synaptic efficacy to 140 ± 13% of baselinep < 0.05[1]
Episodic-Like MemoryAdult MiceSystemic administration of Leptin (116-130)Enhanced performance in object-place-context recognition tasksData not fully quantified in provided abstracts

Table 2: Neuroprotective Effects of Leptin (116-130) Against Amyloid-β Toxicity

ParameterModel SystemTreatment ConditionsOutcomeStatistical Significance
Aβ-induced LTP inhibitionJuvenile Rat Hippocampal SlicesCo-application of Leptin (116-130) with Aβ1-42Reversal of Aβ1-42-induced inhibition of LTPQualitatively demonstrated in graphical data[1]
Aβ-induced Neuronal DeathSH-SY5Y neuroblastoma cells10 μM Aβ1-42 + Leptin (116-130)Alleviation of neuronal deathQualitatively demonstrated in graphical data[1]
Aβ-induced AMPA Receptor InternalizationCultured Hippocampal NeuronsCo-application of Leptin (116-130) with AβPrevention of Aβ-induced AMPA receptor internalizationQualitatively demonstrated in graphical data[1]

Table 3: Effects of Leptin (116-130) on a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptor Trafficking

ParameterModel SystemTreatmentOutcomeStatistical Significance
Surface GluA1 ExpressionCultured Hippocampal Neurons25 nM Leptin (116-130)Increased surface expression of GluA1 subunitsQualitatively demonstrated in imaging data[2]

Signaling Pathways

Leptin (116-130) exerts its neuroprotective and synaptic-enhancing effects through the activation of key intracellular signaling cascades. The primary pathways implicated are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.

Leptin (116-130) Signaling Pathway in Alzheimer's Disease

Leptin_Signaling_AD cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Leptin (116-130) Leptin (116-130) Leptin_Receptor Leptin Receptor (ObR) Leptin (116-130)->Leptin_Receptor Binding JAK2 JAK2 Leptin_Receptor->JAK2 Activation PI3K PI3K JAK2->PI3K Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation Akt Akt PI3K->Akt Activation pSTAT3 p-STAT3 STAT3->pSTAT3 pAkt p-Akt Akt->pAkt Neuroprotection Neuroprotection (Anti-apoptosis) pSTAT3->Neuroprotection pAkt->Neuroprotection Synaptic_Plasticity Synaptic Plasticity (AMPA Receptor Trafficking) pAkt->Synaptic_Plasticity

Caption: Leptin (116-130) signaling cascade in neurons.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these seminal findings. The following are protocols for key experiments cited in the literature.

Assessment of Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To determine the effect of Leptin (116-130) on synaptic plasticity.

Methodology:

  • Hippocampal Slice Preparation:

    • Adult male Sprague-Dawley rats are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

    • Transverse hippocampal slices (400 µm) are prepared using a vibratome and allowed to recover for at least 1 hour.[2]

  • Electrophysiological Recordings:

    • Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

    • A stable baseline of fEPSPs is recorded for 20 minutes.

    • Leptin (116-130) (25 nM) is bath-applied for 20 minutes.

    • High-frequency stimulation (HFS) is delivered to induce LTP.

    • fEPSPs are recorded for at least 60 minutes post-HFS to measure the potentiation of synaptic strength.[2]

Immunocytochemistry for AMPA Receptor Trafficking

Objective: To visualize and quantify the effect of Leptin (116-130) on the surface expression of AMPA receptors.

Methodology:

  • Primary Neuronal Culture:

    • Primary hippocampal neuronal cultures are prepared from embryonic rat brains.

  • Treatment:

    • Neurons are treated with Leptin (116-130) (25 nM).

  • Immunostaining:

    • Surface GluA1 subunits are labeled with specific primary antibodies.

    • Cells are then treated with a fluorescently-tagged secondary antibody.

  • Imaging and Quantification:

    • Images are acquired using a confocal microscope.

    • The intensity and number of GluA1 clusters are quantified to assess changes in receptor trafficking to the neuronal surface.[2]

Neuroprotection Assay Against Amyloid-β Toxicity

Objective: To assess the ability of Leptin (116-130) to protect neurons from Aβ-induced cell death.

Methodology:

  • Cell Culture:

    • SH-SY5Y human neuroblastoma cells are cultured in appropriate media.

  • Treatment:

    • Cells are treated with oligomeric Aβ1-42 (10 μM) in the presence or absence of Leptin (116-130).

    • To investigate the signaling pathway, specific inhibitors for STAT3 (WP1066, 5 μM) or PI3-kinase (wortmannin, 50 nM) can be co-applied.[1]

  • Cell Viability Assay:

    • Cell viability is assessed using a standard method such as the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.

Experimental and Logical Workflows

Experimental Workflow for Assessing Neuroprotection

Neuroprotection_Workflow A Culture SH-SY5Y Cells C Treatment Groups: 1. Control 2. Aβ1-42 3. Aβ1-42 + Leptin (116-130) 4. Aβ1-42 + Leptin (116-130) + Inhibitor A->C B Prepare Aβ1-42 Oligomers B->C D Incubate for 24-48 hours C->D E Perform LDH Assay D->E F Quantify Cell Death E->F G Statistical Analysis F->G

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Leptin (116-130) (human)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leptin, a hormone predominantly synthesized by adipose tissue, plays a crucial role in regulating energy homeostasis. The human Leptin (116-130) is a bioactive peptide fragment of the full-length leptin protein. Emerging research has highlighted its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.[1][2][3] In vitro studies have demonstrated that Leptin (116-130) can mitigate the neurotoxic effects of amyloid-β (Aβ), a key pathological hallmark of Alzheimer's disease, by preventing neuronal cell death and synaptic dysfunction.[2][4][5]

These application notes provide a detailed protocol for an in vitro neuroprotection assay to evaluate the efficacy of Leptin (116-130) in protecting cultured neuronal cells from Aβ-induced cytotoxicity. The protocol is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for neurodegenerative disorders.

Principle of the Assay

This protocol utilizes the SH-SY5Y human neuroblastoma cell line, a widely used model in neurotoxicity and neuroprotection studies. The cells are first differentiated to acquire a more neuron-like phenotype. Subsequently, the differentiated cells are exposed to aggregated amyloid-β (1-42) peptide to induce cytotoxicity. The neuroprotective effect of Leptin (116-130) is assessed by treating the cells with the peptide fragment concurrently with the Aβ challenge. Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[6]

Materials and Reagents

ReagentSupplierCat. No.
Human SH-SY5Y neuroblastoma cellsATCCCRL-2266
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Retinoic AcidSigma-AldrichR2625
Human Leptin (116-130) peptideTocris3574
Amyloid-β (1-42) peptide, humanBachem4014442
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD8418
Phosphate-Buffered Saline (PBS)Gibco10010023
Sterile, tissue culture-treated 96-well platesCorning3596

Experimental Protocol

Cell Culture and Differentiation
  • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • For differentiation, seed the SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • After 24 hours, replace the medium with DMEM containing 1% FBS and 10 µM retinoic acid.

  • Incubate the cells for 5-7 days to allow for neuronal differentiation, replacing the differentiation medium every 2-3 days.

Preparation of Aggregated Amyloid-β (1-42)
  • Reconstitute the lyophilized Aβ (1-42) peptide in sterile, distilled water to a concentration of 1 mg/mL.

  • To promote aggregation, incubate the Aβ (1-42) solution at 37°C for 24-48 hours.

Neuroprotection Assay
  • Prepare a stock solution of Leptin (116-130) in sterile water or PBS.

  • On the day of the experiment, remove the differentiation medium from the 96-well plates containing the differentiated SH-SY5Y cells.

  • Add 100 µL of fresh serum-free DMEM to each well.

  • Add Leptin (116-130) to the designated wells at various final concentrations (e.g., 0.1, 1, 10, 100 nM).

  • Immediately add the aggregated Aβ (1-42) to the appropriate wells to a final concentration of 10 µM.

  • Include the following controls:

    • Untreated Control: Cells with serum-free DMEM only.

    • Aβ (1-42) Control: Cells treated with 10 µM aggregated Aβ (1-42) only.

    • Leptin (116-130) Control: Cells treated with the highest concentration of Leptin (116-130) only.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

MTT Assay for Cell Viability
  • After the 24-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • After the incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

The neuroprotective effect of Leptin (116-130) can be quantified by comparing the cell viability in the treated groups to the control groups. The data should be presented as the percentage of cell viability relative to the untreated control.

Treatment GroupConcentrationAbsorbance (570 nm) (Mean ± SD)% Cell Viability
Untreated Control-Value100%
Aβ (1-42) Control10 µMValueCalculated Value
Leptin (116-130) + Aβ (1-42)0.1 nMValueCalculated Value
Leptin (116-130) + Aβ (1-42)1 nMValueCalculated Value
Leptin (116-130) + Aβ (1-42)10 nMValueCalculated Value
Leptin (116-130) + Aβ (1-42)100 nMValueCalculated Value
Leptin (116-130) Control100 nMValueCalculated Value

Calculation of % Cell Viability:

% Cell Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_culture SH-SY5Y Cell Culture differentiation Neuronal Differentiation (Retinoic Acid) cell_culture->differentiation treatment Treatment with Leptin (116-130) and/or Aβ (1-42) differentiation->treatment abeta_prep Aβ (1-42) Aggregation abeta_prep->treatment mtt_assay MTT Assay treatment->mtt_assay readout Absorbance Measurement (570 nm) mtt_assay->readout data_analysis data_analysis readout->data_analysis Data Analysis

Caption: Experimental workflow for the in vitro neuroprotection assay.

Leptin Signaling Pathway in Neurons

leptin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus leptin Leptin (or Leptin 116-130) lepr Leptin Receptor (LepR) leptin->lepr Binding jak2 JAK2 lepr->jak2 Activation p_jak2 p-JAK2 jak2->p_jak2 stat3 STAT3 p_stat3 p-STAT3 stat3->p_stat3 pi3k PI3K akt Akt pi3k->akt p_akt p-Akt akt->p_akt p_jak2->stat3 p_jak2->pi3k gene_transcription Gene Transcription (e.g., anti-apoptotic genes) p_stat3->gene_transcription Translocation cell_survival cell_survival p_akt->cell_survival Inhibition of Apoptosis

Caption: Simplified Leptin signaling pathway in neuronal cells.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Leptin, a pleiotropic hormone primarily known for its role in regulating energy homeostasis, also exerts significant influence on various cellular processes, including proliferation, apoptosis, and neuronal function.[1][2] The bioactive fragment, Leptin (116-130), has garnered attention as it mirrors many of the neuroprotective and cognitive-enhancing effects of the full-length protein, making it a valuable tool for research, particularly in the context of neurodegenerative diseases like Alzheimer's.[3][4][5][6] This document provides detailed application notes and protocols for the use of Leptin (116-130) in cell culture experiments, with a focus on neuronal applications.

Data Presentation: Recommended Concentrations

The optimal concentration of Leptin (116-130) is application- and cell-type-dependent. The following table summarizes effective concentrations reported in the literature. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Application/Cell TypeEffective Concentration RangeObserved EffectSource
Neuroprotection (Primary Hippocampal Neurons)0.1 nM - 10 nMIncreased cell viability and number in the presence of Aβ₁₋₄₂ toxin.[3][6][3][6]
Neuroprotection (Primary Neuronal Cultures)10 nMReduced LDH release (cell death) in response to Aβ₁₋₄₂ and CuCl₂ toxicity.[3][3]
Synaptic Plasticity (Cultured Hippocampal Neurons)1 nM - 10 nMIncreased surface expression of AMPA receptor subunit GluA1, with 10 nM showing the most pronounced effect.[7][7]
Synaptic Plasticity (Adult Hippocampal Slices)10 nMFacilitated Long-Term Potentiation (LTP).[7][7]
Hormone Secretion (Rat Testicular Tissue)10 nM - 10 µMDose-dependent inhibition of basal and hCG-stimulated testosterone (B1683101) secretion.[8][8]

Signaling Pathways

Leptin (116-130) is reported to mirror the biological activities of the full-length leptin molecule.[3][6] Full-length leptin binds to the long-form leptin receptor (Ob-Rb), a member of the class I cytokine receptor family.[1][9][10] This binding event initiates several downstream signaling cascades, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase (PI3K/Akt), and mitogen-activated protein kinase (MAPK/ERK) pathways.[10][11][12] These pathways are crucial for mediating leptin's effects on gene expression, cell survival, and proliferation.

G cluster_downstream Downstream Effects Leptin Leptin (116-130) ObR Leptin Receptor (Ob-Rb) Leptin->ObR Binds JAK2 JAK2 ObR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates SHP2 SHP2 JAK2->SHP2 Activates Nucleus Nucleus STAT3->Nucleus Akt Akt PI3K->Akt Akt->Nucleus ERK ERK/MAPK SHP2->ERK ERK->Nucleus Transcription Gene Transcription (Survival, Proliferation, Plasticity) Nucleus->Transcription

Caption: Leptin (116-130) Signaling Pathways.

Experimental Protocols

Preparation and Solubilization of Leptin (116-130)

This protocol is based on methods described for neuroprotection studies.[3]

Materials:

  • Lyophilized Leptin (116-130) peptide

  • Sterile deionized water (dH₂O) or phosphate-buffered saline (PBS)

  • Target cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Reconstitution: Briefly centrifuge the vial of lyophilized Leptin (116-130) to ensure the powder is at the bottom.

  • Reconstitute the peptide in sterile dH₂O or PBS to create a concentrated stock solution, for example, 1 mM.[3]

  • Incubation (Optional but Recommended): For some applications, particularly neuronal, it has been reported to incubate the 1 mM stock solution for 24 hours at 37°C.[3] This may aid in proper folding or stabilization.

  • Working Solution: On the day of the experiment, further dilute the stock solution to the final working concentration using the appropriate sterile cell culture medium.

  • Storage: Aliquot the concentrated stock solution into single-use volumes and store at -20°C or -80°C as per manufacturer instructions to avoid repeated freeze-thaw cycles.

Neuroprotection Assay Against Aβ-induced Toxicity

This protocol outlines a method to assess the neuroprotective effects of Leptin (116-130) against amyloid-beta (Aβ)-induced cell death using a Lactate Dehydrogenase (LDH) cytotoxicity assay.

G A Seed primary neurons in culture plates B Allow cells to adhere and differentiate A->B C Pre-treat with Leptin (116-130) (e.g., 0.1 - 10 nM) B->C D Treat with toxic agent (e.g., Aβ₁₋₄₂ oligomers) C->D E Incubate for 24-48 hours D->E F Collect supernatant E->F G Perform LDH Assay F->G H Analyze Data: Compare LDH release vs. controls G->H

Caption: Experimental Workflow for Neuroprotection Assay.

Procedure:

  • Cell Seeding: Plate primary hippocampal or cortical neurons in 96-well culture plates at a suitable density.

  • Culture: Culture the cells for several days to allow for differentiation and maturation (e.g., 7-14 days in vitro).

  • Treatment:

    • Control Groups: Include wells with medium only (negative control) and wells with the toxic agent (e.g., Aβ₁₋₄₂) only (positive control for toxicity).

    • Experimental Group: Add Leptin (116-130) at various concentrations (e.g., 0.1 nM, 10 nM) to the appropriate wells.[3]

    • Shortly after adding Leptin (116-130), introduce the toxic agent (e.g., Aβ₁₋₄₂ oligomers) to the positive control and experimental wells.

  • Incubation: Incubate the plate for a period sufficient to induce cytotoxicity, typically 24-48 hours.

  • LDH Assay:

    • Collect the cell culture supernatant from each well.

    • Measure the amount of LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Measure absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control. A reduction in LDH release in the Leptin (116-130) treated groups compared to the toxin-only group indicates a neuroprotective effect.[3]

Cell Proliferation / Viability Assay (MTT Assay)

This protocol measures changes in cell viability or proliferation in response to Leptin (116-130).

Materials:

  • Cells of interest plated in a 96-well plate

  • Leptin (116-130)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 1 mg/mL in serum-free medium)[5]

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)[5]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Leptin (116-130). Include an untreated control group.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: At the end of the treatment period, add MTT solution to each well and incubate for 1.5 - 4 hours at 37°C.[5] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[5]

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: An increase in absorbance in the treated wells compared to the control wells indicates an increase in cell viability or proliferation.[3][13]

References

Protocol for Administering Leptin (116-130) to ob/ob Mice: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the administration of the leptin fragment, Leptin (116-130), to genetically obese (ob/ob) mice. These mice lack functional leptin and serve as a critical model for studying the effects of leptin and its analogs on metabolic parameters. The following application notes and protocols are based on established research demonstrating the efficacy of Leptin (116-130) in reducing body weight, food intake, and blood glucose levels in this model. The described methodologies and expected outcomes are intended to guide researchers in designing and executing similar experiments.

Introduction

Leptin, a 16 kDa adipocyte-secreted hormone, plays a pivotal role in regulating energy homeostasis, appetite, and metabolism. The ob/ob mouse model, which has a spontaneous mutation in the leptin gene, exhibits a phenotype of severe obesity, hyperphagia, and hyperglycemia due to the absence of functional leptin. The synthetic peptide fragment Leptin (116-130) has been identified as a biologically active region of the full-length leptin molecule. Studies have shown that administration of this fragment to ob/ob mice can mimic some of the effects of native leptin, leading to significant reductions in body weight, food consumption, and blood glucose levels.[1][2][3][4][5][6][7] Interestingly, evidence suggests that the mechanism of action for Leptin (116-130) may not be solely mediated through the long isoform of the leptin receptor (OB-Rb), indicating a potentially novel signaling pathway.[1][6]

Data Presentation

The following tables summarize the quantitative data from studies administering Leptin (116-130) to female C57BL/6J ob/ob mice.

Table 1: Effect of Leptin (116-130) on Body Weight

Treatment GroupDurationDosageInitial Body Weight (g)Final Body Weight Change (%)Reference
Vehicle Control7 daysN/A~57+12.5%[4]
Leptin (116-130)7 days1 mg/day~57-12.2%[4]
Vehicle Control28 daysN/ANot specified+14.7%[2][3]
Leptin (116-130)28 days1 mg/dayNot specified-3.4%[2][3]

Table 2: Effect of Leptin (116-130) on Food Intake

Treatment GroupDurationDosageReduction in Food Intake (%)Reference
Leptin (116-130)28 days1 mg/day15%[2][3]

Table 3: Effect of Leptin (116-130) on Blood Glucose

Treatment GroupDurationDosageObservationReference
Leptin (116-130)6 days1 mg/daySignificant reduction[8]

Experimental Protocols

This section provides a detailed methodology for the administration of Leptin (116-130) to ob/ob mice, based on protocols described in the cited literature.

Materials
  • Female C57BL/6J ob/ob mice

  • Leptin (116-130) peptide

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile 1 ml syringes with 27-gauge needles

  • Animal balance

  • Metabolic cages for food intake measurement

  • Glucometer and test strips

  • Appropriate personal protective equipment (PPE)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_data Data Collection cluster_analysis Data Analysis acclimatization Acclimatization of ob/ob mice randomization Randomization into treatment groups acclimatization->randomization baseline Baseline measurements (Body Weight, Food Intake, Blood Glucose) randomization->baseline peptide_prep Leptin (116-130) preparation (dissolve in PBS) baseline->peptide_prep daily_injection Daily Intraperitoneal (IP) Injection (1 mg/day) peptide_prep->daily_injection daily_monitoring Daily monitoring of animal health daily_injection->daily_monitoring bw_measurement Daily Body Weight Measurement daily_monitoring->bw_measurement fi_measurement Daily Food Intake Measurement daily_monitoring->fi_measurement bg_measurement Periodic Blood Glucose Measurement (e.g., days 0, 2, 4, 6) daily_monitoring->bg_measurement data_compilation Data Compilation bw_measurement->data_compilation fi_measurement->data_compilation bg_measurement->data_compilation stat_analysis Statistical Analysis data_compilation->stat_analysis results Results Interpretation stat_analysis->results signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin_116_130 Leptin (116-130) Receptor Putative Receptor Leptin_116_130->Receptor PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK MAPK_pathway MAPK Pathway (ERK1/2) Receptor->MAPK_pathway Akt Akt PI3K->Akt Physiological_Effects Physiological Effects (Reduced Body Weight, Food Intake, Blood Glucose) Akt->Physiological_Effects STAT3 STAT3 JAK->STAT3 Gene_Expression Gene Expression STAT3->Gene_Expression pSTAT3 MAPK_pathway->Gene_Expression Gene_Expression->Physiological_Effects

References

Application Notes and Protocols for Human Leptin (116-130) Fragment ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Human Leptin (116-130) fragment is a bioactive peptide derived from the full-length leptin protein. Research has indicated its significant role in neuronal function, including the promotion of AMPA receptor trafficking to synapses and the facilitation of activity-dependent hippocampal synaptic plasticity.[1][2][3] Furthermore, studies have demonstrated its neuroprotective effects, preventing hippocampal synaptic disruption and neuronal cell death in models of amyloid toxicity, suggesting its potential as a therapeutic target in Alzheimer's disease.[1][2][4] This ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative determination of the human Leptin (116-130) fragment in serum, plasma, and cell culture supernatants.

Principle of the Assay

This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for the human Leptin (116-130) fragment is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any Leptin (116-130) present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for the human Leptin (116-130) fragment is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of Leptin (116-130) bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Kit Components

ComponentQuantityStorage
Pre-coated 96-well Microplate1 plate2-8°C
Human Leptin (116-130) Standard2 vials (lyophilized)2-8°C
Biotin-conjugated Detection Antibody1 vial2-8°C
Streptavidin-HRP Conjugate1 vial2-8°C
Assay Diluent1 bottle2-8°C
Wash Buffer Concentrate (20x)1 bottle2-8°C
TMB Substrate1 bottle2-8°C
Stop Solution1 bottle2-8°C
Plate Sealers4Room Temperature

Performance Characteristics

ParameterSpecification
Assay Range 15.6 pg/mL - 1000 pg/mL
Sensitivity < 5 pg/mL
Specificity Human Leptin (116-130). No significant cross-reactivity with full-length human Leptin or other related peptides.
Precision (Intra-Assay) CV < 8%
Precision (Inter-Assay) CV < 12%

Signaling Pathway of Leptin and its Fragment

Leptin exerts its effects through binding to the leptin receptor (ObR), which belongs to the class I cytokine receptor family.[5][6] This binding activates several intracellular signaling cascades, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the mitogen-activated protein kinase (MAPK) pathway.[7][8][9] The Leptin (116-130) fragment has been shown to mimic some of the neuroprotective and cognitive-enhancing actions of the full-length leptin protein, suggesting it may act through similar signaling pathways to promote synaptic plasticity.[1][2]

G Leptin (116-130) Signaling Pathway Leptin_Fragment Leptin (116-130) Fragment Leptin_Receptor Leptin Receptor (ObR) Leptin_Fragment->Leptin_Receptor JAK2 JAK2 Leptin_Receptor->JAK2 PI3K PI3K Leptin_Receptor->PI3K MAPK_ERK MAPK/ERK Leptin_Receptor->MAPK_ERK STAT3 STAT3 JAK2->STAT3 Synaptic_Plasticity Synaptic Plasticity (AMPA Receptor Trafficking) STAT3->Synaptic_Plasticity Akt Akt PI3K->Akt Neuroprotection Neuroprotection (Anti-Apoptotic) Akt->Neuroprotection MAPK_ERK->Synaptic_Plasticity

Caption: Leptin (116-130) signaling cascade.

Experimental Protocols

Sample Collection and Storage
  • Serum: Use a serum separator tube (SST) and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store samples at ≤ -20°C. Avoid repeated freeze-thaw cycles.

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at ≤ -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture Supernatants: Remove particulates by centrifugation and assay immediately or aliquot and store samples at ≤ -20°C. Avoid repeated freeze-thaw cycles.

Reagent Preparation
  • Bring all reagents to room temperature before use.

  • Wash Buffer (1x): Dilute 20x Wash Buffer Concentrate with deionized or distilled water.

  • Standard: Reconstitute the Human Leptin (116-130) Standard with Assay Diluent. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions. Prepare a dilution series of the standard from 1000 pg/mL down to 15.6 pg/mL.

  • Biotin-conjugated Detection Antibody: Dilute the Biotin-conjugated Detection Antibody with Assay Diluent.

  • Streptavidin-HRP Conjugate: Dilute the Streptavidin-HRP Conjugate with Assay Diluent.

Assay Procedure

G ELISA Experimental Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_read Data Acquisition Reagent_Prep Prepare Reagents (Wash Buffer, Standards, Antibodies) Add_Standards_Samples 1. Add 100 µL of Standards and Samples to wells Reagent_Prep->Add_Standards_Samples Sample_Prep Prepare Samples Sample_Prep->Add_Standards_Samples Incubate1 2. Incubate for 2 hours at Room Temperature Add_Standards_Samples->Incubate1 Wash1 3. Wash wells 4 times Incubate1->Wash1 Add_Detection_Ab 4. Add 100 µL of Biotin-conjugated Detection Antibody Wash1->Add_Detection_Ab Incubate2 5. Incubate for 1 hour at Room Temperature Add_Detection_Ab->Incubate2 Wash2 6. Wash wells 4 times Incubate2->Wash2 Add_HRP 7. Add 100 µL of Streptavidin-HRP Conjugate Wash2->Add_HRP Incubate3 8. Incubate for 30 minutes at Room Temperature Add_HRP->Incubate3 Wash3 9. Wash wells 4 times Incubate3->Wash3 Add_Substrate 10. Add 100 µL of TMB Substrate Wash3->Add_Substrate Incubate4 11. Incubate for 15 minutes at Room Temperature (in the dark) Add_Substrate->Incubate4 Add_Stop 12. Add 50 µL of Stop Solution Incubate4->Add_Stop Read_Plate 13. Read absorbance at 450 nm Add_Stop->Read_Plate

Caption: A streamlined workflow for the ELISA procedure.

  • Prepare all reagents, standards, and samples as directed in the previous sections.

  • Add 100 µL of standard or sample to each well. Cover with a plate sealer and incubate for 2 hours at room temperature.

  • Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (300 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.

  • Add 100 µL of the diluted Biotin-conjugated Detection Antibody to each well. Cover with a new plate sealer and incubate for 1 hour at room temperature.

  • Repeat the aspiration/wash as in step 3.

  • Add 100 µL of the diluted Streptavidin-HRP Conjugate to each well. Cover with a new plate sealer and incubate for 30 minutes at room temperature.

  • Repeat the aspiration/wash as in step 3.

  • Add 100 µL of TMB Substrate to each well. Incubate for 15 minutes at room temperature in the dark.

  • Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.

Calculation of Results

  • Average the duplicate readings for each standard, control, and sample.

  • Subtract the average zero standard optical density.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve through the points on the graph. A four-parameter logistic (4-PL) curve fit is recommended.

  • Determine the concentration of the samples from the standard curve. If samples have been diluted, the concentration read from the standard curve must be multiplied by the dilution factor.

Troubleshooting

ProblemPossible CauseSolution
High Background Insufficient washingIncrease the number of washes and ensure complete aspiration of wash buffer.
Contaminated reagentsUse fresh reagents.
Low Signal Incorrect incubation times or temperaturesFollow the protocol precisely.
Inactive reagentsEnsure reagents are stored correctly and are within their expiration date.
Poor Standard Curve Improper standard dilutionRe-prepare the standard dilutions carefully.
Pipetting errorsUse calibrated pipettes and proper pipetting technique.
High CV Inconsistent washingEnsure uniform washing of all wells.
Bubbles in wellsEnsure no bubbles are present before reading the plate.

References

Application Notes and Protocols for the Synthesis and Purification of Leptin (116-130) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for synthesizing and purifying the biologically active peptide fragment, Leptin (116-130). The protocols detailed below are based on established solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) techniques, which are standard procedures in peptide chemistry.

Introduction

Leptin, a 16 kDa hormone primarily secreted by adipose tissue, plays a crucial role in regulating energy balance, metabolism, and neuroendocrine function. The peptide fragment corresponding to amino acid residues 116-130 of the native leptin protein has garnered significant interest as it has been shown to mimic some of the biological activities of the full-length hormone, including effects on body weight and food intake.[1][2] The development of synthetic leptin mimetics like Leptin (116-130) is a promising avenue for therapeutic interventions in obesity and related metabolic disorders.[1]

This document offers detailed protocols for the chemical synthesis of Leptin (116-130) using Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS), followed by its purification using reversed-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.

Data Presentation

Synthesis and Purification Summary
ParameterValue/MethodReference
Peptide Sequence Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser[2]
Synthesis Method Fmoc Solid-Phase Peptide Synthesis (SPPS)[3]
Purity (Post-HPLC) >95% to >98%[4][5]
Purification Method Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[6]
Characterization Mass Spectrometry[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Leptin (116-130)

This protocol outlines the manual synthesis of Leptin (116-130) using the Fmoc/tBu strategy.

1. Resin Preparation:

  • Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine (B6355638) in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc group.

3. Amino Acid Coupling:

  • For each coupling cycle, use a 4-fold excess of the Fmoc-protected amino acid and a suitable activating agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIEA).

  • Dissolve the Fmoc-amino acid and HBTU in DMF, add DIEA, and allow the mixture to pre-activate for a few minutes.

  • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test.

4. Washing:

  • After each coupling and deprotection step, wash the resin extensively with DMF to remove excess reagents and byproducts.

5. Chain Elongation:

  • Repeat the deprotection and coupling cycles for each amino acid in the Leptin (116-130) sequence.

6. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Treat the dried resin with a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA) with scavengers to protect sensitive amino acid side chains. A common cleavage cocktail is TFA/H2O/TIS (triisopropylsilane) (95:2.5:2.5 v/v/v).

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

7. Peptide Precipitation and Lyophilization:

  • Precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the washing step with ether.

  • Dry the crude peptide pellet under vacuum and then dissolve it in a minimal amount of water/acetonitrile mixture for lyophilization to obtain a fluffy white powder.

Protocol 2: Purification of Leptin (116-130) by RP-HPLC

This protocol describes the purification of the crude synthetic peptide using reversed-phase HPLC.

1. System Preparation:

  • Use a preparative RP-HPLC system equipped with a C18 column.

  • Prepare two mobile phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Degas the mobile phases thoroughly before use.

2. Sample Preparation:

  • Dissolve the lyophilized crude peptide in a small volume of Mobile Phase A.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[7]

3. Chromatographic Conditions:

  • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Inject the prepared peptide sample onto the column.

  • Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 10% to 60% B over 30-60 minutes. The optimal gradient should be determined empirically.

  • Monitor the elution profile at a wavelength of 214 nm or 220 nm.[6]

4. Fraction Collection:

  • Collect fractions corresponding to the major peak, which should represent the desired Leptin (116-130) peptide.

5. Purity Analysis and Lyophilization:

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions with the desired purity (typically >95%).

  • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Protocol 3: Characterization of Leptin (116-130) by Mass Spectrometry

This protocol outlines the confirmation of the identity of the purified peptide.

1. Sample Preparation:

  • Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid for electrospray ionization (ESI) or a suitable matrix for matrix-assisted laser desorption/ionization (MALDI).

2. Mass Spectrometric Analysis:

  • Acquire the mass spectrum of the peptide using either ESI-MS or MALDI-TOF-MS.

  • Determine the experimental molecular weight of the peptide from the mass spectrum.

3. Data Interpretation:

  • Compare the experimental molecular weight with the theoretical (calculated) molecular weight of Leptin (116-130). A close match confirms the identity of the synthesized peptide.

Mandatory Visualization

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Characterization Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Washing Washing Amino Acid Coupling->Washing Washing->Fmoc Deprotection Repeat for each amino acid Cleavage Cleavage Washing->Cleavage Precipitation & Lyophilization Precipitation & Lyophilization Cleavage->Precipitation & Lyophilization RP-HPLC RP-HPLC Precipitation & Lyophilization->RP-HPLC Fraction Collection Fraction Collection RP-HPLC->Fraction Collection Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Lyophilization (Pure Peptide) Lyophilization (Pure Peptide) Purity Analysis->Lyophilization (Pure Peptide) Mass Spectrometry Mass Spectrometry Lyophilization (Pure Peptide)->Mass Spectrometry

Caption: Experimental workflow for Leptin (116-130) synthesis and purification.

G Leptin (116-130) Leptin (116-130) Leptin Receptor (ObR) Leptin Receptor (ObR) JAK2 JAK2 Leptin Receptor (ObR)->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates Gene Transcription Gene Transcription STAT3->Gene Transcription Dimerizes and translocates to nucleus Akt Akt PI3K->Akt Activates Biological Effects Biological Effects Akt->Biological Effects Gene Transcription->Biological Effects

Caption: Putative signaling pathway of Leptin (116-130).

References

Application Notes and Protocols: In Vivo Cognitive Enhancement with Leptin (116-130)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of the leptin fragment Leptin (116-130) for cognitive enhancement. This document summarizes key quantitative findings, details experimental protocols from preclinical studies, and visualizes the underlying signaling pathways. The information presented is intended to guide researchers in designing and executing studies to further evaluate the therapeutic potential of this promising peptide.

Introduction

Leptin, a hormone primarily known for its role in regulating energy homeostasis, has emerged as a significant modulator of cognitive function.[1][2][3] However, the large size of the full-length leptin protein presents challenges for its therapeutic development.[4][5][6] The bioactive fragment, Leptin (116-130), has been shown to mirror the cognitive-enhancing and neuroprotective effects of the parent molecule, making it an attractive candidate for further investigation.[4][5][6][7] Preclinical studies have demonstrated that Leptin (116-130) enhances synaptic plasticity, improves memory, and offers protection against amyloid-β (Aβ) toxicity, a key pathological hallmark of Alzheimer's disease.[4][5][6][7][8][9]

Mechanism of Action

Leptin (116-130) exerts its pro-cognitive effects primarily through the modulation of hippocampal synaptic function.[4][6][10] Key mechanisms include:

  • Promotion of AMPA Receptor Trafficking: Leptin (116-130) facilitates the insertion of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors into the synaptic membrane, a critical process for strengthening synaptic connections and underlying learning and memory.[4][5][6][10][11]

  • Enhancement of Long-Term Potentiation (LTP): This fragment enhances the induction and maintenance of LTP, a cellular correlate of learning and memory, at hippocampal synapses.[6][9][12]

  • Neuroprotection against Amyloid-β Toxicity: Leptin (116-130) has been shown to prevent the synaptic deficits and neuronal cell death induced by Aβ oligomers.[4][5][6][7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies investigating the effects of Leptin (116-130) on synaptic plasticity and cognitive function.

Table 1: Effects of Leptin (116-130) on Hippocampal Synaptic Plasticity

ParameterAnimal Model/PreparationLeptin (116-130) ConcentrationKey FindingsReference
Long-Term Potentiation (LTP)Juvenile Rat Hippocampal Slices (P13-21)25 nMPrevents Aβ₁₋₄₂-induced inhibition of LTP, resulting in a robust increase in synaptic transmission (136 ± 5.5% of baseline).[6]
Synaptic TransmissionAdult Rat Hippocampal Slices (12-24 weeks)25 nMInduces a persistent increase in excitatory synaptic transmission.[9]
AMPA Receptor TraffickingPrimary Hippocampal Neuronal Cultures (Rat)25 nMIncreases the surface expression of GluA1 subunits of AMPA receptors.[9][12]

Table 2: Effects of Leptin (116-130) on Cognitive Performance

Behavioral TaskAnimal ModelAdministration Route & DosageKey FindingsReference
Episodic-Like MemoryMicePeripheral administration (dosage not specified)Enhanced performance in episodic-like memory tests.[1][4][6][8]
Object-Place-Context (OPC) RecognitionMiceNot specifiedImproves performance on the OPC task, which assesses episodic-like memory.[13][14]

Experimental Protocols

In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol is designed to assess the effect of Leptin (116-130) on synaptic plasticity in the CA1 region of the hippocampus.

Materials:

  • Male Wistar rats (postnatal day 13-21 or adult 12-24 weeks)

  • Leptin (116-130) peptide

  • Artificial cerebrospinal fluid (aCSF)

  • Vibratome

  • Electrophysiology recording setup (amplifier, digitizer, stimulation and recording electrodes)

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the rat.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 400 µm transverse hippocampal slices using a vibratome.[12]

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[12]

  • Electrophysiological Recordings:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[12]

    • Record a stable baseline of fEPSPs for 20 minutes.[12]

  • Leptin (116-130) Application:

    • Bath-apply Leptin (116-130) at the desired concentration (e.g., 25 nM) for 20 minutes.[12]

  • LTP Induction and Recording:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 5 trains of 8 stimuli at 100 Hz).[6]

    • Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation of synaptic strength.[12]

  • Data Analysis:

    • Measure the slope of the fEPSP to quantify synaptic strength.

    • Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline slope.

In Vivo Behavioral Testing: Object-Place-Context (OPC) Recognition Task

This protocol assesses episodic-like memory in rodents.

Materials:

  • Male Wistar rats or mice

  • Testing arena with distinct contextual cues (e.g., wall color, floor texture)

  • Two identical objects

  • Leptin (116-130) peptide and vehicle solution

  • Video tracking software

Procedure:

  • Habituation:

    • Habituate the animals to the testing arena for 10 minutes per day for 3 consecutive days.[12]

  • Drug Administration:

    • Administer Leptin (116-130) or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the sample phase.

  • Sample Phase:

    • On day 4, place the animal in the arena with two identical objects in a specific context for 5 minutes.[12]

  • Test Phase:

    • 24 hours later, return the animal to the same context, but with one of the objects moved to a new location.[12]

    • Record the time the animal spends exploring the object in the novel location versus the familiar location.

  • Data Analysis:

    • Calculate a discrimination index (e.g., [time exploring novel location - time exploring familiar location] / [total exploration time]).

    • A higher discrimination index indicates better memory of the object-place-context association.

Signaling Pathways

Leptin (116-130) is believed to activate intracellular signaling cascades that are crucial for its neuroprotective and cognitive-enhancing effects. Studies have indicated the involvement of the STAT3 and PI3-kinase pathways.[6]

Leptin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin (116-130) Leptin (116-130) Leptin Receptor Leptin Receptor Leptin (116-130)->Leptin Receptor JAK2 JAK2 Leptin Receptor->JAK2 Activates PI3K PI3K Leptin Receptor->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection STAT3->Neuroprotection GluA1 Trafficking GluA1 Trafficking Akt->GluA1 Trafficking Akt->Neuroprotection Synaptic Plasticity Synaptic Plasticity GluA1 Trafficking->Synaptic Plasticity Cognitive Enhancement Cognitive Enhancement Synaptic Plasticity->Cognitive Enhancement Neuroprotection->Cognitive Enhancement

Caption: Signaling pathway of Leptin (116-130) for cognitive enhancement.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_outcome Outcome Measures Slice_Prep Hippocampal Slice Preparation Electro Electrophysiological Recording (LTP) Slice_Prep->Electro Immuno Immunocytochemistry (AMPA Receptor Trafficking) Slice_Prep->Immuno Synaptic_Plasticity Enhanced Synaptic Plasticity Electro->Synaptic_Plasticity Immuno->Synaptic_Plasticity Animal_Model Animal Model (e.g., Rat, Mouse) Animal_Model->Slice_Prep Tissue Source Drug_Admin Leptin (116-130) Administration Animal_Model->Drug_Admin Behavior Behavioral Testing (e.g., OPC Task) Drug_Admin->Behavior Cognitive_Enhancement Cognitive Enhancement Behavior->Cognitive_Enhancement

Caption: Experimental workflow for evaluating Leptin (116-130).

References

Application Notes: Leptin (116-130) in Neuronal Survival Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a pleiotropic hormone primarily known for its role in regulating energy homeostasis, has emerged as a significant player in neuronal function and survival.[1][2] The full-length leptin protein has demonstrated neuroprotective properties in various models of neurodegenerative diseases, including Alzheimer's disease.[1][3][4][5][6] However, its large size presents challenges for therapeutic development. This has led to the investigation of smaller, bioactive fragments of leptin. One such fragment, Leptin (116-130), has been shown to mirror the cognitive-enhancing and neuroprotective actions of the full leptin molecule, making it a promising candidate for further research and drug development.[3][4][5][6]

These application notes provide a comprehensive overview of the use of Leptin (116-130) in neuronal survival assays, including detailed protocols, data presentation, and visualization of the underlying signaling pathways. The information is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of this peptide fragment.

Mechanism of Action and Signaling Pathways

Leptin (116-130) exerts its neuroprotective effects by activating key intracellular signaling cascades that promote cell survival and inhibit apoptotic pathways.[5] Studies have shown that its mechanism is comparable to that of full-length leptin and involves the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[5][7]

Upon binding to its receptor, Leptin (116-130) is thought to induce a conformational change that leads to the activation of associated JAKs. This, in turn, triggers the phosphorylation and activation of STAT3. Activated STAT3 dimerizes and translocates to the nucleus, where it regulates the transcription of genes involved in cell survival.[5][7]

Simultaneously, the activation of the leptin receptor can also lead to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to activate Akt (also known as protein kinase B). Activated Akt phosphorylates a range of downstream targets to inhibit apoptosis and promote cell survival.[5][7]

Signaling Pathway of Leptin (116-130) in Neuronal Survival

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin_Receptor Leptin Receptor JAK2 JAK2 Leptin_Receptor->JAK2 Activates PI3K PI3K Leptin_Receptor->PI3K Activates Leptin_116_130 Leptin (116-130) Leptin_116_130->Leptin_Receptor Binds STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Transcription Gene Transcription (Survival Genes) pSTAT3->Gene_Transcription Translocates to Nucleus Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Neuronal_Survival Neuronal Survival pAkt->Neuronal_Survival Promotes Gene_Transcription->Neuronal_Survival Promotes

Caption: Leptin (116-130) signaling pathway promoting neuronal survival.

Quantitative Data Summary

The neuroprotective effects of Leptin (116-130) have been quantified in several studies. The following tables summarize key findings from neuronal survival assays and signaling pathway activation experiments.

Table 1: Effect of Leptin (116-130) on Neuronal Survival in the Presence of Amyloid-β (Aβ) Toxicity

Cell TypeToxinTreatmentConcentration% Neuronal Survival (relative to control)Reference
SH-SY5Y human neuroblastoma cellsAβ₁₋₄₂ (10 µM)Vehicle-41.2 ± 5.8%[5]
SH-SY5Y human neuroblastoma cellsAβ₁₋₄₂ (10 µM)Leptin (116-130)10 nMSignificantly increased vs. Aβ alone[5]
SH-SY5Y human neuroblastoma cellsAβ₁₋₄₂ (10 µM)Leptin (22-56)10 nM48.6 ± 9.3% (No significant protection)[5]

Table 2: Activation of Pro-Survival Signaling Pathways by Leptin (116-130)

Cell TypeTreatmentDurationProtein AssayedFold Increase in Phosphorylation (relative to control)Reference
SH-SY5Y human neuroblastoma cellsLeptin (116-130) (1 nM)3 hoursSTAT3Marked increase (P < 0.01)[7]
SH-SY5Y human neuroblastoma cellsLeptin (116-130) (1 nM)3 hoursAktMarked increase (P < 0.01)[7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of Leptin (116-130).

Protocol 1: Neuronal Cell Culture and Treatment

Objective: To prepare primary hippocampal neurons or neuronal cell lines for survival assays.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary hippocampal neurons

  • Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • Leptin (116-130) peptide

  • Neurotoxic agent (e.g., Amyloid-β₁₋₄₂ oligomers)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (96-well or 24-well)

Procedure:

  • Cell Seeding: Seed the neuronal cells in the appropriate culture plates at a desired density and allow them to adhere and grow for 24-48 hours.

  • Preparation of Reagents:

    • Reconstitute Leptin (116-130) in sterile water or an appropriate buffer to create a stock solution. Further dilute in culture medium to the desired final concentrations.

    • Prepare the neurotoxic agent according to the manufacturer's instructions. For Aβ₁₋₄₂, this typically involves oligomerization.

  • Treatment:

    • For pre-treatment protocols, incubate the cells with various concentrations of Leptin (116-130) for a specified period (e.g., 1-24 hours) before adding the neurotoxic agent.

    • For co-treatment protocols, add Leptin (116-130) and the neurotoxic agent to the cells simultaneously.

  • Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24-48 hours).

  • Controls: Include the following controls:

    • Untreated cells (vehicle control)

    • Cells treated with the neurotoxic agent alone

    • Cells treated with Leptin (116-130) alone

Experimental Workflow for Neuronal Survival Assay

Workflow Start Start Cell_Culture Seed and Culture Neuronal Cells Start->Cell_Culture Treatment Treat with Leptin (116-130) and/or Neurotoxin Cell_Culture->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Assay Perform Neuronal Survival Assay (e.g., LDH, MTT) Incubation->Assay Data_Analysis Analyze and Quantify Data Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for assessing the neuroprotective effects of Leptin (116-130).

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cell Viability

Objective: To quantify cell death by measuring the release of LDH from damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit

  • Treated cell culture plates (from Protocol 1)

  • Microplate reader

Procedure:

  • Collect Supernatant: Carefully collect a portion of the culture medium from each well without disturbing the cells.

  • Prepare Assay: Follow the LDH assay kit manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing a substrate and a catalyst.

  • Incubate: Incubate the reaction mixture at room temperature for the recommended time, protected from light.

  • Measure Absorbance: Measure the absorbance of the samples at the specified wavelength (usually 490 nm) using a microplate reader.

  • Calculate Cytotoxicity: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically compares the LDH release from treated cells to that of control cells and a maximum LDH release control.

Protocol 3: Western Blot for Signaling Protein Phosphorylation

Objective: To determine the effect of Leptin (116-130) on the phosphorylation of key signaling proteins like STAT3 and Akt.

Materials:

  • Treated cells (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells with lysis buffer and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein to normalize the data.

  • Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative levels of protein phosphorylation.

Conclusion

Leptin (116-130) represents a promising therapeutic agent for neurodegenerative diseases due to its ability to promote neuronal survival. The protocols and data presented in these application notes provide a framework for researchers to investigate the neuroprotective effects of this peptide fragment. By utilizing these methods, the scientific community can further elucidate the mechanisms of action of Leptin (116-130) and advance its potential translation into clinical applications.

References

Application Notes and Protocols for Western Blot Analysis of Downstream Targets of Leptin (116-130)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a pleiotropic hormone primarily secreted by adipocytes, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and metabolism. The C-terminal fragment of leptin, encompassing amino acids 116-130, has been demonstrated to be biologically active, mimicking many of the effects of the full-length hormone. This fragment exerts its effects by activating several key intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. Western blotting is a fundamental technique to elucidate the activation of these pathways by examining the phosphorylation status of key downstream effector proteins. These application notes provide a detailed protocol for the detection and semi-quantitative analysis of phosphorylated STAT3, Akt, and ERK in response to Leptin (116-130) treatment.

Signaling Pathways of Leptin (116-130)

Upon binding to its receptor, Leptin (116-130) initiates a cascade of intracellular signaling events. The primary pathways involved are:

  • JAK/STAT Pathway: This is a principal signaling cascade for leptin. Receptor binding leads to the activation of Janus kinase 2 (JAK2), which in turn phosphorylates the leptin receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. Phosphorylated STAT3 (p-STAT3) then dimerizes, translocates to the nucleus, and acts as a transcription factor to regulate gene expression.

  • PI3K/Akt Pathway: Leptin can also activate the PI3K/Akt pathway. This pathway is crucial for cell survival, growth, and metabolism. Activation of this pathway leads to the phosphorylation and activation of Akt (also known as protein kinase B), which then phosphorylates a variety of downstream targets.

  • MAPK/ERK Pathway: The MAPK/ERK pathway is another important signaling route for leptin, involved in cell proliferation, differentiation, and survival. Leptin receptor activation can lead to the phosphorylation and activation of ERK1/2.

The signaling pathways activated by Leptin (116-130) are illustrated below.

Leptin_Signaling Leptin (116-130) Signaling Pathways Leptin Leptin (116-130) LR Leptin Receptor Leptin->LR JAK2 JAK2 LR->JAK2 activates PI3K PI3K LR->PI3K activates Ras Ras LR->Ras activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus dimerizes & translocates Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK phosphorylates pERK p-ERK ERK->pERK pERK->Nucleus translocates Transcription Gene Transcription Nucleus->Transcription

Caption: Leptin (116-130) signaling pathways.

Data Presentation

The following tables summarize the expected quantitative changes in the phosphorylation of key downstream targets of Leptin (116-130) as determined by Western blot analysis. The data is presented as a fold change in phosphorylation relative to untreated controls.

Table 1: Effect of Leptin (116-130) on STAT3 Phosphorylation

TreatmentConcentrationFold Change in p-STAT3 (Tyr705) / Total STAT3
Control-1.0
Leptin (116-130)1 nMIncreased
Leptin (116-130)10 nMFurther Increased
Leptin (116-130)100 nMSignificant Increase

Note: Based on ELISA data, a marked increase in the ratio of phosphorylated STAT3 to pan STAT3 is observed following treatment with 1 nM Leptin (116-130) for 3 hours.[1]

Table 2: Effect of Leptin (116-130) on Akt Phosphorylation

TreatmentConcentrationFold Change in p-Akt (Ser473) / Total Akt
Control-1.0
Leptin (116-130)1 nMIncreased
Leptin (116-130)10 nMFurther Increased
Leptin (116-130)100 nMSignificant Increase

Note: An increase in the ratio of phosphorylated Akt to pan Akt is observed following exposure to 1 nM Leptin (116-130) for 3 hours, as determined by ELISA.[1]

Table 3: Effect of Leptin (116-130) on ERK1/2 Phosphorylation

TreatmentConcentrationFold Change in p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2
Control-1.0
Leptin (116-130)1 nMIncreased
Leptin (116-130)10 nMDose-dependent increase
Leptin (116-130)100 nMSignificant Increase

Note: Full-length leptin has been shown to induce a concentration-dependent increase in phosphorylated ERK1/2.[2] Similar effects are anticipated for the active fragment Leptin (116-130).

Experimental Protocols

This section provides a detailed protocol for Western blot analysis of STAT3, Akt, and ERK phosphorylation in response to Leptin (116-130) treatment.

Experimental Workflow

Western_Blot_Workflow Western Blot Experimental Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_lysis 2. Cell Lysis & Protein Quantification cluster_sds_page 3. SDS-PAGE cluster_transfer 4. Protein Transfer cluster_immunoblotting 5. Immunoblotting cluster_detection 6. Detection & Analysis A Seed cells and grow to 70-80% confluency B Starve cells in serum-free media A->B C Treat with Leptin (116-130) or vehicle control B->C D Wash cells with ice-cold PBS C->D E Lyse cells in RIPA buffer with inhibitors D->E F Centrifuge to pellet debris E->F G Collect supernatant (protein lysate) F->G H Quantify protein concentration (e.g., BCA assay) G->H I Prepare samples with Laemmli buffer and heat H->I J Load equal protein amounts onto polyacrylamide gel I->J K Run electrophoresis to separate proteins by size J->K L Transfer separated proteins to a PVDF or nitrocellulose membrane K->L M Block membrane to prevent non-specific antibody binding L->M N Incubate with primary antibody (e.g., anti-p-STAT3) M->N O Wash membrane N->O P Incubate with HRP-conjugated secondary antibody O->P Q Wash membrane P->Q R Apply ECL substrate Q->R S Capture chemiluminescent signal R->S T Strip and re-probe for total protein and loading control S->T U Densitometry analysis to quantify band intensity T->U

Caption: Western Blot Experimental Workflow.

Materials and Reagents
  • Cell Lines: Appropriate cell line expressing the leptin receptor (e.g., SH-SY5Y, HepG2, or primary neurons).

  • Leptin (116-130) peptide

  • Cell Culture Media: (e.g., DMEM, EMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: (e.g., BCA Protein Assay Kit).

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels: (e.g., 4-20% precast polyacrylamide gels).

  • Running Buffer: (e.g., Tris/Glycine/SDS).

  • Transfer Buffer: (e.g., Tris/Glycine/Methanol).

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-STAT3 (Tyr705)

    • Rabbit anti-STAT3

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Akt

    • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Rabbit anti-p44/42 MAPK (Erk1/2)

    • Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate: (e.g., ECL Western Blotting Substrate).

  • Stripping Buffer: (optional, for re-probing membranes).

Protocol
  • Cell Culture and Treatment:

    • Culture cells in the appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 6-well plates and allow them to grow to 70-80% confluency.

    • For phosphorylation studies, it is often recommended to serum-starve the cells for 4-24 hours prior to treatment to reduce basal phosphorylation levels.

    • Treat cells with various concentrations of Leptin (116-130) (e.g., 1, 10, 100 nM) for the desired time (e.g., 15, 30, 60 minutes). Include a vehicle-treated control group.

  • Cell Lysis and Protein Quantification:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard wet or semi-dry transfer protocols.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., anti-p-STAT3, diluted in blocking buffer, typically at 1:1000) overnight at 4°C with gentle agitation.

    • The next day, wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically at 1:2000-1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it evenly to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

    • For normalization, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., total STAT3) and a loading control (e.g., β-actin or GAPDH). To do this, incubate the membrane in a stripping buffer, wash thoroughly, re-block, and then repeat the immunoblotting steps with the new primary antibody.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein band to the total protein band and then to the loading control for each sample. Express the results as a fold change relative to the untreated control.

Conclusion

This document provides a comprehensive guide for investigating the effects of Leptin (116-130) on its key downstream signaling pathways using Western blotting. The provided protocols and data presentation formats are intended to assist researchers in obtaining and presenting clear and reproducible results. Adherence to these detailed methodologies will facilitate a better understanding of the molecular mechanisms underlying the biological activities of this important leptin fragment.

References

Application Notes and Protocols for Studying AMPA Receptor Trafficking with Leptin (116-130)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a hormone primarily known for its role in regulating energy homeostasis, has emerged as a significant modulator of synaptic function and plasticity in the central nervous system.[1] The bioactive fragment, Leptin (116-130), has garnered considerable interest as it mimics the cognitive-enhancing and neuroprotective effects of the full-length leptin peptide.[2][3] Notably, Leptin (116-130) promotes the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the synapse, a fundamental process for learning and memory.[4][5] These application notes provide a comprehensive guide for utilizing Leptin (116-130) to investigate AMPA receptor trafficking and its downstream effects on synaptic plasticity.

Application Notes

Leptin (116-130) serves as a valuable tool for researchers studying synaptic plasticity, neurodegenerative diseases, and cognitive enhancement. Its ability to selectively modulate AMPA receptor trafficking makes it a powerful pharmacological agent for dissecting the molecular mechanisms underlying these processes.

Key Applications:

  • Induction of Long-Term Potentiation (LTP): Leptin (116-130) facilitates NMDA receptor-dependent LTP in hippocampal slices, providing a model to study the molecular underpinnings of synaptic strengthening.[4][6]

  • Modulation of AMPA Receptor Surface Expression: The peptide increases the surface expression of GluA1-containing AMPA receptors in hippocampal neurons, offering a system to investigate the signaling pathways governing receptor insertion into the postsynaptic membrane.[4][6]

  • Neuroprotection Assays: Leptin (116-130) has been shown to prevent the detrimental effects of amyloid-β (Aβ) on synaptic function, including the inhibition of LTP and the internalization of AMPA receptors.[4][7] This makes it a relevant tool for studying potential therapeutic strategies for Alzheimer's disease.[3][8]

  • Signal Transduction Pathway Analysis: The effects of Leptin (116-130) are mediated through the activation of key signaling cascades, including the PI3K/Akt and STAT3 pathways.[4] Researchers can use this peptide to probe the intricate signaling networks that link hormonal signals to synaptic plasticity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of Leptin (116-130) on AMPA receptor trafficking and synaptic plasticity.

Table 1: Effect of Leptin (116-130) on Synaptic Plasticity

ParameterExperimental ModelTreatmentKey Finding
Long-Term Potentiation (LTP)Adult Rat Hippocampal Slices25 nM Leptin (116-130)Persistent increase in excitatory synaptic transmission[4]
Amyloid-β Inhibition of LTPJuvenile Rat Hippocampal SlicesLeptin (116-130)Reversed Aβ₁₋₄₂-induced inhibition of LTP[4]
Amyloid-β Induced LTDJuvenile Rat Hippocampal SlicesLeptin (116-130)Prevented Aβ₁₋₄₂-induced LTD[7]

Table 2: Effect of Leptin (116-130) on AMPA Receptor Trafficking

ParameterExperimental ModelTreatmentKey Finding
GluA1 Surface ExpressionCultured Hippocampal Neurons50 nM Leptin (116-130)Increased GluA1 surface labeling to 142 ± 7% of control[4]
Aβ-induced GluA1 InternalizationCultured Hippocampal NeuronsLeptin (116-130)Prevented Aβ₁₋₄₂-induced reduction in GluA1 surface expression (97 ± 4% of control)[6]

Table 3: Signaling Pathways Activated by Leptin (116-130)

ParameterExperimental ModelTreatmentKey Finding
Phosphorylated STAT3 / Total STAT3SH-SY5Y Cells1 nM Leptin (116-130) for 3hMarked increase in the ratio of phosphorylated STAT3 to pan STAT3[4]
Phosphorylated Akt / Total AktSH-SY5Y Cells1 nM Leptin (116-130) for 3hIncrease in the ratio of phosphorylated Akt to pan Akt[4]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to study the effects of Leptin (116-130) on AMPA receptor trafficking and signaling.

Protocol 1: Induction of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes how to assess the effect of Leptin (116-130) on LTP in the CA1 region of the hippocampus.

Materials:

  • Leptin (116-130) peptide

  • Artificial cerebrospinal fluid (aCSF): 117 mM NaCl, 5.3 mM KCl, 1.3 mM MgSO₄, 1 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM glucose, 2.5 mM CaCl₂. Bubbled with 95% O₂ / 5% CO₂.

  • Dissection tools

  • Vibratome

  • Recording chamber

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

Procedure:

  • Hippocampal Slice Preparation:

    • Anesthetize and decapitate an adult rat.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer slices to an interface chamber and allow them to recover for at least 1 hour, perfused with oxygenated aCSF at room temperature.[5]

  • Electrophysiological Recording:

    • Place a slice in the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C.

    • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 area.

    • Record baseline field excitatory postsynaptic potentials (fEPSPs) every 20 seconds for at least 20 minutes.

  • Leptin (116-130) Application and LTP Induction:

    • Bath-apply Leptin (116-130) (e.g., 25 nM) to the slice.

    • After a 20-minute incubation period, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

    • Continue recording fEPSPs for at least 60 minutes post-HFS to assess the potentiation.

Protocol 2: Analysis of Surface GluA1 Expression in Cultured Hippocampal Neurons

This protocol details the immunocytochemical method to quantify changes in surface AMPA receptor expression.

Materials:

  • Primary hippocampal neuronal cultures (e.g., from E18 rat embryos)

  • Leptin (116-130) peptide

  • Primary antibody: anti-GluA1 (extracellular N-terminus specific)

  • Secondary antibody: Alexa Fluor-conjugated secondary antibody

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Blocking solution: 10% normal goat serum in PBS

  • Permeabilization solution (for total protein staining): 0.1% Triton X-100 in PBS

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment:

    • Plate dissociated hippocampal neurons on poly-D-lysine coated coverslips.

    • Culture neurons for 10-14 days in vitro (DIV).

    • Treat neurons with Leptin (116-130) (e.g., 50 nM) for the desired time (e.g., 30 minutes).

  • Immunostaining for Surface GluA1:

    • Fix neurons with 4% PFA for 10 minutes at room temperature.

    • Wash three times with PBS.

    • Block with 10% normal goat serum for 1 hour.

    • Incubate with anti-GluA1 primary antibody (diluted in blocking solution) for 1 hour at room temperature to label surface receptors.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor-conjugated secondary antibody for 1 hour.

    • Wash three times with PBS and mount coverslips.

  • Image Acquisition and Analysis:

    • Acquire images using a confocal microscope.

    • Quantify the fluorescence intensity of GluA1 clusters along dendrites using image analysis software (e.g., ImageJ).

Protocol 3: Assessment of STAT3 and Akt Phosphorylation in SH-SY5Y Cells

This protocol outlines the use of an enzyme-linked immunosorbent assay (ELISA) to measure the activation of signaling pathways.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Leptin (116-130) peptide

  • Cell lysis buffer

  • Phospho-STAT3 (Tyr705) and Phospho-Akt (Ser473) ELISA kits

  • Total STAT3 and Total Akt ELISA kits

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells in appropriate flasks or plates.[9]

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Treat cells with Leptin (116-130) (e.g., 1 nM) for the desired time (e.g., 3 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells with the provided lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA assay.

  • ELISA:

    • Perform the ELISA for phosphorylated and total STAT3 and Akt according to the manufacturer's instructions.[10][11]

    • Briefly, add equal amounts of protein lysate to the antibody-coated wells.

    • Incubate, wash, and add the detection antibody.

    • Add the substrate and stop solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Calculate the ratio of phosphorylated protein to total protein for each condition.

Visualizations

Signaling Pathway of Leptin (116-130) in Neurons

Leptin_Signaling Leptin116_130 Leptin (116-130) LeptinR Leptin Receptor Leptin116_130->LeptinR Binds JAK2 JAK2 LeptinR->JAK2 Activates PI3K PI3K JAK2->PI3K STAT3 STAT3 JAK2->STAT3 Akt Akt PI3K->Akt pAkt pAkt Akt->pAkt Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation AMPAR_trafficking AMPA Receptor Trafficking pSTAT3->AMPAR_trafficking Promotes pAkt->AMPAR_trafficking Promotes Synaptic_Plasticity Synaptic Plasticity (LTP) AMPAR_trafficking->Synaptic_Plasticity Enhances

Caption: Signaling cascade initiated by Leptin (116-130) leading to AMPA receptor trafficking.

Experimental Workflow for Studying AMPA Receptor Trafficking

AMPA_Trafficking_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunocytochemistry cluster_imaging Imaging & Analysis Culture_Neurons Culture Hippocampal Neurons (10-14 DIV) Treatment Treat with Leptin (116-130) or Control Culture_Neurons->Treatment Fixation Fix Cells (4% PFA) Treatment->Fixation Surface_Staining Surface Stain: Anti-GluA1 (extracellular) Fixation->Surface_Staining Secondary_Ab Add Fluorescent Secondary Antibody Surface_Staining->Secondary_Ab Confocal Confocal Microscopy Secondary_Ab->Confocal Quantification Quantify GluA1 Surface Cluster Intensity Confocal->Quantification

Caption: Workflow for analyzing surface AMPA receptor expression in response to Leptin (116-130).

Logical Relationship of Leptin (116-130) Effects

Logical_Relationship cluster_cellular Cellular Effects cluster_synaptic Synaptic Effects Leptin116_130 Leptin (116-130) PI3K_Akt PI3K/Akt Pathway Activation Leptin116_130->PI3K_Akt STAT3 STAT3 Pathway Activation Leptin116_130->STAT3 AMPAR_Surface ↑ AMPA Receptor Surface Expression PI3K_Akt->AMPAR_Surface STAT3->AMPAR_Surface LTP Facilitation of LTP AMPAR_Surface->LTP Neuroprotection Neuroprotection against Aβ AMPAR_Surface->Neuroprotection

Caption: Causal chain from Leptin (116-130) to synaptic and neuroprotective outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Bioactivity of Synthetic Leptin (116-130)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with synthetic Leptin (116-130) and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is synthetic Leptin (116-130) and what is its primary biological activity?

A1: Synthetic Leptin (116-130) is a peptide fragment derived from the full-length leptin protein.[1][2][3][4] Its primary biological activities include the reduction of food intake and body weight, as demonstrated in animal models.[1][2][5][6][7] It is being investigated for its potential therapeutic applications in obesity and metabolic disorders. Additionally, it has shown neuroprotective effects and is a subject of research in the context of neurodegenerative diseases like Alzheimer's disease.[8][9]

Q2: How can the bioactivity of synthetic Leptin (116-130) be improved?

A2: Several strategies can be employed to enhance the bioactivity and stability of synthetic Leptin (116-130):

  • D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at specific positions can increase resistance to enzymatic degradation. A notable example is the analog [D-Leu-4]-OB3, where the L-Leucine at position 4 of the active core (residues 116-122) is replaced by D-Leucine, resulting in a significant enhancement of its effects on weight gain and food intake.[5][10][11][12][13]

  • Lipidation: The conjugation of a lipid moiety, such as myristic acid, can improve the pharmacokinetic profile of the peptide. Myristoylated [D-Leu-4]-OB3 (MA-[D-Leu-4]-OB3) has shown increased uptake, a longer half-life, and reduced plasma clearance.[11][12]

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the peptide's hydrodynamic size, prolonging its circulation half-life by reducing renal clearance.[14]

  • Cyclization: Introducing a cyclic structure can constrain the peptide's conformation, potentially increasing its binding affinity and stability.

Q3: What are the known signaling pathways activated by Leptin (116-130)?

A3: While some studies suggest that Leptin (116-130) may act through mechanisms independent of the long-form leptin receptor (Ob-Rb), other evidence indicates its involvement in activating intracellular signaling cascades similar to full-length leptin.[2][10][14] The primary pathways implicated are:

  • JAK/STAT Pathway: Leptin receptor activation typically leads to the phosphorylation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then translocates to the nucleus to regulate gene expression.[15][16][17]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another key cascade activated by leptin, playing a role in cell survival and metabolism.[18][19][20]

Troubleshooting Guides

Issue 1: Low or No Biological Activity Observed in In Vivo Studies
Potential Cause Troubleshooting Steps
Peptide Degradation 1. Storage: Ensure the lyophilized peptide is stored at -20°C or lower. Once reconstituted, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. 2. Handling: Use sterile, nuclease-free solutions for reconstitution. Prepare fresh solutions for each experiment if possible.
Poor Solubility 1. Solvent Choice: The mouse Leptin (116-130) peptide is generally soluble in water.[16] If solubility issues arise, especially with modified, more hydrophobic analogs, a small amount of a suitable organic solvent (e.g., DMSO) can be used for initial dissolution, followed by dilution in an aqueous buffer. 2. pH Adjustment: For basic peptides, a small amount of acetic acid can aid dissolution, while for acidic peptides, ammonium (B1175870) hydroxide (B78521) can be used.
Incorrect Dosing or Administration 1. Dose-Response: Perform a dose-response study to determine the optimal effective dose for your animal model. Doses around 1 mg/day have been shown to be effective in ob/ob mice.[1][7] 2. Route of Administration: Intraperitoneal (i.p.) injection is a commonly used and effective route. Ensure proper injection technique to deliver the full dose.
Animal Model Suitability 1. Model Selection: Leptin-deficient models like ob/ob mice are highly sensitive to leptin and its mimetics. Diet-induced obese (DIO) models may exhibit leptin resistance, which could affect the peptide's efficacy. 2. Acclimation: Allow animals to acclimate to handling and experimental conditions to minimize stress-related variability.
Issue 2: Inconsistent Results in Cell-Based Assays
Potential Cause Troubleshooting Steps
Cell Line Responsiveness 1. Receptor Expression: Confirm that the cell line used expresses the appropriate leptin receptor isoform. 2. Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change with repeated passaging.
Assay Conditions 1. Serum Starvation: For signaling pathway studies (e.g., STAT3 phosphorylation), serum-starve the cells prior to peptide treatment to reduce basal activation levels. 2. Incubation Time: Optimize the incubation time with the peptide. Signal activation is often transient. 3. Peptide Concentration: Perform a concentration-response curve to identify the optimal peptide concentration for stimulating the desired cellular response.
Reagent Quality 1. Antibody Validation: For Western blotting, use phospho-specific antibodies that have been validated for the target of interest. Include positive and negative controls. 2. Peptide Purity: Use high-purity (≥95%) synthetic peptides to avoid confounding effects from impurities.

Quantitative Data Summary

Table 1: In Vivo Bioactivity of Leptin (116-130) and Analogs in ob/ob Mice

PeptideDoseDurationChange in Body Weight (%)Change in Food Intake (%)Reference
Leptin (116-130) 1 mg/day, i.p.7 days-13.8-15[1]
Leptin (116-130) 1 mg/day, i.p.28 days-3.4-15[7]
OB3 (116-122) 1 mg/day, i.p.7 daysMaintained initial weight (vs. +12.5% in control)-26[10]
[D-Leu-4]-OB3 1 mg/day, i.p.7 daysSignificant reduction vs. OB3 (2.6-fold increase in weight-reducing effect)-7.9 (compared to OB3)[5]

Experimental Protocols

Protocol 1: Assessment of In Vivo Bioactivity in Mice

This protocol is adapted from studies assessing the effects of Leptin (116-130) on food intake and body weight in ob/ob mice.

  • Animal Model: Use female C57BL/6J ob/ob mice, which are genetically deficient in leptin. House the mice individually to allow for accurate food intake measurement.

  • Acclimation: Allow the mice to acclimate to their individual housing and handling for at least one week before the start of the experiment.

  • Peptide Preparation: Reconstitute the lyophilized Leptin (116-130) or its analog in a sterile vehicle (e.g., phosphate-buffered saline, PBS).

  • Dosing and Administration: Administer the peptide solution via intraperitoneal (i.p.) injection at a specified dose (e.g., 1 mg/mouse/day) for the duration of the study (e.g., 7-28 days). A control group should receive vehicle injections of the same volume.

  • Data Collection:

    • Body Weight: Weigh each mouse daily at the same time.

    • Food Intake: Provide a pre-weighed amount of food and weigh the remaining food daily to calculate 24-hour food consumption. Account for any spillage.

  • Data Analysis: Calculate the daily and cumulative changes in body weight and food intake for each group. Statistical analysis (e.g., t-test or ANOVA) can be used to compare the treatment group to the control group.

Protocol 2: Western Blot for STAT3 Phosphorylation

This protocol outlines the steps to assess the activation of the JAK/STAT pathway by measuring STAT3 phosphorylation in a responsive cell line.

  • Cell Culture: Plate a suitable cell line (e.g., one known to express the leptin receptor) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: To reduce basal signaling, replace the growth medium with a serum-free or low-serum medium for 4-6 hours before treatment.

  • Peptide Treatment: Treat the cells with various concentrations of Leptin (116-130) or its analog for a predetermined time (e.g., 15-30 minutes). Include an untreated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Protocol 3: Neuronal Cell Viability Assay (MTT Assay)

This protocol is designed to assess the neuroprotective effects of Leptin (116-130) against amyloid-beta (Aβ)-induced toxicity.[21][22][23][24][25]

  • Cell Culture: Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere.

  • Peptide and Toxin Treatment:

    • Pre-treat the cells with various concentrations of Leptin (116-130) for a specified duration (e.g., 1-2 hours).

    • Add a toxic concentration of Aβ oligomers (e.g., Aβ₁₋₄₂) to the wells (excluding the control wells).

    • Include control wells with cells only, cells with Leptin (116-130) only, and cells with Aβ only.

    • Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

Leptin_Signaling Leptin (116-130) Signaling Pathways Leptin Leptin (116-130) Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor Binds to JAK2 JAK2 Leptin_Receptor->JAK2 Activates PI3K PI3K Leptin_Receptor->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Gene Expression (e.g., SOCS3, POMC) Nucleus->Gene_Expression Regulates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt pAkt Akt->pAkt Phosphorylates Cell_Survival Cell Survival & Metabolism pAkt->Cell_Survival Promotes

Caption: Leptin (116-130) Signaling Pathways.

Experimental_Workflow General Experimental Workflow for Bioactivity Assessment start Start peptide_prep Peptide Synthesis & Purification start->peptide_prep in_vitro In Vitro Assays peptide_prep->in_vitro in_vivo In Vivo Studies peptide_prep->in_vivo binding_assay Receptor Binding Assay in_vitro->binding_assay signaling_assay Signaling Pathway (pSTAT3, pAkt) in_vitro->signaling_assay cell_viability Cell Viability Assay in_vitro->cell_viability data_analysis Data Analysis & Interpretation binding_assay->data_analysis signaling_assay->data_analysis cell_viability->data_analysis animal_model Animal Model (e.g., ob/ob mice) in_vivo->animal_model dosing Dosing & Administration animal_model->dosing measurements Measure Body Weight & Food Intake dosing->measurements measurements->data_analysis end End data_analysis->end

Caption: Workflow for Bioactivity Assessment.

References

Technical Support Center: Optimizing Leptin (116-130) Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the leptin fragment (116-130) in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is Leptin (116-130) and what are its primary biological effects in vivo?

A1: Leptin (116-130) is a synthetic peptide fragment derived from the full-length leptin protein. In vivo, it has been shown to restrict weight gain and reduce food intake in mouse models, particularly in female mice lacking functional endogenous leptin (ob/ob mice). It has also been demonstrated to have neuroprotective and cognitive-enhancing properties, mirroring some of the effects of native leptin on hippocampal synaptic plasticity.[1][2][3][4][5]

Q2: What is the recommended starting dosage for Leptin (116-130) in mice?

A2: Based on published studies, a common starting dose for Leptin (116-130) in ob/ob mice is 1 mg per mouse per day, administered via intraperitoneal (IP) injection.[6][7] However, the optimal dosage may vary depending on the animal model, the specific research question, and the experimental endpoint. It is recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.

Q3: How should I prepare Leptin (116-130) for in vivo administration?

A3: Leptin (116-130) is typically supplied as a lyophilized powder. For in vivo experiments, it should be reconstituted in a sterile, biocompatible vehicle. Sterile phosphate-buffered saline (PBS) is a commonly used vehicle. Ensure the peptide is fully dissolved before administration. For peptides that may have solubility issues, refer to the manufacturer's instructions for recommended solvents.

Q4: What is the mechanism of action for Leptin (116-130)? Does it act through the canonical leptin receptor (OB-Rb)?

A4: Interestingly, evidence suggests that the in vivo effects of Leptin (116-130) on energy balance may not be mediated by the long-form leptin receptor (OB-Rb).[8][9] Studies have shown that this peptide fragment does not compete for binding to the OB-Rb and does not activate its downstream signaling pathways in vitro.[8][9] In db/db mice, which lack functional OB-Rb, Leptin (116-130) was still able to reduce body weight gain and blood glucose levels.[8] Its neuroprotective and cognitive-enhancing effects are thought to be mediated through the promotion of AMPA receptor trafficking to synapses and facilitation of NMDA receptor-dependent hippocampal synaptic plasticity.[1][2][5]

Q5: What are the expected outcomes of Leptin (116-130) administration in ob/ob mice?

A5: In female ob/ob mice, daily intraperitoneal administration of 1 mg of Leptin (116-130) has been shown to cause a significant reduction in body weight and food intake. The most pronounced effects on body weight are typically observed within the first week of treatment.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies using Leptin (116-130) in female ob/ob mice.

Table 1: Effect of Leptin (116-130) on Body Weight in Female ob/ob Mice

Treatment GroupDosageDurationChange in Body Weight (Day 7)Change in Body Weight (Day 28)
Vehicle-28 days-+14.7%
Leptin (116-130)1 mg/day, IP28 days-13.8%-3.4%

Data sourced from Grasso et al., 1997.[6][7]

Table 2: Effect of Leptin (116-130) on Food Intake in Female ob/ob Mice

Treatment GroupDosageDurationReduction in Food Intake
Leptin (116-130)1 mg/day, IP28 days~15%

Data sourced from Grasso et al., 1997.[6]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Leptin (116-130)

Materials:

  • Lyophilized Leptin (116-130) peptide

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Following the manufacturer's instructions, reconstitute the peptide with the recommended volume of sterile PBS. For a 1 mg dose per mouse, a stock solution of 1 mg/mL in PBS is a common starting point.

  • Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking which can cause peptide degradation.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For storage, aliquot the reconstituted peptide into sterile, low-protein binding tubes and store at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Materials:

  • Reconstituted Leptin (116-130) solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% ethanol (B145695) or isopropanol (B130326) wipes

  • Appropriate animal restraint device

Procedure:

  • Warm the reconstituted peptide solution to room temperature.

  • Draw the desired volume of the peptide solution into a sterile syringe. Ensure there are no air bubbles.

  • Securely and gently restrain the mouse. The scruff technique is commonly used, placing the animal in dorsal recumbency with its head tilted slightly downward. This allows the abdominal organs to shift cranially.[10][11]

  • Identify the injection site in the lower right abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[10][11]

  • Disinfect the injection site with a 70% alcohol wipe.[10]

  • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[11][12]

  • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[11][12]

  • Slowly and smoothly inject the peptide solution.[12]

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress post-injection.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect on food intake or body weight - Suboptimal Dosage: The dose may be too low for the specific animal model or experimental conditions. - Peptide Degradation: Improper storage or handling of the peptide can lead to loss of activity. - Incorrect Administration: The injection may have been administered subcutaneously instead of intraperitoneally. - Animal Model: The animal model may not be responsive to this specific peptide fragment.- Perform a dose-response study to determine the optimal dosage. - Ensure the peptide is stored correctly (desiccated at -20°C for lyophilized powder, and aliquoted and frozen for reconstituted solutions). Avoid multiple freeze-thaw cycles. - Review and refine the IP injection technique to ensure proper administration into the peritoneal cavity. - Confirm that the chosen animal model is appropriate for the intended study.
Precipitation of the peptide in solution - Poor Solubility: The peptide may have limited solubility in the chosen vehicle. - Incorrect pH: The pH of the vehicle may not be optimal for peptide solubility.- Consult the manufacturer's datasheet for recommended solvents. Sonication may aid in dissolution. - If solubility issues persist, consider using a small amount of a co-solvent like DMSO, followed by dilution in the aqueous buffer. However, ensure the final concentration of the co-solvent is non-toxic to the animals.
High variability in experimental results - Inconsistent Dosing: Inaccurate preparation of the peptide solution or inconsistent injection volumes. - Variability in Animal Handling: Stress from handling and injection can influence physiological responses. - Peptide Instability: The peptide may be degrading in solution over time.- Use calibrated pipettes and ensure accurate dilution and administration volumes. - Standardize animal handling and injection procedures to minimize stress. - Prepare fresh peptide solutions for each experiment or use freshly thawed aliquots. Do not use solutions that have been stored for extended periods at room temperature.
Adverse reactions in animals post-injection - Contamination: The peptide solution or injection equipment may be contaminated. - Toxicity: The dose may be too high, or the vehicle/co-solvent may be causing a toxic reaction. - Improper Injection: The injection may have punctured an internal organ.- Always use sterile techniques for peptide reconstitution and administration. - If using a co-solvent, ensure the final concentration is well below known toxic levels. Consider performing a vehicle-only control group to assess for any adverse effects of the vehicle. - Carefully review and practice the IP injection technique to minimize the risk of injury.

Visualizations

Experimental_Workflow cluster_prep Peptide Preparation cluster_admin In Vivo Administration cluster_analysis Data Collection & Analysis P1 Reconstitute Leptin (116-130) in Sterile PBS P2 Prepare Doses in Sterile Syringes P1->P2 A1 Animal Restraint P2->A1 A2 Intraperitoneal (IP) Injection A1->A2 A3 Post-Injection Monitoring A2->A3 D1 Daily Measurement of Body Weight A3->D1 D2 Daily Measurement of Food Intake A3->D2 D3 Data Analysis D1->D3 D2->D3

Caption: Experimental workflow for in vivo studies with Leptin (116-130).

Signaling_Pathway Leptin_Fragment Leptin (116-130) Unknown_Receptor Putative Receptor/? Leptin_Fragment->Unknown_Receptor Binds AMPA_R AMPA Receptor Trafficking Unknown_Receptor->AMPA_R Promotes NMDA_R NMDA Receptor-Dependent Synaptic Plasticity Unknown_Receptor->NMDA_R Facilitates Neuroprotection Neuroprotection & Cognitive Enhancement AMPA_R->Neuroprotection NMDA_R->Neuroprotection

Caption: Postulated signaling pathway for Leptin (116-130) in neurons.

References

Troubleshooting inconsistent results with Leptin (116-130) peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Leptin (116-130) peptide.

Frequently Asked Questions (FAQs)

Q1: What is Leptin (116-130) and how does its mechanism of action differ from full-length Leptin?

Leptin (116-130) is a synthetic fragment of the full-length murine leptin protein.[1] While it mimics some of the biological effects of native leptin, such as reducing food intake and body weight, its mechanism of action appears to be distinct.[2] Studies suggest that the effects of Leptin (116-130) may not be mediated through the long isoform of the leptin receptor (OB-Rb), which is the primary receptor for full-length leptin in the hypothalamus.[3][4] This suggests an alternative signaling pathway for this peptide fragment.

Q2: I am observing inconsistent results in my in vivo experiments (e.g., food intake, body weight). What are the potential causes?

Inconsistent in vivo results can stem from several factors. Here are some key areas to investigate:

  • Peptide Stability and Handling: Leptin (116-130) solutions can be unstable.[5] It is crucial to prepare solutions fresh for each experiment. Lyophilized peptide should be stored at -20°C or below.[1]

  • Peptide Purity and Counterions: The purity of the peptide can significantly impact its activity. Trifluoroacetic acid (TFA), a common counterion from HPLC purification, can affect the peptide's net weight and solubility.[1] For sensitive assays, consider using a TFA-removed version of the peptide.

  • Animal Model and Dosing: The response to Leptin (116-130) can vary between different animal models (e.g., ob/ob mice, db/db mice, rats).[3][6] Ensure the appropriate model is used for your research question. The dose and route of administration (e.g., intraperitoneal) are also critical parameters that need to be optimized.[1]

  • Experimental Conditions: Factors such as the animal's age, sex, and fasting state can influence the outcomes.[7] Maintaining consistent experimental conditions across all groups is essential for reproducible results.

Q3: My in vitro experiments are showing high variability. What should I check?

For in vitro studies, consider the following troubleshooting steps:

  • Cell Line and Receptor Expression: The effects of Leptin (116-130) may be cell-type specific. As its action may not involve the classic OB-Rb receptor, the presence or absence of this receptor may not predict responsiveness.[3]

  • Peptide Solubilization and Aggregation: Ensure the peptide is fully dissolved in the appropriate vehicle before adding it to your cell cultures. Peptides can sometimes aggregate, which would reduce their effective concentration and activity.[8]

  • Assay Sensitivity and Endpoint: The chosen in vitro assay may not be sensitive enough to detect the subtle effects of the peptide. Consider using multiple assays to assess different cellular responses. The timing of the endpoint measurement is also critical.

  • Reagent Quality: The quality of cell culture media, sera, and other reagents can impact cellular health and responsiveness.

Q4: What are the known signaling pathways activated by Leptin (116-130)?

Leptin (116-130) has been shown to activate signaling pathways independently of the OB-Rb receptor. Key pathways identified include:

  • PI3-Kinase (PI3K) and STAT3: In neuronal cells, the neuroprotective effects of Leptin (116-130) have been shown to be dependent on the activation of the PI3K and STAT3 signaling pathways.[9]

  • AMPA Receptor Trafficking: This peptide fragment promotes the trafficking of AMPA receptors to synapses, which is a crucial mechanism for synaptic plasticity.[10]

Troubleshooting Guides

Guide 1: Inconsistent In Vivo Efficacy on Food Intake and Body Weight
Potential Issue Recommended Action
Peptide Degradation Prepare fresh solutions of Leptin (116-130) for each injection. Avoid repeated freeze-thaw cycles of stock solutions. Store lyophilized peptide at -20°C or below.[1][5]
Incorrect Dosage Review the literature for effective dose ranges in your specific animal model.[1][2] Perform a dose-response study to determine the optimal dose for your experimental conditions.
TFA Interference If using a peptide with TFA as a counterion, be aware that it can constitute a significant portion of the product's weight. Consider using TFA-removed peptide for more accurate dosing.[1]
Animal Variability Ensure that animals within and between experimental groups are matched for age, weight, and sex. Acclimatize animals to the experimental conditions before starting the study.
Guide 2: Variable Results in Neuronal Cell Culture Experiments
Potential Issue Recommended Action
Low Peptide Activity Confirm the purity and integrity of your peptide stock. If possible, test the activity of a new batch of peptide.
Peptide Aggregation Visually inspect the peptide solution for any precipitates. Consider using a brief sonication to aid dissolution.
Cellular Health Ensure your neuronal cultures are healthy and at the appropriate density. Perform a viability assay to rule out cytotoxicity from the peptide or vehicle.
Inappropriate Endpoint The effects of Leptin (116-130) on neuronal signaling can be rapid. Consider performing time-course experiments to identify the optimal time point for your endpoint measurement.

Experimental Protocols

Protocol 1: In Vivo Administration in ob/ob Mice

This protocol is based on methodologies described in studies evaluating the effect of Leptin (116-130) on body weight and food intake.[1][2]

  • Animal Model: Female C57BL/6J ob/ob mice.

  • Peptide Preparation: Dissolve lyophilized Leptin (116-130) in a sterile vehicle (e.g., saline) to the desired concentration immediately before use.

  • Administration: Administer the peptide solution via intraperitoneal (i.p.) injection at a dose of 1 mg per mouse daily.[1]

  • Monitoring: Monitor body weight and food intake daily for the duration of the study (e.g., 28 days).[1]

  • Control Group: Administer the vehicle solution to a control group of mice.

Protocol 2: Assessment of AMPA Receptor Trafficking in Primary Hippocampal Neurons

This protocol is adapted from studies investigating the neuroprotective actions of Leptin (116-130).[11]

  • Cell Culture: Prepare primary hippocampal neuronal cultures from embryonic rat brains.

  • Treatment: Treat mature neurons (e.g., 14 days in vitro) with Leptin (116-130) at a concentration of 25 nM.[11]

  • Immunocytochemistry: Fix the neurons and perform immunocytochemistry to label surface GluA1 subunits of AMPA receptors using specific antibodies.

  • Imaging and Analysis: Visualize the labeled neurons using confocal microscopy. Quantify the intensity and number of GluA1 clusters to assess changes in receptor trafficking to the neuronal surface.

Visualizations

Leptin_116_130_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Leptin_116_130 Leptin (116-130) Receptor Putative Receptor (OB-Rb Independent) Leptin_116_130->Receptor PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt AMPAR_trafficking AMPA Receptor Trafficking Akt->AMPAR_trafficking Neuroprotection Neuroprotection Akt->Neuroprotection pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Neuroprotection

Caption: Proposed signaling pathway for Leptin (116-130).

Experimental_Workflow_In_Vivo cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., ob/ob mice) Administration Daily Intraperitoneal Injection Animal_Model->Administration Peptide_Prep Prepare Fresh Leptin (116-130) Solution Peptide_Prep->Administration Monitoring Daily Monitoring of Body Weight & Food Intake Administration->Monitoring Data_Collection Collect Data Over Pre-determined Period Monitoring->Data_Collection Statistical_Analysis Statistical Analysis vs. Vehicle Control Data_Collection->Statistical_Analysis

References

Technical Support Center: Troubleshooting Inactivity of Leptin (116-130)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers and drug development professionals experiencing a lack of activity with Leptin (116-130) in their experimental setups.

Frequently Asked Questions (FAQs)

Q1: My Leptin (116-130) peptide is showing no effect in my assay. What are the common causes for this?

There are several potential reasons for the observed inactivity of Leptin (116-130). These can be broadly categorized into issues with the peptide itself, the experimental protocol, or the biological system being used.

Possible Causes for Inactivity of Leptin (116-130):

  • Peptide Integrity and Handling:

    • Improper Storage: Peptides are sensitive to temperature fluctuations. They should be stored at -20°C or lower and protected from light. Frequent freeze-thaw cycles can lead to degradation.[1]

    • Incorrect Solubilization: The choice of solvent is critical. Using an inappropriate buffer or pH can lead to poor solubility or degradation. It is recommended to perform a solubility test to determine the optimal conditions.[1]

    • Peptide Degradation: Peptides can degrade over time, leading to a loss of activity. This can be caused by oxidation, especially of residues like Cysteine, Tryptophan, or Methionine.[1]

    • Inaccurate Peptide Concentration: The actual peptide concentration in your solution may be lower than calculated due to the presence of peptidic impurities or incorrect assessment of net peptide content.[1]

  • Experimental Protocol and Assay Conditions:

    • Inappropriate Assay: The selected experimental model may not be suitable for detecting the specific effects of Leptin (116-130). For instance, some studies suggest that this fragment may not activate the long form of the leptin receptor (OB-Rb) in the same way as the full-length protein.[2]

    • Incorrect Dosage: The concentration of Leptin (116-130) used might be outside the effective range for your specific assay.

    • Assay-Specific Conditions: Factors such as incubation time, temperature, and the composition of the assay buffer can significantly impact the peptide's activity.

  • Biological System and Expected Outcome:

    • Different Mechanism of Action: It is crucial to understand that Leptin (116-130) may have biological effects that are distinct from the full-length leptin molecule and may not be mediated through the classical leptin receptor signaling pathways.[2][3]

    • Cell Line or Animal Model Suitability: The chosen cell line or animal model may not be responsive to Leptin (116-130).

Q2: How can I systematically troubleshoot the inactivity of my Leptin (116-130) peptide?

A stepwise approach can help identify the source of the problem. Below is a troubleshooting workflow to guide you through this process.

Troubleshooting Workflow for Leptin (116-130) Inactivity start Start: Leptin (116-130) Inactive peptide_check 1. Verify Peptide Integrity start->peptide_check storage Storage Conditions (-20°C, no light)? peptide_check->storage Check protocol_review 2. Review Experimental Protocol concentration Dose-Response Curve Performed? protocol_review->concentration Check system_check 3. Evaluate Biological System model_suitability Is the Model Responsive? system_check->model_suitability Check positive_control 4. Use a Positive Control end_active Problem Solved: Activity Observed positive_control->end_active Positive Control Works end_inactive Consult Technical Support positive_control->end_inactive Positive Control Fails solubility Correct Solvent and pH? storage->solubility Yes fresh_prep Prepare Fresh Solution? storage->fresh_prep No solubility->fresh_prep Yes solubility->fresh_prep No fresh_prep->protocol_review Still Inactive fresh_prep->end_active Active concentration->protocol_review No, adjust incubation Optimal Incubation Time/Temp? concentration->incubation Yes incubation->protocol_review No, adjust assay_choice Is the Assay Appropriate? incubation->assay_choice Yes assay_choice->protocol_review No, reconsider assay_choice->system_check Still Inactive assay_choice->end_active Active model_suitability->system_check No, change model mechanism Expected Mechanism Correct? model_suitability->mechanism Yes mechanism->system_check No, reconsider mechanism->positive_control Still Inactive Leptin Signaling Pathways cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binds Leptin_116_130 Leptin (116-130) AMPAR AMPA Receptor Trafficking Leptin_116_130->AMPAR Promotes Synaptic_Plasticity Synaptic Plasticity Leptin_116_130->Synaptic_Plasticity Metabolic_Effects Metabolic Effects Leptin_116_130->Metabolic_Effects Reduces body weight, food intake JAK2 JAK2 ObR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates MAPK MAPK (ERK) JAK2->MAPK Activates Gene_Expression Gene Expression (e.g., SOCS3, POMC) STAT3->Gene_Expression PI3K->Metabolic_Effects MAPK->Metabolic_Effects AMPAR->Synaptic_Plasticity Neuroprotective_Effects Neuroprotective Effects Synaptic_Plasticity->Neuroprotective_Effects

References

Preventing degradation of Leptin (116-130) in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Leptin (116-130) in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your peptide during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Leptin (116-130) and what are its primary applications?

A1: Leptin (116-130) is a bioactive fragment of the leptin hormone.[1][2][3][4][5] It has been shown to mimic some of the effects of the full-length leptin molecule, including roles in regulating energy balance, appetite, and metabolism.[6] Research also indicates its potential in neuroscience, as it can promote AMPA receptor trafficking to synapses, facilitate hippocampal synaptic plasticity, and may offer neuroprotective effects.[2][3][4][5]

Q2: What are the main causes of Leptin (116-130) degradation in solution?

A2: Like many peptides, Leptin (116-130) is susceptible to various degradation pathways in aqueous solutions. The primary causes of instability include:

  • Oxidation: The Cysteine (Cys) residue in the sequence (SC SLPQTSGLQKPES-NH2) is prone to oxidation, which can lead to the formation of disulfide bonds and a loss of biological activity. This process is often accelerated by exposure to air (oxygen) and higher pH.

  • Deamidation: The Glutamine (Gln) residues can undergo deamidation, a reaction that converts Gln to Glutamic acid. This modification alters the peptide's charge and structure, potentially affecting its function.

  • Hydrolysis: Peptide bonds can be cleaved by water, a process known as hydrolysis. This is more likely to occur at extreme pH values and elevated temperatures.[7]

  • Aggregation and Precipitation: Peptides can stick together to form aggregates, which are often insoluble and biologically inactive. This can be influenced by factors such as pH, temperature, and peptide concentration.[8][9]

  • Physical Adsorption: Peptides can adsorb to the surfaces of storage vials, especially those made of plastic, leading to a decrease in the effective concentration of the peptide in solution.

Q3: What are the recommended storage conditions for Leptin (116-130)?

A3: To ensure maximum stability, Leptin (116-130) should be stored in its lyophilized (powder) form at -20°C or colder in a tightly sealed container, protected from light. Once reconstituted in solution, it is best to use it immediately. For short-term storage of solutions, refrigeration at 2-8°C is recommended. For longer-term storage, it is advisable to aliquot the solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What is the best solvent for reconstituting Leptin (116-130)?

A4: The choice of solvent depends on the net charge of the peptide. Based on its amino acid sequence, Leptin (116-130) is a basic peptide. Therefore, it is recommended to first try dissolving it in sterile, distilled water. If solubility is an issue, using a dilute acidic solution (e.g., 10% acetic acid) can help.[10][11] For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary for initial solubilization, followed by dilution with an aqueous buffer.[12] Always test the solubility with a small amount of the peptide first.[10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Peptide will not dissolve The peptide is hydrophobic or has a net charge that is not compatible with the solvent.First, try gentle vortexing or sonication.[12] If the peptide is basic, like Leptin (116-130), try adding a small amount of dilute acetic acid.[10][11] For very hydrophobic peptides, dissolve in a minimal amount of DMSO or DMF, then slowly add the aqueous buffer while stirring.[12]
Solution is cloudy or contains precipitates The peptide has aggregated or precipitated out of solution. This can be due to pH, temperature, or high concentration.Centrifuge the vial to pellet the precipitate. Check the pH of the supernatant and adjust if necessary. Try warming the solution gently. If the issue persists, consider re-lyophilizing the peptide and dissolving it in a different solvent system or at a lower concentration.
Loss of biological activity in experiments The peptide has degraded due to improper storage or handling.Ensure the peptide solution was stored correctly (aliquoted, frozen, and protected from light). Avoid repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments. Consider adding a reducing agent like DTT for cysteine-containing peptides to prevent oxidation, but check for compatibility with your assay.
Inconsistent experimental results Inaccurate peptide concentration due to incomplete solubilization or adsorption to the vial.After reconstitution, visually inspect the solution to ensure it is clear and free of particulates. Use low-protein-binding vials and pipette tips to minimize adsorption. For critical applications, determine the peptide concentration using a quantitative method like UV spectroscopy or a peptide-specific ELISA.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Leptin (116-130)

This protocol provides a general procedure for reconstituting lyophilized Leptin (116-130).

Materials:

  • Lyophilized Leptin (116-130)

  • Sterile, distilled water

  • 0.1% Acetic acid solution (optional)

  • Low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Pipettes and low-retention tips

Procedure:

  • Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the desired final concentration, calculate the required volume of solvent.

  • Add the appropriate volume of sterile, distilled water to the vial.

  • Gently vortex or swirl the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.

  • If the peptide does not dissolve completely, add a small amount of 0.1% acetic acid dropwise while vortexing until the solution becomes clear.

  • Visually inspect the solution for any particulates. If present, the solution can be centrifuged to pellet any undissolved material.

  • For immediate use, the solution is ready. For storage, aliquot the solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.

Protocol 2: Stability Assessment of Leptin (116-130) in Solution by RP-HPLC

This protocol outlines a general method for assessing the stability of Leptin (116-130) in solution over time using reverse-phase high-performance liquid chromatography (RP-HPLC). This is a stability-indicating method that can separate the intact peptide from its degradation products.[13][14][15][16][17][18][19]

Materials:

  • Reconstituted Leptin (116-130) solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Temperature-controlled autosampler and column compartment

Procedure:

  • Sample Preparation: Prepare a stock solution of Leptin (116-130) at a known concentration (e.g., 1 mg/mL) in the desired buffer. Aliquot the solution into several vials for analysis at different time points. Store the vials under the desired storage conditions (e.g., 4°C, 25°C, 40°C).

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a known volume of the peptide solution (e.g., 20 µL).

    • Run a linear gradient to elute the peptide and its degradation products. An example gradient is shown in the table below.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact Leptin (116-130) based on its retention time from a freshly prepared standard.

    • Integrate the peak area of the intact peptide and any degradation products.

    • Calculate the percentage of intact peptide remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of intact peptide versus time to determine the degradation rate.

Example HPLC Gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0955
254555
30595
35595
36955
45955

Data Presentation

The following tables provide a template for summarizing quantitative data on the stability of Leptin (116-130) under different conditions. Actual data should be generated by following a protocol similar to the one described above.

Table 1: Effect of Temperature on the Stability of Leptin (116-130) in Aqueous Solution (pH 7.4)

Storage Temperature% Intact Peptide Remaining (Mean ± SD)
Day 0 Day 7 Day 30
-20°C100 ± 0.099.5 ± 0.298.9 ± 0.4
4°C100 ± 0.095.2 ± 1.185.6 ± 2.3
25°C (Room Temp)100 ± 0.078.4 ± 3.545.1 ± 4.8

Table 2: Effect of pH on the Stability of Leptin (116-130) in Aqueous Solution at 4°C

pH of Solution% Intact Peptide Remaining (Mean ± SD)
Day 0 Day 7 Day 30
4.0100 ± 0.098.1 ± 0.592.3 ± 1.2
7.4100 ± 0.095.2 ± 1.185.6 ± 2.3
8.5100 ± 0.090.3 ± 1.875.4 ± 3.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep1 Reconstitute Lyophilized Leptin (116-130) prep2 Prepare Solutions at Different pH/Buffers prep1->prep2 prep3 Aliquot into Vials prep2->prep3 storage1 Store at Different Temperatures (-20°C, 4°C, 25°C) prep3->storage1 analysis1 Collect Samples at Time Points (t=0, 7, 30 days) storage1->analysis1 analysis2 RP-HPLC Analysis analysis1->analysis2 analysis3 Quantify Intact Peptide and Degradation Products analysis2->analysis3 data1 Calculate % Remaining Intact Peptide analysis3->data1 data2 Determine Degradation Kinetics data1->data2

Caption: Experimental workflow for assessing the stability of Leptin (116-130).

signaling_pathway Leptin_116_130 Leptin (116-130) Leptin_Receptor Leptin Receptor Leptin_116_130->Leptin_Receptor PI3K PI3K Leptin_Receptor->PI3K STAT3 STAT3 Leptin_Receptor->STAT3 Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Synaptic Plasticity Akt->Neuroprotection STAT3->Neuroprotection

Caption: Simplified signaling pathway of Leptin (116-130).

References

Technical Support Center: Leptin (116-130) Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers confirming the receptor binding affinity of the peptide Leptin (116-130).

Frequently Asked Questions (FAQs)

Q1: What is Leptin (116-130) and why is its receptor binding affinity a subject of investigation?

Leptin (116-130) is a synthetic peptide fragment derived from the full-length leptin protein.[1][2][3] Leptin is a hormone primarily produced by adipose tissue that plays a crucial role in regulating energy balance, food intake, and body weight.[3][4] The fragment Leptin (116-130) has been investigated for potential therapeutic effects, including the reduction of food intake and body weight.[1][5] However, there is significant scientific debate about whether its biological effects are mediated through direct binding to the canonical long-form leptin receptor (OB-Rb).[5][6][7] Therefore, confirming its binding affinity to this or other potential receptors is a critical area of research.

Q2: What are the primary methods to determine the binding affinity of Leptin (116-130) to its putative receptor?

Several robust biophysical and biochemical techniques can be employed to measure the binding affinity between a peptide like Leptin (116-130) and its receptor. The most common methods include:

  • Surface Plasmon Resonance (SPR): A label-free technique that measures real-time interactions between a ligand (e.g., leptin receptor) immobilized on a sensor chip and an analyte (e.g., Leptin (116-130)) flowing over the surface.[8][9][10][11]

  • Radioligand Binding Assay: A highly sensitive method that uses a radiolabeled ligand to quantify the binding to a receptor.[12][13][14][15][16] This can be performed as a saturation assay to determine the dissociation constant (Kd) or as a competitive assay to determine the binding affinity of an unlabeled ligand (like Leptin (116-130)).[13][14]

  • Isothermal Titration Calorimetry (ITC): A label-free technique that measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[17][18][19][20]

Q3: Is there conclusive evidence that Leptin (116-130) binds to the long-form leptin receptor (OB-Rb)?

The scientific literature presents conflicting evidence. Some studies suggest that Leptin (116-130) exerts leptin-like effects in vivo.[1][4] However, other significant research indicates that Leptin (116-130) is unable to compete with leptin for binding to the OB-Rb and does not activate its downstream signaling pathways in vitro.[5][6][7] These findings suggest that the biological effects of Leptin (116-130) may not be mediated by direct interaction with the long isoform of the leptin receptor.[5][7] Researchers should be aware of this controversy when designing and interpreting their binding affinity experiments.

Troubleshooting Guides

Surface Plasmon Resonance (SPR)
Issue Potential Cause Troubleshooting Steps
No or low binding signal 1. Inactive receptor or peptide. 2. Inappropriate buffer conditions. 3. Low concentration of analyte. 4. Steric hindrance after immobilization.1. Confirm the activity of both the receptor and the peptide using other methods. 2. Optimize buffer pH and ionic strength. Ensure the running buffer is identical to the sample buffer to minimize bulk refractive index changes.[19] 3. Increase the concentration range of the Leptin (116-130) analyte. 4. Try different immobilization strategies (e.g., amine coupling vs. capture-based methods).
High non-specific binding 1. Hydrophobic interactions with the sensor surface. 2. Inadequate blocking of the sensor surface.1. Add a non-ionic surfactant (e.g., 0.005% P20) to the running buffer. 2. Ensure complete deactivation of unreacted groups on the sensor surface after immobilization.
Mass transport limitation Analyte is binding to the ligand faster than it can be replenished by the flow.1. Increase the flow rate.[8] 2. Decrease the immobilization density of the receptor on the sensor chip.
Radioligand Binding Assay
Issue Potential Cause Troubleshooting Steps
High background/non-specific binding 1. Radioligand sticking to filters or tubes. 2. Insufficient washing. 3. Inappropriate blocking agent.1. Pre-soak filters in a blocking agent (e.g., 0.3% polyethyleneimine).[12] 2. Optimize the number and volume of washes with ice-cold buffer. 3. Test different blocking agents (e.g., BSA, non-fat milk).
Low specific binding 1. Degraded receptor or radioligand. 2. Suboptimal incubation time or temperature. 3. Incorrect buffer composition.1. Use fresh preparations of receptor and radioligand. 2. Perform time-course and temperature-dependence experiments to determine optimal conditions. 3. Optimize buffer pH, ionic strength, and divalent cation concentrations.
Poor reproducibility 1. Inconsistent cell or membrane preparation. 2. Pipetting errors. 3. Incomplete separation of bound and free ligand.1. Standardize the protocol for preparing cell membranes or whole cells. 2. Use calibrated pipettes and ensure thorough mixing. 3. Ensure rapid and efficient filtration and washing.
Isothermal Titration Calorimetry (ITC)
Issue Potential Cause Troubleshooting Steps
Large heats of dilution Mismatch between the buffer in the sample cell and the syringe.1. Dialyze both the receptor and the peptide against the same buffer batch extensively.[19] 2. Perform a control experiment by titrating the peptide into the buffer alone to measure the heat of dilution.
No detectable binding heat 1. Very low binding affinity. 2. Inactive protein or peptide. 3. Enthalpy of binding is near zero (entropically driven interaction).1. Increase the concentrations of the receptor and peptide. 2. Verify the activity of the biomolecules. 3. Vary the temperature of the experiment, as the enthalpy of binding can be temperature-dependent.
Poorly defined binding curve 1. Incorrect concentrations of receptor and peptide. 2. Stoichiometry is not 1:1. 3. Aggregation of protein or peptide.1. Accurately determine the concentrations of your biomolecules. The product of the macromolecule concentration and the association constant should ideally be between 10 and 1000.[17] 2. The data may indicate a more complex binding model. 3. Centrifuge or filter samples immediately before the experiment to remove aggregates.[19]

Experimental Protocols

Surface Plasmon Resonance (SPR) Experimental Workflow

A general protocol for analyzing Leptin (116-130) and leptin receptor interaction using SPR:

  • Immobilization of Leptin Receptor:

    • The leptin receptor (ligand) is typically immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

    • The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • The receptor, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

    • Remaining active sites are deactivated with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • A series of dilutions of Leptin (116-130) (analyte) in running buffer (e.g., HBS-EP+) are injected over the immobilized receptor surface.

    • The association of the peptide to the receptor is monitored in real-time.

    • After the association phase, running buffer is flowed over the chip to monitor the dissociation of the peptide.

  • Regeneration:

    • After each binding cycle, the sensor surface is regenerated by injecting a solution (e.g., a low pH buffer like glycine-HCl) to remove the bound analyte.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Receptor Leptin Receptor Immobilize Immobilize Receptor on Sensor Chip Receptor->Immobilize Peptide Leptin (116-130) Bind Inject Peptide (Association) Peptide->Bind Immobilize->Bind Analyte Injection Dissociate Buffer Flow (Dissociation) Bind->Dissociate Regenerate Regenerate Surface Dissociate->Regenerate Analyze Fit Sensorgrams Dissociate->Analyze Regenerate->Bind Next Cycle Kinetics Determine ka, kd, KD Analyze->Kinetics

Fig 1. Workflow for Surface Plasmon Resonance.
Competitive Radioligand Binding Assay Workflow

This assay determines the ability of Leptin (116-130) to compete with a radiolabeled ligand for binding to the leptin receptor.

  • Preparation:

    • Prepare cell membranes expressing the leptin receptor.

    • Select a suitable radioligand (e.g., ¹²⁵I-leptin).

  • Incubation:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Leptin (116-130).

    • Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled full-length leptin).

    • Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[12]

  • Separation:

    • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[12][15]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Leptin (116-130) to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of Leptin (116-130) that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubate Incubate Components Membranes->Incubate Radioligand Radiolabeled Leptin Radioligand->Incubate Peptide Leptin (116-130) Peptide->Incubate Filter Separate Bound/ Free Ligand Incubate->Filter Count Measure Radioactivity Filter->Count Plot Plot Competition Curve Count->Plot Calculate Determine IC50 & Ki Plot->Calculate

Fig 2. Workflow for a Competitive Radioligand Binding Assay.
Leptin Receptor Signaling Pathway

Upon binding of leptin, the leptin receptor (OB-Rb) dimerizes and activates the associated Janus kinase 2 (JAK2). JAK2 then phosphorylates tyrosine residues on the intracellular domain of the receptor, creating docking sites for downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3).[4][21] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes. Other signaling pathways, including the insulin (B600854) receptor substrate-phosphatidylinositol 3-kinase (IRS-PI3K) and the SH2-containing protein tyrosine phosphatase 2-mitogen-activated protein kinase (SHP2-MAPK) pathways, are also activated.[4]

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin OBR Leptin Receptor (OB-Rb) Leptin->OBR Binding JAK2 JAK2 OBR->JAK2 Activation JAK2->OBR Phosphorylation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K Pathway JAK2->PI3K Activation MAPK MAPK Pathway JAK2->MAPK Activation pSTAT3 p-STAT3 pSTAT3->pSTAT3 Dimerization Gene Gene Transcription pSTAT3->Gene Translocation

Fig 3. Simplified Leptin Receptor Signaling Pathway.

References

Technical Support Center: Off-Target Effects of Leptin (116-130) in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Leptin fragment (116-130) in neuronal cultures. The information is presented in a question-and-answer format to directly address potential issues and provide clarity on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the known primary on-target effects of Leptin (116-130) in neuronal cultures?

A1: Leptin (116-130) is a bioactive fragment of leptin that has been shown to mirror many of the neuroprotective and cognitive-enhancing effects of the full-length hormone.[1][2] Its primary on-target effects in neuronal cultures include:

  • Neuroprotection: It protects neurons from amyloid-β (Aβ)-induced toxicity and cell death.[1][2]

  • Synaptic Plasticity: It promotes AMPA receptor trafficking to the synapse and enhances long-term potentiation (LTP), key processes in learning and memory.[1][2]

  • Signaling Pathway Activation: It activates pro-survival signaling pathways, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[1]

Q2: Are there any known off-target effects of Leptin (116-130) in neuronal cultures?

A2: The primary documented "off-target" or, more accurately, "non-canonical" effect of Leptin (116-130) relates to its metabolic actions. Studies have shown that its ability to reduce food intake and body weight is not mediated by the long form of the leptin receptor (OB-Rb), which is the primary signaling receptor for full-length leptin in the hypothalamus.[3] This suggests that Leptin (116-130) may act through other leptin receptor isoforms or an entirely different receptor to exert these effects. In the context of neuronal cultures, direct evidence of off-target binding to other neurotransmitter or hormone receptors is not well-documented in publicly available literature.

Q3: Is Leptin (116-130) cytotoxic to neuronal cells at high concentrations?

A3: Based on available in vivo studies in mice, Leptin (116-130) has been administered at doses up to 1 mg per day for 28 days with "no apparent toxicity". However, specific dose-response cytotoxicity data for a wide range of concentrations in neuronal cell lines is limited. One study using full-length leptin on HT22 hippocampal neuronal cells found no cytotoxic effects at a concentration of 1 µg/ml. It is generally recommended to perform a dose-response curve for cell viability (e.g., using an MTT or LDH assay) in your specific neuronal cell line to determine the optimal non-toxic concentration for your experiments.

Q4: Does Leptin (116-130) activate signaling pathways other than PI3K/Akt and STAT3 in neurons?

A4: While the PI3K/Akt and STAT3 pathways are the most prominently reported signaling cascades activated by Leptin (116-130) in the context of neuroprotection, full-length leptin is known to activate other pathways in neurons, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in synaptogenesis.[4][5][6] It is plausible that Leptin (116-130) also modulates this pathway. Researchers observing effects on neuronal morphology or proliferation should consider investigating the potential involvement of the MAPK/ERK pathway.

Troubleshooting Guides

Problem 1: I am not observing the expected neuroprotective effect of Leptin (116-130) against amyloid-β toxicity.

Possible Cause Troubleshooting Step
Peptide Quality/Activity Ensure the Leptin (116-130) peptide is from a reputable supplier, has been stored correctly (typically at -20°C or -80°C), and has not undergone multiple freeze-thaw cycles. Consider testing a fresh batch of the peptide.
Peptide Concentration The optimal concentration can vary between cell types. Perform a dose-response experiment to determine the most effective concentration for your specific neuronal culture. Concentrations between 10 nM and 100 nM have been reported to be effective.
Timing of Treatment The timing of Leptin (116-130) administration relative to the toxic insult (e.g., Aβ oligomers) is critical. Pre-treatment with the peptide before adding the toxic agent is often necessary to see a protective effect.
Aβ Oligomer Preparation The aggregation state of the amyloid-β peptide is crucial for its toxicity. Ensure your Aβ oligomer preparation is consistent and characterized.
Cell Health Ensure your neuronal cultures are healthy and at an appropriate density before starting the experiment. Stressed or unhealthy cells may not respond optimally to treatment.

Problem 2: I am observing unexpected changes in neuronal morphology or proliferation after treatment with Leptin (116-130).

Possible Cause Troubleshooting Step
Activation of MAPK/ERK Pathway As full-length leptin can induce synaptogenesis via the MAPK/ERK pathway, it is possible Leptin (116-130) has similar effects.[4][5][6] Investigate the phosphorylation status of ERK1/2 using Western blotting or immunocytochemistry.
High Peptide Concentration Although significant cytotoxicity has not been reported at typical experimental doses, very high concentrations could potentially induce non-specific effects. Verify the concentration used and consider performing a dose-response for morphological changes.
Culture Conditions Changes in media components or serum concentration can influence neuronal morphology and proliferation. Ensure consistent culture conditions across all experiments.

Problem 3: My results suggest that the effects of Leptin (116-130) are not blocked by a leptin receptor (OB-Rb) antagonist.

Possible Cause Troubleshooting Step
Non-OB-Rb Mediated Effects This observation is consistent with findings that the metabolic effects of Leptin (116-130) are not mediated by OB-Rb.[3] The neuroprotective effects may also involve other leptin receptor isoforms (e.g., short forms) or a different, as-yet-unidentified receptor.
Antagonist Efficacy Confirm the efficacy and specificity of the OB-Rb antagonist in your experimental system. Use a positive control (e.g., full-length leptin) to ensure the antagonist is working as expected.
Alternative Signaling Consider the possibility that Leptin (116-130) is activating downstream signaling pathways through a mechanism that bypasses the need for canonical OB-Rb activation.

Data Presentation

Table 1: Summary of Quantitative Data on Leptin (116-130) Effects in Neuronal Cultures

ParameterCell TypeTreatmentResultReference
Neuroprotection (LDH release) SH-SY5Y cells10 µM Aβ1-42 + 10 nM Leptin (116-130)Significant prevention of Aβ-induced LDH release[4]
Cell Viability (Crystal Violet) SH-SY5Y cells10 µM Aβ1-42 + 10 nM Leptin (116-130)44.3 ± 7.5% increase in cell number compared to Aβ alone[2]
GluA1 Surface Expression Primary hippocampal neurons10 nM Leptin (116-130) for 15 min144 ± 10% of control[4]
Synaptophysin Staining Primary hippocampal neurons50 nM Leptin (116-130) for 30 min122 ± 9% of control[2]
GluA1-Synaptophysin Colocalization Primary hippocampal neurons50 nM Leptin (116-130) for 30 minIncrease to 64 ± 4.9% from 43 ± 5.4%[2]

Experimental Protocols

1. Assessment of Neuroprotection using LDH Assay

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of Leptin (116-130) (e.g., 1-100 nM) for a specified time (e.g., 2 hours).

  • Toxic Insult: Add freshly prepared amyloid-β oligomers (e.g., 10 µM Aβ1-42) to the wells and incubate for 24-48 hours.

  • LDH Measurement: Use a commercially available lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit. Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

2. Immunocytochemistry for AMPA Receptor Trafficking

  • Cell Culture: Culture primary hippocampal neurons on coverslips.

  • Treatment: Treat neurons with Leptin (116-130) (e.g., 10 nM) for a short duration (e.g., 15 minutes).

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde. To label surface receptors, perform staining for the extracellular domain of the GluA1 subunit of the AMPA receptor before cell permeabilization. Subsequently, permeabilize the cells and stain for a synaptic marker like synaptophysin.

  • Imaging: Acquire images using a confocal microscope.

  • Analysis: Quantify the intensity and number of GluA1 clusters on the neuronal surface and their colocalization with the synaptic marker to assess changes in receptor trafficking to the synapse.

Mandatory Visualizations

OnTargetSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin116_130 Leptin (116-130) LepR Leptin Receptor Leptin116_130->LepR Binds PI3K PI3K LepR->PI3K Activates JAK2 JAK2 LepR->JAK2 Activates Akt Akt PI3K->Akt Activates Transcription Gene Transcription (Pro-survival) Akt->Transcription STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3->Transcription

Caption: On-target signaling pathways of Leptin (116-130).

ExperimentalWorkflow start Start: Neuronal Culture treatment Treatment with Leptin (116-130) start->treatment insult Amyloid-β Insult treatment->insult endpoint Endpoint Assays insult->endpoint viability Cell Viability Assay (MTT, LDH) endpoint->viability morphology Immunocytochemistry (e.g., GluA1, Synaptophysin) endpoint->morphology signaling Western Blot (p-Akt, p-STAT3) endpoint->signaling analysis Data Analysis & Interpretation viability->analysis morphology->analysis signaling->analysis

Caption: Experimental workflow for assessing neuroprotection.

TroubleshootingLogic start No Neuroprotective Effect Observed q1 Is the peptide quality confirmed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the concentration optimal? a1_yes->q2 sol1 Action: Use a fresh, validated batch of Leptin (116-130). a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the treatment timing appropriate? a2_yes->q3 sol2 Action: Perform a dose-response experiment. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Re-evaluate experimental setup a3_yes->end sol3 Action: Ensure pre-treatment before toxic insult. a3_no->sol3

References

Navigating Leptin (116-130) Application in Electrophysiology: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing electrophysiology protocols involving the application of the Leptin fragment (116-130). The following guides and frequently asked questions (FAQs) address common challenges to ensure successful and reproducible experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during electrophysiological recordings with Leptin (116-130).

Problem Potential Cause Recommended Solution
No observable effect of Leptin (116-130) on synaptic transmission. Peptide Degradation: Leptin (116-130) may be unstable in solution over long experiments.Prepare fresh solutions of Leptin (116-130) for each experiment. Aliquot and store the peptide at -20°C or lower and avoid repeated freeze-thaw cycles.
Incorrect Concentration: The concentration of Leptin (116-130) may be too low to elicit a response.Effective concentrations in published studies range from 1 nM to 50 nM.[1][2][3][4][5] Consider performing a dose-response curve to determine the optimal concentration for your specific preparation.
Age-dependent Effects: The effects of leptin on synaptic plasticity can be age-dependent.Be aware that Leptin (116-130) may induce long-term potentiation (LTP) in adult hippocampal slices (12-24 weeks old), while its effects might differ in juvenile tissue.[1][2]
Variability in experimental results. Inconsistent Slice Health: Poor slice quality can lead to unreliable synaptic responses.Ensure optimal slice preparation techniques, including the use of ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) during dissection and a recovery period of at least 1 hour before recording.[6]
Solubility Issues: The peptide may not be fully dissolved in the recording solution.Leptin (116-130) is generally soluble in aqueous solutions like aCSF or water up to 1 mg/ml.[7] Ensure complete dissolution by gentle vortexing.
Unexpected changes in baseline synaptic transmission upon Leptin (116-130) application. Direct activation of signaling pathways: Leptin (116-130) can directly induce a persistent increase in excitatory synaptic transmission.This is an expected effect of the peptide.[1][2] Allow for a stable baseline to be recorded for at least 20 minutes before peptide application to accurately measure the change.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for Leptin (116-130)?

A1: Leptin (116-130) is soluble in water or aqueous buffers such as artificial cerebrospinal fluid (aCSF) up to 1 mg/ml.[7] For long-term storage, it is recommended to desiccate the peptide at -20°C. Once reconstituted, it is best to prepare fresh solutions for each experiment or aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

Q2: What is a typical working concentration for Leptin (116-130) in electrophysiology experiments?

A2: The effective concentration of Leptin (116-130) can vary depending on the experimental preparation and the specific effect being investigated. Published studies have successfully used concentrations ranging from 1 nM to 50 nM.[1][2][3][4][5] For example, a concentration of 25 nM has been used to induce long-term potentiation (LTP) in adult hippocampal slices.[1][2][6]

Q3: How long should I apply Leptin (116-130) to observe an effect?

A3: The application time can influence the observed effect. For studying synaptic plasticity, bath application for 20 minutes has been shown to be effective.[6] To investigate effects on cell viability in the context of amyloid-beta toxicity, a longer exposure of 3 hours has been used.[1]

Q4: What are the known signaling pathways activated by Leptin (116-130)?

A4: Leptin (116-130) has been shown to activate several intracellular signaling pathways that mirror the effects of full-length leptin. These include the STAT3 and PI3-kinase-dependent signaling pathways.[1] Activation of these pathways is crucial for its neuroprotective effects.[1] Additionally, it can stimulate the CaMKK/CaMKI signaling cascade, which is involved in spine formation.[3]

Leptin116130 Leptin (116-130) LeptinReceptor Leptin Receptor Leptin116130->LeptinReceptor PI3K PI3-Kinase LeptinReceptor->PI3K STAT3 STAT3 LeptinReceptor->STAT3 CaMKK CaMKK LeptinReceptor->CaMKK Akt Akt PI3K->Akt SynapticPlasticity Synaptic Plasticity (LTP) PI3K->SynapticPlasticity Neuroprotection Neuroprotection Akt->Neuroprotection STAT3->Neuroprotection CaMKI CaMKI CaMKK->CaMKI SpineFormation Spine Formation CaMKI->SpineFormation

Caption: Signaling pathways activated by Leptin (116-130).

Q5: What are the expected electrophysiological effects of Leptin (116-130) on hippocampal synapses?

A5: In adult (12-24 weeks old) rat hippocampal slices, application of Leptin (116-130) can induce a persistent increase in excitatory synaptic transmission, a form of long-term potentiation (LTP).[1][2] It has also been shown to promote the trafficking of AMPA receptors to the synapse, which is a key mechanism underlying synaptic plasticity.[1][8][9][10] Furthermore, Leptin (116-130) can prevent the inhibition of LTP caused by amyloid-beta (1-42).[1][11]

Experimental Protocols

Hippocampal Slice Preparation and Electrophysiology

This protocol is adapted from methodologies described in published research.[1][2][6]

Solutions:

  • Artificial Cerebrospinal Fluid (aCSF):

    • 124 mM NaCl

    • 3 mM KCl

    • 26 mM NaHCO₃

    • 1.25 mM NaH₂PO₄

    • 2 mM CaCl₂

    • 1 mM MgSO₄

    • 10 mM D-glucose

    • Bubble with 95% O₂ / 5% CO₂

Procedure:

  • Anesthetize a male Sprague Dawley rat (12-24 weeks old) and rapidly decapitate.

  • Quickly remove the brain and place it in ice-cold, oxygenated aCSF.

  • Prepare 300-400 µm thick parasagittal hippocampal slices using a vibratome.[1][2][6]

  • Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

  • For recording, transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

  • Record field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region by placing a stimulating electrode in the Schaffer collateral pathway.

  • Record a stable baseline for at least 20 minutes.

  • Bath-apply Leptin (116-130) at the desired concentration (e.g., 25 nM) for 20 minutes.

  • Wash out the peptide and continue recording for at least 60 minutes to observe changes in synaptic strength.

Start Start SlicePrep Hippocampal Slice Preparation (300-400 µm) Start->SlicePrep Recovery Slice Recovery (≥ 1 hour in aCSF) SlicePrep->Recovery RecordingSetup Transfer to Recording Chamber (Perfused with aCSF) Recovery->RecordingSetup Baseline Record Stable Baseline (≥ 20 minutes) RecordingSetup->Baseline Application Bath Apply Leptin (116-130) (e.g., 25 nM for 20 min) Baseline->Application Washout Washout and Record (≥ 60 minutes) Application->Washout Analysis Data Analysis Washout->Analysis

Caption: Experimental workflow for electrophysiological recording with Leptin (116-130).

Quantitative Data Summary
Parameter Leptin (116-130) Concentration Observed Effect Animal Model Reference
Synaptic Plasticity (LTP) 25 nMPersistent increase in excitatory synaptic transmissionAdult (12-24 weeks) male Sprague Dawley rats[1][2]
Neuroprotection (against Aβ₁₋₄₂) 0.1 nM19.2 ± 15% increase in cell numberSH-SY5Y cells[2]
10 nM44.3 ± 7.5% increase in cell numberSH-SY5Y cells[2]
STAT3 Phosphorylation 1 nM (3h)Marked increase in the ratio of phosphorylated STAT3 to pan STAT3SH-SY5Y cells[1]
Akt Phosphorylation 1 nM (3h)Increase in the ratio of phosphorylated Akt to pan AktSH-SY5Y cells[1]
Spine Density (Mushroom-type) 50 nM (30 min)Increased from 2.4 ± 0.1 to 4.7 ± 0.3 spines per 50 µmDIV8 hippocampal neurons[3]

References

Validation & Comparative

Leptin (116-130) vs. Full-Length Leptin: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the leptin fragment (116-130) and full-length leptin. This analysis is supported by experimental data to delineate their respective profiles in key physiological processes.

Introduction

Leptin, a 16 kDa adipokine, is a critical regulator of energy homeostasis, primarily acting on the central nervous system to reduce food intake and increase energy expenditure. Its effects are mediated through the long form of the leptin receptor (LepRb), which activates several intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. The leptin fragment (116-130) is a synthetically derived peptide that has been investigated as a potential therapeutic agent, exhibiting some of leptin's biological activities. This guide compares the in vivo and in vitro activities of this fragment to its full-length counterpart.

In Vivo Activity: Body Weight and Food Intake

Studies in leptin-deficient ob/ob mice have demonstrated that the leptin (116-130) fragment can significantly reduce body weight and food intake. However, it exhibits lower potency compared to full-length leptin.

CompoundDoseRoute of AdministrationDurationEffect on Body WeightEffect on Food IntakeReference
Full-Length Leptin 2 µ g/day Intraperitoneal Infusion7 daysSignificant reductionSignificant reduction[1][2]
Leptin (116-130) 1 mg/dayIntraperitoneal Injection28 daysSignificant reduction~15% reduction[3]

In Vitro Activity: Signal Transduction

A key signaling event downstream of leptin receptor activation is the phosphorylation of STAT3. While direct comparative dose-response studies are limited, available data indicates that leptin (116-130) can induce STAT3 phosphorylation.

One study demonstrated that 1 nM of leptin (116-130) stimulated the phosphorylation of both STAT3 and Akt in SH-SY5Y cells[4]. For full-length leptin, dose-response studies in various cell lines have established its ability to induce STAT3 phosphorylation, with effects observed at concentrations as low as 50 µg/kg in vivo, leading to STAT3 phosphorylation in the arcuate nucleus[5][6].

A significant point of divergence emerges regarding the receptor interaction. Some studies suggest that the biological effects of leptin (116-130) may not be mediated by the long isoform of the leptin receptor (LepRb)[7]. In vitro bioassays have shown that leptin (116-130) was unable to compete for binding to OB-R or activate its signal transduction[7]. Conversely, other research indicates that the signaling pathways activated by leptin (116-130), including JAK/STAT and PI3K/Akt, mirror those of the full-length molecule, suggesting an interaction with leptin receptors[8]. This discrepancy suggests the possibility of an alternative receptor or a different mode of interaction with LepRb.

Signaling Pathways

The canonical signaling pathway for full-length leptin is well-established. Binding of leptin to the extracellular domain of LepRb induces receptor dimerization, leading to the activation of associated JAK2. JAK2 then phosphorylates key tyrosine residues on the intracellular domain of LepRb, creating docking sites for downstream signaling molecules, including STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate the transcription of target genes.

For leptin (116-130), the precise signaling mechanism remains an area of active investigation, particularly in light of the conflicting receptor binding data.

Full-Length Leptin Signaling Pathway

Full-Length Leptin Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Full-Length Leptin Full-Length Leptin LepRb Leptin Receptor (LepRb) Full-Length Leptin->LepRb Binds JAK2 JAK2 LepRb->JAK2 Activates STAT3 STAT3 LepRb->STAT3 Recruits & Phosphorylates pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation pJAK2->LepRb Phosphorylates pSTAT3 pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates GeneTranscription Gene Transcription (e.g., SOCS3, POMC) Nucleus->GeneTranscription Regulates

Caption: Canonical JAK/STAT signaling pathway activated by full-length leptin.

Putative Signaling Pathway for Leptin (116-130)

Given the conflicting evidence, two potential, non-mutually exclusive pathways are presented for leptin (116-130).

Leptin_116_130_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin_116_130 Leptin (116-130) Receptor Receptor ? Leptin_116_130->Receptor Binds? Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates pSTAT3 pSTAT3 Signaling_Cascade->pSTAT3 pAkt pAkt Signaling_Cascade->pAkt Biological_Effects Biological Effects (e.g., Neuroprotection) pSTAT3->Biological_Effects pAkt->Biological_Effects

References

A Comparative Analysis of Leptin Fragments: Leptin (116-130) vs. Leptin (22-56)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two biologically active fragments of the leptin hormone, Leptin (116-130) and Leptin (22-56). Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to objectively evaluate the performance, mechanisms of action, and therapeutic potential of these two peptide fragments.

Introduction

Leptin, a 16 kDa protein primarily secreted by adipose tissue, is a critical regulator of energy homeostasis, neuroendocrine function, and metabolism.[1][2] Its diverse physiological effects have spurred research into smaller, synthetic fragments that may replicate or isolate specific functions of the full-length hormone, potentially offering therapeutic advantages. Among the most studied are Leptin (116-130), a C-terminal fragment, and Leptin (22-56), an N-terminal fragment. This guide compares their known biological activities, supported by in vivo and in vitro experimental findings.

Comparative Biological Activity

Experimental data reveals distinct functional profiles for Leptin (116-130) and Leptin (22-56). While both have been investigated for their effects on energy balance, their efficacy and mechanisms of action, particularly in the central nervous system, appear to diverge significantly.

In Vivo Effects on Energy Homeostasis

Studies utilizing leptin-deficient ob/ob mice have been pivotal in characterizing the metabolic effects of these fragments. Leptin (116-130) has demonstrated significant efficacy in reducing food intake and body weight.

Table 1: In Vivo Effects of Leptin Fragments on Body Weight in ob/ob Mice

Peptide Fragment Dosage & Administration Duration Initial Body Weight Change (at 7 days) Final Body Weight Change (at 28 days) Reference
Leptin (116-130) 1 mg/day, i.p. 28 days -13.8% -3.4% (lighter than initial) [3][4]

| Vehicle Control | N/A | 28 days | N/A | +14.7% |[3][4] |

As shown, daily intraperitoneal injections of Leptin (116-130) led to a remarkable 13.8% loss of initial body weight within the first week, and mice were 3.4% lighter than their starting weight after 28 days.[3][4] This was accompanied by a 15% reduction in food intake.[3][4] In contrast, while Leptin (22-56) has been reported to reduce food intake after intracerebroventricular (ICV) injection in rats, its systemic effects on weight loss are less pronounced compared to the (116-130) fragment.[5]

Neuroprotective and Cognitive Effects

A key area of divergence is in the neurological actions of the two fragments, particularly in the context of Alzheimer's disease (AD) models.[6][7][8] Leptin (116-130) has been shown to mirror the neuroprotective and cognitive-enhancing properties of the full-length leptin hormone, whereas Leptin (22-56) has not.[6][9]

Table 2: Comparative Neurobiological Effects in Hippocampal Neurons

Feature Leptin (116-130) Leptin (22-56) Reference
Effect on Synaptic Plasticity Facilitates activity-dependent synaptic plasticity. No effect on synaptic plasticity. [6][7]
AMPA Receptor Trafficking Promotes trafficking of GluA1 subunits to the synapse. No effect on GluA1 surface expression. [6][8]
Neuroprotection against Aβ Toxicity Prevents neuronal cell death induced by Amyloid β. No protective effect against Amyloid β-induced cell death. [6][9]

| Cognitive Enhancement | Enhances performance in episodic-like memory tests. | Not reported to have cognitive-enhancing effects. |[6][7] |

These findings strongly suggest that the neuroprotective activities of leptin are localized to the (116-130) domain.[6]

Mechanism of Action and Receptor Interaction

The canonical leptin signaling cascade involves the long-form leptin receptor (Ob-Rb) and the subsequent activation of the JAK-STAT pathway.[10][11] However, experimental evidence indicates that the two fragments may utilize different mechanisms.

cluster_116 Leptin (116-130) Pathway cluster_22 Leptin (22-56) Pathway L116 Leptin (116-130) OBRb_116 Leptin Receptor (Ob-Rb) (Interaction Not Required) L116->OBRb_116 No functional interaction for metabolic effects UnknownR Unknown Receptor or Mechanism L116->UnknownR Binds (?) AMPAR AMPA Receptor Trafficking UnknownR->AMPAR Synaptic Synaptic Plasticity (LTP Enhancement) AMPAR->Synaptic Neuroprotection Neuroprotection Synaptic->Neuroprotection L22 Leptin (22-56) OBRb_22 Leptin Receptor (Ob-Rs) L22->OBRb_22 Binds Adrenal Adrenal Cortex OBRb_22->Adrenal Pancreas Pancreatic B-cell OBRb_22->Pancreas Corticosterone (B1669441) ↓ Corticosterone Production Adrenal->Corticosterone Insulin (B600854) ↓ Insulin Secretion (Cholinergic-stimulated) Pancreas->Insulin

Caption: Proposed signaling pathways for Leptin fragments.

Leptin (116-130): This fragment's in vivo effects on food intake and body weight may not be mediated by the long-form leptin receptor (Ob-Rb).[12] Studies have shown that Leptin (116-130) was unable to activate signal transduction via Ob-Rb in vitro.[12] Furthermore, it reduced body weight gain and blood glucose levels in db/db mice, which lack functional Ob-Rb, supporting an alternative mechanism of action.[12][13] Its neuroprotective effects are linked to the promotion of AMPA receptor trafficking to the synapse.[6][14]

Leptin (22-56): This fragment is understood to act via leptin receptors (Ob-Rs).[15][16] Its biological activities include inhibiting corticosterone production in adrenocortical cells and, under specific conditions, inhibiting cholinergically stimulated insulin secretion from the pancreas.[16][17]

Experimental Protocols

The following are representative methodologies for key experiments cited in this guide.

In Vivo Analysis of Food Intake and Body Weight

This protocol is based on studies performed in leptin-deficient C57BL/6J ob/ob mice.[3][4]

start Acclimatize ob/ob mice grouping Group Allocation (e.g., Vehicle, L116-130) start->grouping treatment Daily Intraperitoneal (i.p.) Injection (1 mg/day) grouping->treatment monitoring Daily Monitoring: - Body Weight - Food Intake - General Health treatment->monitoring duration 28 Days analysis Data Analysis: - Statistical Comparison (e.g., ANOVA) monitoring->analysis end Endpoint analysis->end

Caption: Workflow for a typical in vivo study in ob/ob mice.
  • Animal Model: Female C57BL/6J ob/ob mice are used due to their genetic leptin deficiency, which results in a clear obese phenotype.

  • Acclimatization: Animals are housed under standard conditions (12-h light/dark cycle, controlled temperature) and allowed to acclimate for at least one week before the experiment.

  • Peptide Administration: Synthetic peptide fragments, such as Leptin (116-130), are dissolved in a sterile vehicle (e.g., saline). Mice receive daily intraperitoneal (i.p.) injections at a specified dose (e.g., 1 mg). Control groups receive vehicle-only injections.[3]

  • Data Collection: Body weight and food consumption are measured daily for the duration of the study (e.g., 28 days).[4]

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA, to determine significant differences between treatment and control groups. A p-value of < 0.01 is often considered significant.[3]

In Vitro Receptor Binding and Activation Assay

This protocol describes a method to assess if a leptin fragment can bind to and activate the leptin receptor.[12]

  • Cell Line: A cell line expressing the long-form leptin receptor (Ob-Rb), such as COS7 cells transfected with the human leptin receptor cDNA, is used.[12][18]

  • Competitive Binding Assay:

    • Cells are incubated with a labeled leptin protein (e.g., alkaline phosphatase-leptin fusion protein or ¹²⁵I-leptin).[12][18]

    • Increasing concentrations of the unlabeled test peptide (e.g., Leptin (116-130)) are added to compete for binding to the receptor.

    • The displacement of the labeled leptin is measured to determine the binding affinity of the test peptide. Leptin (116-130) was found to be unable to compete for binding.[12]

  • Signal Transduction Assay:

    • To measure receptor activation, cells expressing Ob-Rb are treated with the test peptide.

    • Downstream signaling events, such as the phosphorylation of STAT3, are measured via Western blot or other immunoassays.

    • Leptin (116-130) was found to be unable to activate signal transduction via Ob-Rb.[12]

Summary and Conclusion

The comparative analysis of Leptin (116-130) and Leptin (22-56) reveals two fragments with distinct and largely non-overlapping biological activities.

cluster_fragments Leptin Fragment Comparison Fragment1 Leptin (116-130) + Reduces Body Weight + Reduces Food Intake + Neuroprotective + Enhances Synaptic Plasticity - No Ob-Rb Activation (Metabolic) Fragment2 Leptin (22-56) + Reduces Food Intake (ICV) - No Neuroprotective Effect - No Synaptic Plasticity Effect + Inhibits Corticosterone + Modulates Insulin Secretion + Acts via Ob-Rs

Caption: Summary of key functional differences.
  • Leptin (116-130) emerges as a potent modulator of energy balance and a promising neuroprotective agent. Its ability to reduce body weight and food intake, potentially through a mechanism independent of the canonical Ob-Rb receptor, makes it a compelling candidate for anti-obesity therapeutics.[3][4][12] Furthermore, its unique ability to enhance synaptic plasticity and protect against amyloid-β toxicity positions it as a potential therapeutic for neurodegenerative diseases like AD.[6][8]

  • Leptin (22-56) demonstrates more targeted endocrine activities. While it can influence food intake, its primary characterized roles involve the modulation of adrenal and pancreatic secretions.[16][17] Critically, it lacks the neuroprotective and cognitive-enhancing effects observed with the (116-130) fragment.[6]

For researchers in drug development, Leptin (116-130) represents a multifunctional peptide with significant therapeutic potential in both metabolic and neurodegenerative disorders. In contrast, Leptin (22-56) may serve as a tool for investigating more specific endocrine pathways regulated by leptin. Future research should focus on elucidating the precise receptor and signaling pathway for Leptin (116-130) to fully harness its therapeutic capabilities.

References

Validating the Neuroprotective Effects of Leptin (116-130): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of the leptin fragment Leptin (116-130) against relevant alternatives, supported by experimental data. The information is intended to assist researchers and professionals in the field of neurodegenerative disease in evaluating the therapeutic potential of this peptide.

Executive Summary

Leptin (116-130) has emerged as a promising neuroprotective agent, mirroring the beneficial effects of the full-length leptin hormone.[1][2][3] This peptide fragment demonstrates significant efficacy in preclinical models of Alzheimer's disease by mitigating amyloid-beta (Aβ)-induced neurotoxicity.[1][2][3] Its mechanism of action involves the activation of key pro-survival signaling pathways, including JAK2/STAT3 and PI3K/Akt.[1][2] In direct comparisons, Leptin (116-130) shows neuroprotective activity, whereas another fragment, Leptin (22-56), does not, highlighting the specificity of the (116-130) region.[1][2][4]

Comparative Efficacy of Leptin (116-130)

The neuroprotective properties of Leptin (116-130) have been benchmarked against full-length leptin and other leptin fragments. The data consistently indicates that Leptin (116-130) recapitulates the neuroprotective effects of the parent hormone.

Quantitative Data Summary
Compound Model System Assay Key Findings Reference
Leptin (116-130) SH-SY5Y cells treated with Aβ₁₋₄₂LDH AssayReduced LDH release, indicating decreased cell death.[1][1]
SH-SY5Y cellsELISAIncreased phosphorylation of STAT3 and Akt.[2][2]
Hippocampal slices treated with Aβ₁₋₄₂Electrophysiology (LTP)Reversed Aβ₁₋₄₂-induced inhibition of Long-Term Potentiation (LTP).[1][2][1][2]
Adult RatsObject-Place-Context RecognitionEnhanced episodic-like memory.[1][2][1][2]
Leptin (Full-Length) SH-SY5Y cells treated with CuCl₂LDH AssayReduced LDH release by 39.5 ± 2.73% at 10 nM.[1][1]
Hippocampal slices treated with Aβ₁₋₄₂Electrophysiology (LTP)Prevented Aβ₁₋₄₂-induced inhibition of LTP.[1][2][1][2]
Leptin (22-56) SH-SY5Y cells treated with Aβ₁₋₄₂Cell Viability AssayNo effect on cell viability in the presence of Aβ₁₋₄₂.[1][1]
Hippocampal slices treated with Aβ₁₋₄₂Electrophysiology (LTP)Did not reverse Aβ₁₋₄₂-induced inhibition of LTP.[1][2][1][2]

Signaling Pathways and Experimental Workflow

The neuroprotective effects of Leptin (116-130) are mediated through the activation of specific intracellular signaling cascades. A typical experimental workflow to validate these effects is also outlined.

Leptin (116-130) Neuroprotective Signaling Pathway

cluster_membrane Cell Membrane Leptin_Receptor Leptin Receptor (LepR) JAK2 JAK2 Leptin_Receptor->JAK2 Activation Leptin_116_130 Leptin (116-130) Leptin_116_130->Leptin_Receptor PI3K PI3K JAK2->PI3K STAT3 STAT3 JAK2->STAT3 Akt Akt PI3K->Akt Phosphorylation Neuroprotection Neuroprotection (Anti-apoptosis, Cell Survival) Akt->Neuroprotection STAT3->Neuroprotection Phosphorylation & Nuclear Translocation

Caption: Signaling cascade initiated by Leptin (116-130) leading to neuroprotection.

Experimental Workflow for Validating Neuroprotection

Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Neurotoxin Induce Neurotoxicity (e.g., Aβ₁₋₄₂) Cell_Culture->Neurotoxin Treatment Treatment Groups: 1. Vehicle 2. Leptin (116-130) 3. Negative Control (e.g., Leptin 22-56) Neurotoxin->Treatment Incubation Incubation Treatment->Incubation Assessment Assessment of Neuroprotection Incubation->Assessment LDH_Assay LDH Assay (Cell Death) Assessment->LDH_Assay Western_Blot Western Blot/ELISA (p-STAT3, p-Akt) Assessment->Western_Blot LTP Electrophysiology (Synaptic Plasticity) Assessment->LTP

Caption: A typical experimental workflow for assessing the neuroprotective effects of Leptin (116-130).

Detailed Experimental Protocols

Neuroprotection Assay in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and F12 medium supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Neurotoxicity: Cells are plated in 96-well plates. After 24 hours, the culture medium is replaced with a serum-free medium containing 10 µM of amyloid-beta (Aβ₁₋₄₂).

  • Treatment: Concurrently with Aβ₁₋₄₂ administration, cells are treated with varying concentrations of Leptin (116-130) (e.g., 0.1-10 nM) or vehicle control.

  • Assessment of Cell Viability (LDH Assay): After 24 hours of incubation, cell viability is assessed by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium using a commercially available LDH cytotoxicity assay kit. The percentage of LDH release is calculated relative to control cells lysed to induce maximal LDH release.

Western Blotting for Signaling Pathway Activation
  • Protein Extraction: SH-SY5Y cells are treated with 1 nM Leptin (116-130) for 3 hours. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated Akt (p-Akt), and total Akt. After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of phosphorylated protein to total protein is quantified.

Electrophysiological Recordings in Hippocampal Slices
  • Slice Preparation: Adult male rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal hippocampal slices (400 µm thick) are prepared using a vibratome and allowed to recover for at least 1 hour.

  • Electrophysiological Recordings: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

  • Induction of Synaptic Deficits: A stable baseline of fEPSPs is recorded for 20 minutes, after which Aβ₁₋₄₂ (e.g., 200 nM) is applied to inhibit long-term potentiation (LTP).

  • Treatment and LTP Induction: Leptin (116-130) (e.g., 25 nM) is co-applied with Aβ₁₋₄₂. After 20 minutes, high-frequency stimulation (HFS) is delivered to induce LTP. fEPSPs are recorded for at least 60 minutes post-HFS to measure changes in synaptic strength.

Conclusion

The available preclinical data strongly support the neuroprotective effects of Leptin (116-130). It effectively counteracts Aβ-induced neuronal damage and synaptic dysfunction through the activation of the JAK2/STAT3 and PI3K/Akt signaling pathways.[1][2] These findings position Leptin (116-130) as a compelling candidate for further investigation in the development of novel therapeutics for neurodegenerative diseases like Alzheimer's. Further studies are warranted to explore its in vivo efficacy in animal models of Alzheimer's disease and to assess its pharmacokinetic and safety profiles.

References

Navigating Specificity: A Guide to Antibody Cross-Reactivity for Leptin (116-130)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of protein targets is paramount. This guide provides a comparative analysis of antibodies targeting the biologically active 116-130 fragment of Leptin, with a focus on understanding and mitigating cross-reactivity to ensure data accuracy and reliability.

Leptin, a 16 kDa adipocyte-secreted hormone, is a critical regulator of energy homeostasis, appetite, and metabolism. The peptide fragment spanning amino acids 116-130 has been identified as a key bioactive domain, capable of mimicking some of the effects of the full-length protein, including reduction of food intake and body weight.[1][2] Consequently, antibodies targeting this specific region are valuable tools for studying the nuanced functions of Leptin. However, the potential for these antibodies to cross-react with Leptin from other species or with other structurally similar proteins is a significant concern that can compromise experimental results.

Antibody Alternatives: Full-Length vs. Fragment-Specific

When selecting an antibody for Leptin detection, researchers have the primary choice between those targeting the entire protein and those specific to fragments like 116-130.

  • Full-Length Leptin Antibodies: These are widely available in both monoclonal and polyclonal formats and can be used across various applications, including Western Blot, ELISA, immunohistochemistry, and flow cytometry.[3][4] They are suitable for detecting the total Leptin protein but may not be ideal for studies focused on the specific activity of the 116-130 domain.

  • Leptin (116-130) Fragment-Specific Antibodies: These antibodies are designed to recognize the 15-amino acid sequence of the 116-130 region. They are particularly useful for functional studies aiming to isolate the effects of this specific bioactive domain.[5][6]

The choice between monoclonal and polyclonal antibodies also carries implications for specificity. Monoclonal antibodies recognize a single epitope, offering high consistency and generally lower cross-reactivity. Polyclonal antibodies, a heterogeneous mix that recognizes multiple epitopes, can provide signal amplification but may have a higher propensity for non-specific binding.

Understanding Cross-Reactivity Through Sequence Homology

The cross-reactivity of an antibody is fundamentally determined by the degree of sequence homology of the target epitope between different species or among different proteins. While the overall sequence identity for full-length Leptin is greater than 65% among many mammals, variations in specific regions, such as the 116-130 peptide, can lead to significant differences in antibody binding.[7]

An analysis of the Leptin (116-130) amino acid sequence across human, mouse, and rat reveals key differences that explain observed antibody cross-reactivity patterns.

SpeciesAmino Acid Sequence (116-130)
Mouse S-C-S-L-P-Q-T-S -G-L-Q-K-P-E-S
Rat S-C-S-L-P-Q-T-R -G-L-Q-K-P-E-S
Human S-C-S-L-P-Q-T-R-G-L-D-F-I-P-G-L-H-P

Sequence alignment highlights the single amino acid difference between mouse and rat at position 124 (Serine to Arginine) and the significant divergence of the human sequence.

This sequence data directly correlates with performance data from commercially available ELISA kits. For instance, an ELISA kit developed with antibodies against rat Leptin (116-130) amide shows 100% cross-reactivity with the mouse peptide but 0% with the human equivalent. This is attributable to the minimal difference between the mouse and rat sequences compared to the substantial dissimilarity with the human sequence.

Quantitative Cross-Reactivity Data

The following table summarizes the cross-reactivity performance of a commercially available antibody against Leptin (116-130).

Target PeptideCross-Reactivity (%)Rationale
Leptin (116-130) amide (rat) 100Immunogen
Leptin (116-130) amide (mouse) 100High sequence homology (1 amino acid difference)
Leptin (116-130) amide (human) 0Low sequence homology

Visualizing the Leptin Signaling Pathway

To provide context for the functional significance of Leptin and its fragments, the diagram below illustrates the primary signaling cascades activated upon Leptin binding to its receptor (LepR). The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a major route for mediating Leptin's effects on gene expression.[7]

Leptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LepR Leptin Receptor (LepR) JAK2 JAK2 LepR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation MAPK MAPK JAK2->MAPK Activation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization SOCS3 SOCS3 SOCS3->JAK2 Inhibition Gene Gene Expression (e.g., SOCS3, POMC) pSTAT3_dimer->Gene Transcription Regulation Gene->SOCS3 Expression Leptin Leptin Leptin->LepR Binding

Caption: Leptin signaling through the JAK/STAT pathway.

Experimental Protocols for Assessing Cross-Reactivity

Verifying the specificity of an antibody in-house is a critical step. The following are generalized protocols for two common immunoassays used to determine cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is an effective method to quantify cross-reactivity.

  • Coating: Coat a 96-well plate with a known concentration of the target peptide (e.g., rat Leptin 116-130) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competition: In separate tubes, pre-incubate the anti-Leptin (116-130) antibody with increasing concentrations of the target peptide and potential cross-reactants (e.g., human Leptin 116-130, full-length Leptin).

  • Incubation: Add the antibody-peptide mixtures to the coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add the appropriate substrate and measure the signal using a plate reader. The degree of signal reduction in the presence of a cross-reactant is proportional to its binding affinity.

Western Blotting

Western blotting can provide a qualitative assessment of cross-reactivity against a panel of proteins.

  • Sample Preparation: Prepare lysates from cells or tissues expressing the target protein and potential cross-reactive proteins.

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Leptin (116-130) antibody overnight at 4°C.

  • Washing: Wash the membrane three times with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The presence of bands at unexpected molecular weights may indicate cross-reactivity.

Experimental Workflow for Cross-Reactivity Validation

The logical flow for validating an antibody's specificity is depicted below.

Antibody_Validation_Workflow start Start: Select Antibody seq_analysis Sequence Alignment Analysis (Target vs. Potential Cross-Reactants) start->seq_analysis elisa Quantitative Analysis: Competitive ELISA seq_analysis->elisa wb Qualitative Analysis: Western Blot seq_analysis->wb data_analysis Data Analysis and Cross-Reactivity Determination elisa->data_analysis wb->data_analysis decision Antibody Suitable for Experiment? data_analysis->decision proceed Proceed with Experiment decision->proceed Yes reselect Reselect or Validate Alternative Antibody decision->reselect No

Caption: Workflow for validating antibody cross-reactivity.

Conclusion

The specificity of antibodies directed against the Leptin (116-130) fragment is highly dependent on the species being investigated. Due to significant sequence divergence, antibodies raised against the rodent peptide are unlikely to recognize the human equivalent. Researchers must carefully consider the amino acid sequence of their target and consult manufacturer-provided cross-reactivity data. For critical applications, in-house validation using methods like competitive ELISA and Western blotting is strongly recommended to ensure the accuracy and reproducibility of experimental findings.

References

Head-to-Head Comparison: Leptin (116-130) vs. Rivastigmine in Cognitive Function

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the preclinical peptide fragment Leptin (116-130) and the clinically approved acetylcholinesterase inhibitor, rivastigmine (B141). It is important to note that no direct head-to-head preclinical or clinical studies comparing these two compounds have been published. This document, therefore, presents a parallel examination of their mechanisms of action, and available experimental data to inform future research and drug development in the field of cognitive enhancement and neurodegenerative diseases.

Executive Summary
FeatureLeptin (116-130)Rivastigmine
Drug Class Bioactive peptide fragment of leptinAcetylcholinesterase and Butyrylcholinesterase Inhibitor
Primary Mechanism Modulates synaptic plasticity, enhances AMPA receptor trafficking, and provides neuroprotection against amyloid-β toxicity.[1][2][3][4]Increases acetylcholine (B1216132) levels in the synaptic cleft by reversibly inhibiting its breakdown by acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5][6][7][8]
Stage of Development PreclinicalClinically approved and marketed
Key Preclinical Findings Enhances long-term potentiation (LTP), improves performance in episodic-like memory tasks in rodents, and shows neuroprotective effects against amyloid-β toxicity.[1][2][4]Improves performance in memory tasks (e.g., Morris water maze) in rodent models of cognitive impairment.
Key Clinical Findings Not yet studied in humans.Demonstrates modest but statistically significant improvements in cognitive function (as measured by ADAS-Cog, MMSE) and activities of daily living in patients with mild to moderate Alzheimer's disease.[9][10][11][12]

Quantitative Data Presentation

The following tables summarize the available quantitative data for Leptin (116-130) and rivastigmine from preclinical and clinical studies, respectively.

Table 1: Preclinical Efficacy of Leptin (116-130) in Rodent Models
ParameterModel/AssayTreatmentOutcomeReference
Synaptic Plasticity (LTP) Rat hippocampal slices25 nM Leptin (116-130)Significantly enhanced long-term potentiation (LTP) compared to control.[2]
Episodic-like Memory Object-Place-Context (OPC) Recognition Task in ratsIntracerebroventricular injectionIncreased time spent exploring the object in the novel location, indicating improved memory.[2]
Neuroprotection Primary hippocampal neuronal cultures25 nM Leptin (116-130)Prevented amyloid-β-induced reduction of surface GluA1 AMPA receptor subunits.[2]
Table 2: Clinical Efficacy of Rivastigmine in Alzheimer's Disease
ParameterClinical Trial DesignTreatmentOutcomeReference
Cognitive Function (ADAS-Cog) Randomized, placebo-controlled trials (26 weeks)6-12 mg/day oral rivastigmineStatistically significant improvement with a weighted mean difference of -1.99 compared to placebo.[11][11]
Cognitive Function (MMSE) 18-month observational studyRivastigmine transdermal patch (10 cm²)Maintained stable MMSE scores (21.07 at baseline to 21.2 at 18 months), while the oral capsule group showed a decline.[13][13]
Activities of Daily Living (ADL) Cochrane review of 13 trials6-12 mg/day oral or 9.5 mg/day patchSmall but significant improvement (Standardized Mean Difference of 0.20) compared to placebo.[10][10]
Global Assessment Cochrane review of 13 trials6-12 mg/day oral or 9.5 mg/day patchPatients on rivastigmine were more likely to show overall improvement (Odds Ratio of 1.47) compared to placebo.[10][10]

Mechanisms of Action and Signaling Pathways

Leptin (116-130): Modulation of Synaptic Plasticity

Leptin (116-130) is a bioactive fragment of the hormone leptin that has been shown to mirror the cognitive-enhancing and neuroprotective effects of the full-length hormone.[1][4] Its mechanism is centered on the modulation of synaptic plasticity in the hippocampus, a brain region critical for learning and memory. Key aspects of its proposed mechanism include:

  • Promotion of AMPA Receptor Trafficking: Leptin (116-130) facilitates the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the synapse.[1][3] This is a crucial step in strengthening synaptic connections and is fundamental to the molecular processes of learning and memory.

  • Enhancement of Long-Term Potentiation (LTP): By promoting AMPA receptor insertion, Leptin (116-130) enhances the magnitude of LTP, a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[2]

  • Neuroprotection against Amyloid-β: In preclinical models of Alzheimer's disease, Leptin (116-130) has been shown to prevent the synaptic disruption and neuronal cell death induced by amyloid-β peptides.[1][4]

The signaling pathways activated by leptin and its fragments, such as Leptin (116-130), are complex and involve several key intracellular cascades. While the precise pathway for the fragment is still under investigation, it is believed to involve pathways similar to the full-length leptin hormone, including the JAK-STAT and PI3K-Akt pathways, which are crucial for neuronal survival and plasticity.[14][15][16]

Leptin_Signaling cluster_membrane Cell Membrane Leptin_R Leptin Receptor (OB-Rb) JAK2 JAK2 Leptin_R->JAK2 Activates Leptin Leptin (116-130) Leptin->Leptin_R Binds STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt AMPAR_T AMPA Receptor Trafficking pAkt->AMPAR_T Neuroprotection Neuroprotection pAkt->Neuroprotection LTP Synaptic Plasticity (LTP) AMPAR_T->LTP Nucleus->Neuroprotection Gene Transcription

Caption: Proposed signaling pathway for Leptin (116-130).
Rivastigmine: Cholinergic Enhancement

Rivastigmine is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5][6][7] In neurodegenerative diseases like Alzheimer's, there is a decline in cholinergic neurotransmission which contributes to cognitive deficits.[5] Rivastigmine's mechanism of action is to counteract this by:

  • Inhibiting Acetylcholine Breakdown: By binding to and temporarily inactivating AChE and BuChE, rivastigmine prevents the hydrolysis of the neurotransmitter acetylcholine.[5][7]

  • Increasing Acetylcholine Levels: This inhibition leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic function and improving communication between neurons.[5][7]

This enhanced cholinergic signaling is thought to underlie the symptomatic improvements in memory and cognition observed in patients treated with rivastigmine.[17]

Rivastigmine_Mechanism cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE AChE / BuChE ACh->AChE Hydrolyzed by Postsynaptic_R Postsynaptic Receptor ACh->Postsynaptic_R Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Cholinergic_Signal Enhanced Cholinergic Signaling Postsynaptic_R->Cholinergic_Signal Leads to Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->ACh Releases

Caption: Mechanism of action for rivastigmine.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Leptin (116-130) Experimental Protocols

1. In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices [2]

  • Objective: To assess the effect of Leptin (116-130) on synaptic plasticity.

  • Method:

    • Slice Preparation: Transverse hippocampal slices (400 µm) are prepared from adult male Sprague-Dawley rats.

    • Recovery: Slices are allowed to recover for at least 1 hour in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

    • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

    • Baseline: A stable baseline of fEPSPs is recorded for 20 minutes.

    • Drug Application: Leptin (116-130) (25 nM) is bath-applied for 20 minutes.

    • LTP Induction: High-frequency stimulation (HFS) is delivered to induce LTP.

    • Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure changes in synaptic strength. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope.

2. Behavioral Assay: Object-Place-Context (OPC) Recognition Task [2]

  • Objective: To evaluate the effect of Leptin (116-130) on episodic-like memory in rats.

  • Method:

    • Habituation: Rats are habituated to the testing arena for 10 minutes for 3 consecutive days.

    • Sample Phase: On day 4, rats are placed in the arena with two identical objects in a specific context (e.g., visual cues, flooring) and allowed to explore for 5 minutes.

    • Drug Administration: Immediately after the sample phase, rats receive an intracerebroventricular (ICV) injection of Leptin (116-130) or vehicle.

    • Test Phase: 24 hours later, rats are returned to the arena where one of the objects has been moved to a novel location.

    • Data Analysis: The time spent exploring the object in the novel location versus the familiar location is measured. Increased exploration of the moved object indicates successful memory of the original object-place-context association.

OPC_Workflow cluster_protocol Object-Place-Context Recognition Protocol Habituation Day 1-3: Habituation (10 min/day) Sample Day 4: Sample Phase (5 min exploration) Habituation->Sample DrugAdmin Day 4: ICV Injection (Leptin (116-130) or Vehicle) Sample->DrugAdmin Test Day 5: Test Phase (One object moved) DrugAdmin->Test 24h delay Analysis Data Analysis (Exploration time) Test->Analysis

Caption: Workflow for the Object-Place-Context (OPC) recognition task.
Rivastigmine Experimental Protocols

1. Clinical Trial Protocol for Mild to Moderate Alzheimer's Disease [2]

  • Objective: To evaluate the efficacy and safety of rivastigmine in patients with mild to moderate Alzheimer's disease.

  • Method:

    • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

    • Participants: Patients aged 50 and over with a diagnosis of probable mild to moderate Alzheimer's disease, typically with a Mini-Mental State Examination (MMSE) score between 10 and 26.

    • Intervention: Patients are randomly assigned to receive either rivastigmine or a matching placebo.

    • Dose Titration: Rivastigmine is initiated at a low dose (e.g., 1.5 mg twice daily) and titrated up to the target maintenance dose (e.g., 6-12 mg/day orally or a 9.5 mg/24h transdermal patch) over several weeks to improve tolerability.

    • Outcome Measures:

      • Primary Efficacy Endpoints:

        • Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): A standardized test to assess cognitive functions such as memory, language, and praxis.

        • Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-Plus): A global assessment of the patient's overall change.

      • Secondary Efficacy Endpoints:

        • Progressive Deterioration Scale (PDS): Assesses the patient's ability to perform activities of daily living.

        • Mini-Mental State Examination (MMSE): A brief screening tool for cognitive impairment.

    • Duration: Typically 24-26 weeks, with assessments performed at baseline and at regular intervals throughout the study.

References

A Comparative Guide to the In Vitro Effects of Human Recombinant Leptin and Leptin (116-130) Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro biological activities of full-length human recombinant leptin and the synthetic leptin fragment, Leptin (116-130) amide. The information presented is collated from peer-reviewed scientific literature to assist researchers in selecting the appropriate molecule for their studies.

Introduction

Leptin, a 16 kDa adipokine, is a key regulator of energy homeostasis, neuroendocrine function, and metabolism. Its effects are primarily mediated through the long form of the leptin receptor (OB-Rb), which activates several intracellular signaling cascades. Human recombinant leptin is the full-length, biologically active form of the hormone. Leptin (116-130) amide is a synthetic peptide fragment of the C-terminus of the leptin molecule. While it mimics some of the effects of native leptin, compelling evidence suggests it may also possess distinct biological activities and mechanisms of action, potentially independent of the canonical OB-Rb.

Comparative Overview of In Vitro Effects

The following sections detail the comparative in vitro effects of human recombinant leptin and Leptin (116-130) amide on key biological processes, including hormonal secretion, cellular signaling, and cell fate.

Hormonal Secretion

A primary area of divergence in the in vitro activities of human recombinant leptin and Leptin (116-130) amide is their impact on pituitary and testicular hormone secretion.

HormoneHuman Recombinant LeptinLeptin (116-130) amideKey Findings
Testosterone (B1683101) Significant inhibition of basal and hCG-stimulated secretion in adult rat testis.[1][2]Dose-dependent inhibition of basal and hCG-stimulated secretion in adult rat testis.[1][2]Both molecules exhibit a direct inhibitory effect on testicular steroidogenesis.
Luteinizing Hormone (LH) Ineffective in modulating basal release from incubated male rat hemi-pituitaries.[1][2]Significant inhibition of basal release from incubated male rat hemi-pituitaries at all tested doses.[1][2]Leptin (116-130) amide, unlike full-length leptin, directly inhibits pituitary LH secretion in this in vitro model.
Follicle-Stimulating Hormone (FSH) Ineffective in modulating basal release from incubated male rat hemi-pituitaries.[1][2]Significant inhibition of basal release from incubated male rat hemi-pituitaries at all tested doses.[1][2]Similar to its effect on LH, the leptin fragment directly inhibits FSH secretion at the pituitary level.
Prolactin (PRL) No change in basal secretion from incubated male rat hemi-pituitaries.[1][2]No change in basal secretion from incubated male rat hemi-pituitaries.[1][2]Neither molecule appears to directly regulate basal prolactin secretion in this experimental context.
Growth Hormone (GH) No change in basal secretion from incubated male rat hemi-pituitaries.[1][2]No change in basal secretion from incubated male rat hemi-pituitaries.[1][2]Both molecules do not show a direct effect on basal growth hormone secretion from the pituitary in vitro.
Signaling Pathways

Both human recombinant leptin and Leptin (116-130) amide have been shown to activate canonical leptin signaling pathways. However, a critical distinction lies in the potential for Leptin (116-130) amide to signal independently of the long-form leptin receptor (OB-Rb).

Signaling PathwayHuman Recombinant LeptinLeptin (116-130) amideKey Findings
JAK2/STAT3 Well-established activator.[3][4][5]Induces phosphorylation of STAT3.[4]Both molecules can activate this core signaling pathway associated with leptin function.
MAPK/ERK Activates the MAPK/ERK pathway.[5][6][7]Induces phosphorylation of ERK1/2.[4]Both molecules converge on the activation of the MAPK/ERK signaling cascade.
PI3K/AKT Activates the PI3K/AKT pathway.[5][8]Induces phosphorylation of PI3K p85.[4]Both molecules are capable of activating the PI3K/AKT pathway.
Receptor Interaction Binds to and signals through the long form of the leptin receptor (OB-Rb).[9]Evidence suggests a mechanism of action that may not require interaction with OB-Rb.[9][10][11][12] It was unable to activate signal transduction by OB-Rb in vitro.[10][11]This is a significant point of differentiation, suggesting that Leptin (116-130) amide may interact with other receptor isoforms or have a distinct mode of action.

Signaling Pathway of Human Recombinant Leptin

Leptin Human Recombinant Leptin OBRb OB-Rb Leptin->OBRb JAK2 JAK2 OBRb->JAK2 STAT3 STAT3 JAK2->STAT3 PI3K PI3K JAK2->PI3K MAPK MAPK/ERK JAK2->MAPK Nucleus Nucleus STAT3->Nucleus AKT AKT PI3K->AKT AKT->Nucleus MAPK->Nucleus Response Gene Transcription (Metabolism, Proliferation, Survival) Nucleus->Response

Canonical signaling of human recombinant leptin via the OB-Rb receptor.

Proposed Signaling of Leptin (116-130) amide

Leptin_fragment Leptin (116-130) amide Receptor Receptor (?) (Potentially OB-Rb independent) Leptin_fragment->Receptor JAK2 JAK2 Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 PI3K PI3K JAK2->PI3K MAPK MAPK/ERK JAK2->MAPK Nucleus Nucleus STAT3->Nucleus AKT AKT PI3K->AKT AKT->Nucleus MAPK->Nucleus Response Gene Transcription (Hormone Secretion, Cell Fate) Nucleus->Response

Proposed signaling of Leptin (116-130) amide, highlighting potential OB-Rb independence.

Cell Proliferation and Apoptosis

The effects of human recombinant leptin on cell proliferation and apoptosis can be cell-type specific. In some cancer cell lines, it promotes proliferation and inhibits apoptosis, while in others, it can induce apoptosis. Data for Leptin (116-130) amide is less direct, with studies on the smaller, related peptide OB3 (a fragment of Leptin 116-130 amide) suggesting anti-proliferative and pro-apoptotic effects in cancer cells.

Cellular ProcessHuman Recombinant LeptinLeptin (116-130) amideKey Findings
Cell Proliferation Can promote proliferation in some cancer cell lines.The related peptide OB3 has been shown to have anti-proliferative effects in hepatocellular carcinoma cells.The effects on cell proliferation appear to be context-dependent and may differ between the two molecules.
Apoptosis Can have anti-apoptotic effects in placental cells[13] but has also been shown to induce apoptosis in human gastric cancer cells.[14]The related peptide OB3 has been shown to activate pro-apoptotic genes in hepatocellular carcinoma cells.The opposing effects reported for recombinant leptin and the pro-apoptotic indications for a related fragment suggest a complex and potentially differential regulation of apoptosis.

Experimental Protocols

The following are generalized protocols for the key in vitro assays cited in this guide. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Testosterone Secretion Assay

Objective: To measure the effect of test compounds on testosterone secretion from isolated testicular tissue.

Workflow:

step1 1. Testis Isolation (e.g., from adult rats) step2 2. Tissue Preparation (e.g., decapsulation and quartering) step1->step2 step3 3. Incubation (with test compounds: Leptin or Leptin fragment) step2->step3 step4 4. Supernatant Collection step3->step4 step5 5. Testosterone Measurement (e.g., RIA/ELISA) step4->step5

Workflow for in vitro testosterone secretion assay.

Methodology:

  • Tissue Collection: Testes are collected from adult male rats and decapsulated.

  • Tissue Preparation: The testicular parenchyma is quartered and placed in incubation wells containing appropriate culture medium (e.g., Medium 199) supplemented with antibiotics.

  • Incubation: Tissues are pre-incubated, and then the medium is replaced with fresh medium containing various concentrations of human recombinant leptin, Leptin (116-130) amide, or vehicle control. For stimulated secretion, a gonadotropin like human chorionic gonadotropin (hCG) is added. Incubation is typically carried out for 2-4 hours at 34°C in a humidified atmosphere of 95% O2 and 5% CO2.

  • Sample Collection: At the end of the incubation period, the culture medium is collected.

  • Hormone Quantification: The concentration of testosterone in the collected medium is determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

In Vitro Pituitary Hormone Secretion Assay

Objective: To assess the direct effects of test compounds on the secretion of pituitary hormones.

Methodology:

  • Tissue Collection: Anterior pituitaries are collected from adult male rats.

  • Tissue Preparation: The pituitaries are divided into halves (hemi-pituitaries) and placed in incubation wells with a suitable culture medium.

  • Incubation: The hemi-pituitaries are washed and then incubated with fresh medium containing different concentrations of human recombinant leptin, Leptin (116-130) amide, or vehicle control. The incubation is typically performed for 2-3 hours at 37°C in a gassed (95% O2, 5% CO2), shaking water bath.

  • Sample Collection: The incubation medium is collected after the incubation period.

  • Hormone Quantification: The concentrations of LH, FSH, PRL, and GH in the medium are measured using specific RIAs or ELISAs.

Conclusion

The available in vitro data reveal both similarities and crucial differences between the actions of human recombinant leptin and Leptin (116-130) amide. While both molecules can inhibit testosterone secretion and activate similar downstream signaling pathways, their effects on pituitary gonadotropin secretion are opposing. Furthermore, the compelling evidence that Leptin (116-130) amide may act through a mechanism independent of the OB-Rb receptor warrants further investigation and presents exciting opportunities for the development of novel therapeutics with potentially distinct pharmacological profiles from full-length leptin. Researchers should carefully consider these differences when designing experiments to probe the complex biology of leptin and its related peptides.

References

Leptin (116-130) Amide: A Potent Fragment with Lower Biopotency Than Intact Leptin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-function relationship of key metabolic hormones is paramount. This guide provides a comprehensive comparison of the biopotency of the synthetic leptin fragment, Leptin (116-130) amide, and the intact native leptin protein. Experimental data reveals that while Leptin (116-130) amide exhibits biological activity, its overall biopotency is lower than the full-length protein.

The adipocyte-derived hormone leptin plays a crucial role in regulating energy homeostasis, primarily through its actions on the central nervous system. Efforts to develop leptin-based therapeutics have led to the investigation of smaller, synthetic fragments that may offer advantages in terms of production and delivery. One such fragment, Leptin (116-130) amide, has demonstrated effects on food intake and body weight; however, a direct comparison with the intact protein highlights significant differences in their biological potency.

In Vivo Efficacy: A Quantitative Comparison

Studies in leptin-deficient ob/ob mice provide a clear quantitative comparison of the in vivo efficacy of Leptin (116-130) amide and recombinant leptin. While both molecules induce weight loss and reduce food intake, the required dosage and the magnitude of the effect differ substantially.

ParameterLeptin (116-130) AmideIntact Recombinant LeptinReference
Dosage 1 mg/day~300 µ g/day
Duration 28 days33 days
Body Weight Change -3.43%~ -40%
Food Intake Reduction ~15%Stabilized at 40% of control

Table 1: Comparison of In Vivo Effects of Leptin (116-130) Amide and Intact Recombinant Leptin in ob/ob Mice. This table summarizes the key findings from a study comparing the effects of daily intraperitoneal injections of Leptin (116-130) amide and recombinant leptin on body weight and food intake in female C57BL/6J ob/ob mice.

Receptor Binding and Signaling: A Divergence in Mechanism

A key factor contributing to the lower biopotency of Leptin (116-130) amide is its apparent difference in interaction with the long form of the leptin receptor (OB-Rb), the primary signaling isoform in the hypothalamus. In vitro assays have shown that Leptin (116-130) amide does not effectively compete with leptin for binding to the OB-Rb and fails to activate its downstream signaling pathways.[1] This suggests that the biological effects of the peptide fragment may be mediated through a different, yet to be fully characterized, mechanism or receptor.

In contrast, intact leptin binds to the OB-Rb with high affinity, initiating a cascade of intracellular signaling events that are crucial for its metabolic effects.

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin OBRb Leptin Receptor (OB-Rb) Leptin->OBRb JAK2 JAK2 OBRb->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation MAPK MAPK (ERK1/2) JAK2->MAPK PI3K PI3K JAK2->PI3K pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization & Translocation pMAPK pMAPK MAPK->pMAPK Metabolic_Effects Metabolic Effects (↓ Food Intake, ↑ Energy Expenditure) pMAPK->Metabolic_Effects pPI3K pPI3K PI3K->pPI3K pPI3K->Metabolic_Effects Gene Target Gene Expression pSTAT3_dimer->Gene Gene->Metabolic_Effects

Caption: Experimental Workflow. This diagram outlines the key experimental steps for comparing the biopotency of intact leptin and Leptin (116-130) amide.

References

Unveiling the Influence of Leptin (116-130) on Testosterone Secretion: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of leptin and its fragments on testosterone (B1683101) production is critical. This guide provides a comprehensive comparison of Leptin (116-130) and its alternatives, supported by experimental data, to elucidate its potential as a modulator of testicular steroidogenesis.

This document delves into the inhibitory effects of the leptin fragment (116-130) on testosterone secretion, drawing direct comparisons with full-length recombinant leptin. Furthermore, it introduces a contrasting leptin fragment, Leptin (116-122), which has demonstrated a stimulatory effect on testosterone synthesis. Detailed experimental protocols, quantitative data summaries, and visualizations of the implicated signaling pathways are presented to offer a clear and objective overview for scientific evaluation.

Comparative Efficacy on Testosterone Secretion

Experimental evidence from in vitro studies using adult rat testicular tissue demonstrates that the synthetic peptide Leptin (116-130) amide exerts a direct inhibitory effect on testosterone secretion. This action is observed on both basal and human chorionic gonadotropin (hCG)-stimulated testosterone release. The inhibitory effect of Leptin (116-130) amide is dose-dependent, with significant reductions in testosterone levels observed at concentrations of 10⁻⁷ M and higher.[1][2]

In direct comparison, human recombinant leptin also significantly inhibits both basal and hCG-stimulated testosterone secretion in the same experimental model.[1][2] While both the full-length protein and the 116-130 fragment are inhibitory, the effective concentration ranges differ, suggesting potential variations in receptor affinity or signaling efficacy.

In contrast to the inhibitory actions of Leptin (116-130), another fragment, Leptin (116-122), has been shown to stimulate testicular steroidogenesis. Studies indicate that this smaller fragment can increase basal testosterone levels and enhance the steroidogenic effect of hCG. This highlights the complexity of leptin's role in testicular function, where different domains of the protein may elicit opposing physiological responses.

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro studies on the effects of Leptin (116-130) amide and recombinant leptin on testosterone secretion from adult rat testicular tissue.

TreatmentConcentration (M)Basal Testosterone Secretion (ng/mL/g tissue)hCG-Stimulated Testosterone Secretion (ng/mL/g tissue)
Control -Data not available in abstractData not available in abstract
Leptin (116-130) amide 10⁻⁹No significant effectNo significant effect
10⁻⁸No significant effectNo significant effect
10⁻⁷Significant inhibitionSignificant inhibition
10⁻⁶Significant inhibitionSignificant inhibition
10⁻⁵Significant inhibitionSignificant inhibition
Recombinant Leptin 10⁻⁹Significant inhibitionSignificant inhibition
10⁻⁸Significant inhibitionSignificant inhibition
10⁻⁷Significant inhibitionSignificant inhibition

Note: Specific quantitative values for testosterone concentration were not available in the provided search results. The table reflects the reported significant inhibitory effects at the specified molar concentrations.

Experimental Protocols

The following methodologies are based on the key experiments investigating the in vitro effects of leptin and its fragments on testosterone secretion.

In Vitro Testicular Tissue Incubation

Objective: To assess the direct effects of test compounds on testosterone secretion from testicular tissue.

Protocol:

  • Tissue Preparation: Testes from adult male Wistar rats are excised, decapsulated, and sliced into explants of approximately 30-35 mg.

  • Incubation: Testicular explants are individually incubated in tubes containing 1 mL of Krebs-Ringer bicarbonate buffer supplemented with glucose and gelatin.

  • Treatment: Tissues are exposed to varying concentrations of Leptin (116-130) amide (10⁻⁹ to 10⁻⁵ M) or human recombinant leptin (10⁻⁹ to 10⁻⁷ M). For stimulated conditions, human chorionic gonadotropin (hCG) is added to the incubation medium at a concentration of 10 IU/mL. Control groups are incubated in medium alone.

  • Incubation Conditions: The incubations are carried out for 3 hours at 34°C in a shaking water bath under an atmosphere of 95% O₂ and 5% CO₂.

  • Sample Collection: Following incubation, the medium is collected and stored at -20°C for subsequent testosterone measurement.

Testosterone Radioimmunoassay (RIA)

Objective: To quantify the concentration of testosterone in the incubation medium.

Protocol:

  • Sample Preparation: Aliquots of the collected incubation medium are used for the assay.

  • Assay Principle: The assay is a competitive binding immunoassay. A known quantity of radiolabeled testosterone competes with the unlabeled testosterone in the sample for a limited number of binding sites on a specific testosterone antibody.

  • Procedure: The samples are incubated with the testosterone antibody and the radiolabeled testosterone tracer.

  • Separation: After incubation, the antibody-bound testosterone is separated from the free testosterone.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a gamma counter. The concentration of testosterone in the sample is inversely proportional to the measured radioactivity and is determined by comparison with a standard curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathway of leptin's action on Leydig cells and the general experimental workflow.

Leptin_Signaling_Pathway cluster_cell Leydig Cell Leptin Leptin Leptin_Receptor Leptin Receptor (Ob-R) Leptin->Leptin_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., JAK-STAT, MAPK) Leptin_Receptor->Signaling_Cascade StAR_P450scc ↓ StAR, P450scc Expression/Activity Signaling_Cascade->StAR_P450scc Testosterone_Synthesis Testosterone Synthesis StAR_P450scc->Testosterone_Synthesis Testosterone_Secretion ↓ Testosterone Secretion Testosterone_Synthesis->Testosterone_Secretion

Caption: Leptin's inhibitory effect on testosterone secretion in Leydig cells.

Experimental_Workflow Animal_Model Adult Male Rat Tissue_Harvest Testicular Tissue Excision & Slicing Animal_Model->Tissue_Harvest Incubation In Vitro Incubation with Leptin/Leptin Fragments +/- hCG Tissue_Harvest->Incubation Sample_Collection Collection of Incubation Medium Incubation->Sample_Collection Hormone_Assay Testosterone Radioimmunoassay (RIA) Sample_Collection->Hormone_Assay Data_Analysis Data Analysis & Comparison Hormone_Assay->Data_Analysis

Caption: Experimental workflow for in vitro testosterone secretion assay.

References

Safety Operating Guide

Proper Disposal of Leptin (116-130) (human): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation by researchers, scientists, and drug development professionals, this document outlines the essential safety and logistical procedures for the proper disposal of Leptin (116-130) (human), a bioactive peptide fragment. Given its biological activity and the potential for unknown toxicological properties, it is imperative to handle and dispose of this research material with a clearly defined safety protocol. Adherence to these procedures will ensure the protection of laboratory personnel and maintain compliance with environmental regulations.

Hazard Assessment and Pre-Disposal Considerations

Key Principles:

  • Treat as Potentially Hazardous: Due to its biological activity and the lack of comprehensive toxicity data, handle Leptin (116-130) (human) with the same precautions as any other potentially hazardous chemical.

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific disposal protocols. Always adhere to their guidelines and local, state, and federal regulations.[5]

  • Avoid Environmental Release: Never dispose of peptides directly down the drain or in the regular trash.[6]

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling and disposing of Leptin (116-130) (human) in either lyophilized or solution form.

PPE ItemSpecification
Gloves Nitrile or other chemical-resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.

Step-by-Step Disposal Protocol

The following protocol outlines the general procedures for the safe disposal of Leptin (116-130) (human) and associated contaminated materials.

Step 1: Segregation of Waste

Proper waste segregation at the point of generation is critical. Use separate, clearly labeled containers for each waste stream.

Waste StreamDescription
Solid Waste Contaminated consumables such as pipette tips, microfuge tubes, vials, gloves, and absorbent paper.
Liquid Waste Unused or expired peptide solutions, and contaminated buffers.
Sharps Waste Contaminated needles, syringes, and scalpels.
Step 2: Containerization and Labeling
  • Solid and Liquid Waste:

    • Use leak-proof, chemically compatible containers with secure lids.

    • Label the containers clearly with "Hazardous Chemical Waste," the name of the peptide ("Leptin (116-130) (human)"), the approximate concentration and quantity, and the date of accumulation.

  • Sharps Waste:

    • Use a designated, puncture-proof sharps container.

    • Label the container in accordance with your institution's policy for chemically contaminated sharps.

Step 3: In-Lab Storage

Store waste containers in a designated, secure area within the laboratory, away from general work areas. Secondary containment (e.g., a chemical-resistant tray) is recommended to contain any potential leaks.

Step 4: Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor. Do not attempt to dispose of the waste through regular municipal channels.

Experimental Protocols: Chemical Inactivation (Optional)

For an additional layer of safety, especially for liquid waste, chemical inactivation through hydrolysis can be considered. This procedure should be performed in a chemical fume hood.

Acid Hydrolysis:

  • Add 1 M hydrochloric acid (HCl) to the peptide solution.

  • Allow the mixture to stand for at least 24 hours in a sealed, labeled container.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to a pH between 6.0 and 8.0 before collection as hazardous waste.

Base Hydrolysis:

  • Add 1 M sodium hydroxide (B78521) (NaOH) to the peptide solution.

  • Let the mixture stand for a minimum of 24 hours in a sealed, labeled container.

  • Neutralize the solution with a suitable acid to a pH between 6.0 and 8.0 before collection as hazardous waste.

Mandatory Visualizations

DisposalWorkflow start Generation of Leptin (116-130) Waste segregate Segregate Waste Streams (Solid, Liquid, Sharps) start->segregate label Label Containers (Contents, Hazard, Date) segregate->label store Store in Designated Secure Area label->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs

Caption: Workflow for the proper disposal of Leptin (116-130) (human) waste.

LogicalRelationship cluster_0 Core Principle: Treat as Potentially Hazardous cluster_1 Required Actions bioactive Bioactive Nature of Peptide ppe Use Appropriate PPE bioactive->ppe waste_management Follow Hazardous Waste Protocol bioactive->waste_management unknown_tox Incomplete Toxicological Data unknown_tox->ppe unknown_tox->waste_management ehs Consult EHS waste_management->ehs

Caption: Logical relationship between peptide properties and required safety actions.

References

Personal protective equipment for handling Leptin (116-130) (human)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Leptin (116-130) (human). Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment. While a specific Safety Data Sheet (SDS) for the human variant of Leptin (116-130) was not available, the following recommendations are based on general best practices for handling bioactive peptides and data from the SDS for the mouse equivalent.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against accidental exposure to Leptin (116-130) (human), which may be harmful if inhaled, absorbed through the skin, or comes into contact with the eyes.[2] This is particularly critical when handling the substance in its lyophilized powder form, which can be easily aerosolized.[1]

Summary of Required Personal Protective Equipment [3]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or GlassesRequired to protect against accidental splashes when reconstituting the powder or handling solutions.[1][4] A face shield is recommended when a high risk of splashing exists.[3]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect skin and clothing from potential contamination.[1][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard recommendation.[1][6] Gloves should be changed immediately if they become contaminated.[1]
Respiratory Protection Fume Hood or Biosafety CabinetNecessary when handling the lyophilized powder to prevent inhalation.[1][3]

Operational and Disposal Plans

Proper handling and disposal procedures are critical for laboratory safety and environmental protection.[4] All materials that come into contact with Leptin (116-130) (human) should be treated as hazardous chemical waste.[1][6]

Experimental Protocol: Safe Handling and Disposal Workflow

  • Preparation : Before handling the peptide, ensure the designated work area, typically a fume hood or biosafety cabinet, is clean and uncluttered.[1] Review the available Safety Data Sheet (SDS) for the compound.[1]

  • Donning PPE : Put on all required PPE as detailed in the table above, including a lab coat, safety glasses, and nitrile gloves.[4][5]

  • Reconstitution : Allow the lyophilized peptide to reach room temperature before opening to prevent moisture absorption. Reconstitute the peptide by gently swirling or vortexing; avoid vigorous shaking.[3]

  • Experimentation : Conduct all experimental work within the designated, ventilated area to minimize exposure risk.[1]

  • Waste Segregation : All waste contaminated with Leptin (116-130) (human), including pipette tips, vials, and used gloves, must be collected in a designated and clearly labeled hazardous waste container.[6]

  • Liquid Waste Management : Collect aqueous solutions containing the peptide as chemical waste.[3] Do not dispose of peptide solutions down the drain.[1][7] While not always required for non-hazardous peptides, inactivation of liquid waste through chemical degradation (e.g., hydrolysis with a strong acid or base) can provide an additional layer of safety before collection.[7]

  • Final Disposal : Store waste containers in a secure area.[7] Arrange for pickup and disposal through your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.[1][7]

Diagram: Safe Handling and Disposal Workflow for Leptin (116-130) (human)

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep1 Review SDS prep2 Prepare Clean Workspace (Fume Hood/BSC) prep1->prep2 prep3 Don Required PPE (Coat, Goggles, Gloves) prep2->prep3 handle1 Reconstitute Peptide prep3->handle1 handle2 Perform Experiment handle1->handle2 disp1 Segregate Solid Waste (Gloves, Vials, Tips) handle2->disp1 disp2 Collect Liquid Waste handle2->disp2 disp3 Store in Labeled Hazardous Waste Container disp1->disp3 disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4

Caption: Workflow for safe handling and disposal of Leptin (116-130) (human).

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.